N-(2-Chloro-6-methylphenyl)-3-oxobutanamide
Description
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Properties
IUPAC Name |
N-(2-chloro-6-methylphenyl)-3-oxobutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2/c1-7-4-3-5-9(12)11(7)13-10(15)6-8(2)14/h3-5H,6H2,1-2H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRVXULLHSFITHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)CC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90602996 | |
| Record name | N-(2-Chloro-6-methylphenyl)-3-oxobutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90602996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91089-62-2 | |
| Record name | N-(2-Chloro-6-methylphenyl)-3-oxobutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90602996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and characterization of N-(2-Chloro-6-methylphenyl)-3-oxobutanamide
An In-depth Technical Guide to the Synthesis and Characterization of N-(2-Chloro-6-methylphenyl)-3-oxobutanamide
Abstract
This technical guide provides a comprehensive framework for the synthesis and detailed characterization of this compound, a significant acetoacetamide derivative. This compound serves as a crucial intermediate in the synthesis of various organic molecules, including active pharmaceutical ingredients (APIs). We present a robust synthetic protocol, grounded in established chemical principles, and detail a multi-technique analytical workflow for structural verification and purity assessment. This document is intended for researchers, chemists, and professionals in the field of drug discovery and development, offering both theoretical insights and practical, field-proven methodologies.
Introduction and Strategic Importance
This compound, with the empirical formula C₁₁H₁₂ClNO₂, belongs to the class of β-ketoamides.[1] This structural motif is a cornerstone in synthetic organic chemistry due to its versatile reactivity, primarily stemming from the active methylene group flanked by two carbonyl functionalities. This inherent reactivity allows for a wide range of subsequent chemical transformations, making it a valuable building block.
The strategic importance of this particular molecule is underscored by the presence of the N-(2-chloro-6-methylphenyl) moiety in advanced pharmaceutical agents. Notably, this fragment is a key component of Dasatinib, a potent dual Src/Abl kinase inhibitor used in cancer therapy.[2] Therefore, mastering the synthesis of this compound is a critical first step for research and development programs aimed at creating novel therapeutics and other complex chemical entities. This guide provides the necessary expertise to reliably synthesize and unequivocally characterize this compound.
Synthesis Methodology: Acetoacetylation of 2-Chloro-6-methylaniline
The synthesis of this compound is most efficiently achieved via the acetoacetylation of 2-chloro-6-methylaniline. While reactions with reagents like ethyl acetoacetate are viable, the use of diketene is often preferred in industrial settings for its high reactivity and atom economy, typically leading to higher yields.[3][4]
Reaction Mechanism
The reaction proceeds through a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the 2-chloro-6-methylaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the diketene β-lactone ring. This is followed by the opening of the strained four-membered ring to yield the stable amide product. The reaction is generally exothermic and proceeds rapidly.
Experimental Protocol
This protocol is designed as a self-validating system. Successful execution, followed by the characterization outlined in Section 3, will confirm the synthesis of the target compound.
Materials and Reagents:
-
2-Chloro-6-methylaniline (CAS: 87-63-8)[5]
-
Diketene (CAS: 674-82-8)[6]
-
Toluene (Anhydrous)
-
Ethanol (Reagent Grade)
-
Deionized Water
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and filtration apparatus.
Step-by-Step Procedure:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, charge 14.16 g (0.1 mol) of 2-chloro-6-methylaniline and 100 mL of anhydrous toluene.
-
Initiation: Begin stirring the solution to ensure homogeneity.
-
Reagent Addition: Slowly add 8.41 g (0.1 mol) of diketene dropwise via the dropping funnel over a period of 30-45 minutes. A slight exotherm may be observed; maintain the reaction temperature between 25-35 °C using a water bath if necessary. Causality Note: The controlled addition of diketene is crucial to manage the reaction's exothermicity and prevent the formation of side products.
-
Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for an additional 2-3 hours to ensure the reaction proceeds to completion.
-
Monitoring: The reaction progress can be monitored by Thin-Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:2 v/v), observing the consumption of the starting aniline.
-
Product Isolation: Upon completion, the product often precipitates from the toluene solution. Cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation.
-
Filtration: Collect the crude solid product by vacuum filtration and wash the filter cake with a small amount of cold toluene to remove any unreacted starting materials.
-
Purification (Recrystallization): Transfer the crude solid to a beaker and recrystallize from an ethanol/water mixture. Dissolve the solid in a minimal amount of hot ethanol and add hot deionized water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Final Product: Collect the purified white to off-white crystalline solid by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry under vacuum. The expected molecular weight is 225.67 g/mol .
Synthesis Workflow Visualization
Comprehensive Characterization
Unequivocal structural confirmation and purity assessment are paramount. The following multi-technique approach ensures the identity and quality of the synthesized compound.
Physical Properties
| Property | Value | Source |
| Appearance | White to off-white solid | |
| Molecular Formula | C₁₁H₁₂ClNO₂ | [1] |
| Molecular Weight | 225.67 g/mol |
Spectroscopic Analysis
FTIR spectroscopy is a rapid and effective technique for identifying the key functional groups present in the molecule. The spectrum provides a molecular "fingerprint" that confirms the formation of the amide and the presence of the ketone.
| Predicted Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3250-3300 | N-H Stretch (Amide) |
| ~3100-3000 | C-H Stretch (Aromatic) |
| ~2950-2850 | C-H Stretch (Aliphatic) |
| ~1715 | C=O Stretch (Ketone) |
| ~1670 | C=O Stretch (Amide I) |
| ~1540 | N-H Bend (Amide II) |
| ~1600, ~1470 | C=C Stretch (Aromatic) |
| ~780 | C-Cl Stretch |
Rationale: The presence of two distinct carbonyl peaks (ketone and amide I) and the N-H stretch are primary indicators of successful synthesis.[7][8]
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule, allowing for complete structural elucidation. It is important to note that β-ketoamides can exist in equilibrium with their enol tautomer, which can lead to two sets of signals in the NMR spectra. The ratio of these tautomers is often dependent on the solvent used.[7]
Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment (Keto Form) |
| ~8.5-9.5 | Broad Singlet | 1H | Amide N-H |
| ~7.2-7.4 | Multiplet | 3H | Aromatic CH |
| ~3.6 | Singlet | 2H | -CO-CH₂ -CO- |
| ~2.3 | Singlet | 3H | Aromatic -CH₃ |
| ~2.2 | Singlet | 3H | Ketone -CO-CH₃ |
Expert Insight: The broadness of the amide proton signal is due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen bonding. The appearance of a vinyl proton signal around 5-6 ppm would indicate the presence of the enol tautomer.[7]
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment (Keto Form) |
| ~205 | C =O (Ketone) |
| ~165 | C =O (Amide) |
| ~135-138 | Aromatic Quaternary C (C-Cl, C-N) |
| ~125-130 | Aromatic C H |
| ~50 | -C H₂- (Methylene) |
| ~30 | -C H₃ (Ketone) |
| ~18 | Ar-C H₃ (Aromatic) |
Mass spectrometry is used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to verify the elemental composition.
| m/z Value | Assignment |
| ~225 / 227 | [M]⁺ / [M+2]⁺ Molecular ion peaks (due to ³⁵Cl/³⁷Cl isotopes) |
| ~182 / 184 | [M - COCH₃]⁺ |
| ~141 / 143 | [Cl(CH₃)C₆H₃NH₂]⁺ Fragment |
| 43 | [CH₃CO]⁺ |
Trustworthiness Check: The characteristic isotopic pattern for chlorine (a ~3:1 ratio for the [M]⁺ and [M+2]⁺ peaks) is a definitive piece of evidence for the presence of a chlorine atom in the structure.
Characterization Workflow Visualization
Conclusion
This guide has detailed an efficient and reliable method for the synthesis of this compound using diketene, a process well-suited for both laboratory and potential scale-up applications. The comprehensive characterization workflow, employing FTIR, NMR, and Mass Spectrometry, provides a robust system for verifying the structural integrity and purity of the final product. The protocols and insights presented herein are designed to empower researchers and drug development professionals to confidently produce and validate this key chemical intermediate, facilitating advancements in medicinal chemistry and materials science.
References
- The Royal Society of Chemistry. (n.d.). Supplementary Information.
- Sigma-Aldrich. (n.d.). This compound AldrichCPR.
- Chauhan, N., Nimavat, K., & Vyas, K. (2012). Synthesis, characterization and biological screening of novel N-[2-chloro-4-(trifluoromethyl)phenyl]-4-(substituted phenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide. ResearchGate.
- Wikipedia. (2023, December 2). Diketene.
- ChemScene. (n.d.). This compound.
- BenchChem. (2025). Challenges in the characterization of N-(2-ethoxyphenyl)-3-oxobutanamide.
- ChemicalBook. (n.d.). 2-Chloro-N-(2,6-dimethylphenyl)acetamide(1131-01-7) 1H NMR.
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis and Characterization of N-(3-methylphenyl)-3-oxobutanamide.
- BenchChem. (2025). Technical Support Center: N-(3-methylphenyl)-3-oxobutanamide Synthesis.
- PubChem. (n.d.). 2-Chloro-6-methylaniline.
- Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-61.
- ResearchGate. (n.d.). FTIR investigation of solvent effects of N-methyl and N-tert-butyl benzamide.
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An In-depth Technical Guide to the Spectroscopic Characterization of N-(2-Chloro-6-methylphenyl)-3-oxobutanamide
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic properties of N-(2-Chloro-6-methylphenyl)-3-oxobutanamide, a compound of interest in synthetic and medicinal chemistry. In the absence of publicly available experimental spectra, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) to present a detailed, predicted spectroscopic profile. By drawing upon data from analogous acetoacetanilide derivatives, this guide offers researchers and drug development professionals a robust framework for the identification, characterization, and quality control of this molecule. The methodologies for spectral acquisition are detailed, and the logic behind the interpretation of the predicted data is thoroughly explained, ensuring a self-validating approach to structural elucidation.
Introduction: The Structural and Chemical Landscape
This compound belongs to the class of acetoacetanilides, which are characterized by a β-ketoamide functional group. This structural motif imparts a rich chemical reactivity, making it a valuable precursor in the synthesis of various heterocyclic compounds and molecules with potential pharmacological activity. The accurate characterization of its molecular structure is paramount for its application in further research and development. This guide provides an in-depth look at the expected spectroscopic data that would confirm the identity and purity of this compound.
Molecular Structure:
-
Systematic Name: this compound
-
Molecular Formula: C₁₁H₁₂ClNO₂[1]
-
Molecular Weight: 225.67 g/mol [1]
-
CAS Number: 20139-59-5
The molecule consists of a 2-chloro-6-methylaniline moiety linked via an amide bond to an acetoacetyl group. The presence of aromatic and aliphatic protons, carbonyl groups (ketone and amide), a secondary amide, and a chlorinated aromatic ring will give rise to distinct signals in its various spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Blueprint of the Molecule
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, both ¹H and ¹³C NMR will provide a detailed map of the carbon-hydrogen framework. Due to the nature of β-dicarbonyl compounds, this molecule can exist in equilibrium between its keto and enol tautomers. This phenomenon, known as keto-enol tautomerism, can lead to the observation of two sets of signals in the NMR spectra, with the ratio depending on the solvent, temperature, and concentration[2]. The following data is predicted for the predominant keto tautomer in a common deuterated solvent like CDCl₃.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their connectivity.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~9.0 - 9.5 | Singlet (broad) | 1H | N-H | The amide proton is expected to be deshielded due to the electron-withdrawing nature of the adjacent carbonyl group and potential hydrogen bonding. |
| ~7.1 - 7.4 | Multiplet | 3H | Aromatic H | The three protons on the substituted phenyl ring will exhibit complex splitting patterns due to their coupling with each other. Their chemical shifts are influenced by the electron-withdrawing chloro group and the electron-donating methyl group. |
| ~3.6 | Singlet | 2H | -CO-CH₂ -CO- | The methylene protons are situated between two electron-withdrawing carbonyl groups, leading to a significant downfield shift. |
| ~2.3 | Singlet | 3H | Ar-CH₃ | The methyl group attached to the aromatic ring will appear as a singlet in the upfield region. |
| ~2.2 | Singlet | 3H | -CO-CH₃ | The terminal methyl protons of the acetoacetyl group are adjacent to a carbonyl group and will appear as a singlet. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~205 | Ketone C =O | The ketone carbonyl carbon is typically found in the most downfield region of the spectrum. |
| ~165 | Amide C =O | The amide carbonyl carbon is also significantly deshielded, but generally appears slightly upfield from the ketone carbonyl. |
| ~135 - 140 | Aromatic C -Cl & C -CH₃ | The aromatic carbons directly attached to the chlorine and methyl groups will have their chemical shifts influenced by the electronegativity and inductive effects of these substituents. |
| ~125 - 130 | Aromatic C -H | The protonated aromatic carbons will resonate in this region. |
| ~130 - 135 | Aromatic C -N | The aromatic carbon bonded to the amide nitrogen will be shifted downfield. |
| ~50 | -CO-C H₂-CO- | The methylene carbon, being flanked by two carbonyl groups, will appear in the midfield region. |
| ~30 | -CO-C H₃ | The terminal methyl carbon of the acetoacetyl group will be in the upfield aliphatic region. |
| ~18 | Ar-C H₃ | The methyl carbon attached to the aromatic ring will also be in the upfield aliphatic region. |
Experimental Protocol for NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.8 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent can influence the keto-enol equilibrium[2].
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹³C NMR, a proton-decoupled sequence should be used to simplify the spectrum to single lines for each unique carbon.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.
Caption: Predicted ¹H NMR assignments for this compound.
Infrared (IR) Spectroscopy: Probing the Functional Groups
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, C-N, and C-Cl bonds.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Rationale |
| ~3300 - 3200 | N-H Stretch | Secondary Amide | The N-H stretching vibration in secondary amides typically appears as a sharp to moderately broad band in this region. |
| ~3100 - 3000 | C-H Stretch | Aromatic | The C-H stretching vibrations of the aromatic ring are expected in this region. |
| ~3000 - 2850 | C-H Stretch | Aliphatic | The C-H stretching vibrations of the methyl and methylene groups will appear here. |
| ~1720 | C=O Stretch | Ketone | The carbonyl stretch of the ketone is expected to be a strong, sharp band. |
| ~1670 | C=O Stretch (Amide I) | Secondary Amide | The amide I band, primarily due to C=O stretching, is a very strong and characteristic absorption. |
| ~1540 | N-H Bend (Amide II) | Secondary Amide | The amide II band arises from a combination of N-H bending and C-N stretching and is another key indicator of the amide group. |
| ~1360 | C-H Bend | Methyl | The symmetric bending of the C-H bonds in the methyl groups will give rise to an absorption in this region. |
| ~1250 - 1150 | C-N Stretch | Amide | The stretching vibration of the C-N bond in the amide linkage is expected here. |
| ~800 - 700 | C-Cl Stretch | Aryl Halide | The C-Cl stretching vibration for an aryl chloride typically appears in this fingerprint region. |
Experimental Protocol for IR Spectroscopy:
-
Sample Preparation: The sample can be prepared as a solid dispersion in a potassium bromide (KBr) pellet or analyzed directly using an attenuated total reflectance (ATR) accessory.
-
Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. A background spectrum of the empty sample compartment (or the ATR crystal) is recorded first and automatically subtracted from the sample spectrum.
-
Data Analysis: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed to identify the characteristic absorption bands of the functional groups.
Caption: Key functional groups and their predicted IR absorption regions.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also offer structural information through the analysis of fragmentation patterns.
Predicted Mass Spectrum Data:
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 225, corresponding to the nominal mass of the molecule. Due to the presence of chlorine, an isotopic peak (M+2) at m/z = 227 with an intensity of approximately one-third of the M⁺ peak is expected, which is a characteristic signature for a monochlorinated compound.
-
Major Fragment Ions: Electron ionization (EI) would likely induce fragmentation at the weaker bonds of the molecule. Key predicted fragmentations include:
-
Loss of the acetyl group (-COCH₃): A fragment ion at m/z = 182 would result from the cleavage of the C-C bond between the methylene and the terminal carbonyl group.
-
Cleavage of the amide bond: Fragmentation at the amide bond could lead to the formation of the 2-chloro-6-methylphenyl isocyanate ion or the 2-chloro-6-methylaniline cation.
-
McLafferty rearrangement: If the keto-enol tautomer is present, a McLafferty rearrangement could occur.
-
Experimental Protocol for Mass Spectrometry:
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Electron ionization (EI) is a common hard ionization technique that provides detailed fragmentation patterns. Electrospray ionization (ESI) is a softer ionization method that would likely result in a more prominent molecular ion peak and less fragmentation.
-
Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The detector records the abundance of each ion, and the data is presented as a mass spectrum.
Caption: Predicted major fragmentation pathways in mass spectrometry.
Conclusion: A Self-Validating Spectroscopic Profile
The combination of NMR, IR, and mass spectrometry provides a powerful and self-validating toolkit for the structural characterization of this compound. While this guide presents predicted data, it is grounded in the fundamental principles of spectroscopy and informed by the analysis of structurally similar compounds. The ¹H and ¹³C NMR spectra will elucidate the carbon-hydrogen framework, the IR spectrum will confirm the presence of key functional groups, and the mass spectrum will verify the molecular weight and provide insights into the molecule's stability and fragmentation patterns. This comprehensive spectroscopic profile serves as an essential reference for any researcher or scientist working with this compound, ensuring its unambiguous identification and quality assessment.
References
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ScienceOpen. (n.d.). Supporting Information. Retrieved January 21, 2026, from [Link]
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Royal Society of Chemistry. (n.d.). Supplementary Material. Retrieved January 21, 2026, from [Link]
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ResearchGate. (n.d.). Calculated and experimental 13C NMR chemical shifts. Retrieved January 21, 2026, from [Link]
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Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, Characterization And Biological Screening Of novel N-(2-chloro-4- (trifluoromethyl) phenyl)-4-(substitutedphenyl)-1,2,3,4-tetrahydro-6-methyl-2-oxopyrimidine-5-carboxamide. Retrieved January 21, 2026, from [Link]
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ResearchGate. (n.d.). Synthesis, characterization and biological screening of novel N-[2-chloro-4-(trifluoromethyl)phenyl]-4-(substituted phenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide. Retrieved January 21, 2026, from [Link]
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NIST. (n.d.). Acetamide, 2-chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-. Retrieved January 21, 2026, from [Link]
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ResearchGate. (n.d.). Synthetic, infrared, 1H and13C NMR spectral studies on N-(2-/3-substituted phenyl)-4-substituted benzenesulphonamides.... Retrieved January 21, 2026, from [Link]
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PubChem. (n.d.). (E)-N-(2-Chloro-6-methylphenyl)-3-ethoxyacrylamide. Retrieved January 21, 2026, from [Link]
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NIST. (n.d.). Acetamide, 2-chloro-N-(4-methylphenyl)-. Retrieved January 21, 2026, from [Link]
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PubChem. (n.d.). N-(3-chloro-2-methylphenyl)-3-oxobutanamide. Retrieved January 21, 2026, from [Link]
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SpectraBase. (n.d.). (2E)-3-(2,6-dichlorophenyl)-N-(2-methylphenyl)-2-propenamide. Retrieved January 21, 2026, from [Link]
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SpectraBase. (n.d.). Butanamide, 4-(2-methoxy-4-methylphenyl)-N-(2,5-dichlorophenyl)-. Retrieved January 21, 2026, from [Link]
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An In-Depth Technical Guide to 6-Chloro-o-acetacetotoluidide (CAS No. 91089-62-2): Properties, Synthesis, and Applications in Organic Pigment Manufacturing
Foreword: Unveiling a Key Chromophoric Building Block
In the vast landscape of industrial organic chemistry, certain molecules, while not household names, form the fundamental pillars upon which vibrant colors are built. 6-Chloro-o-acetacetotoluidide, identified by the CAS number 91089-62-2, is one such pivotal intermediate. This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in the fields of drug development, materials science, and fine chemical synthesis. Herein, we will dissect the essential properties of this compound, delve into its synthetic pathways, and illuminate its primary role as a precursor in the manufacturing of high-performance azo pigments. Our focus will be on providing not just data, but a deeper understanding of the causality behind its reactivity and application, grounded in established chemical principles and supported by verifiable references.
Compound Identification and Physicochemical Profile
6-Chloro-o-acetacetotoluidide, also known by its IUPAC name N-(2-Chloro-6-methylphenyl)-3-oxobutanamide, is a fine chemical intermediate belonging to the acetoacetanilide family.[1][2] Its molecular structure, featuring a reactive acetoacetyl group and a substituted aromatic ring, makes it an ideal coupling component in the synthesis of various organic colorants.
A summary of its key physicochemical properties is presented in the table below for quick reference. It is important to note that some physical properties, such as melting and boiling points, may not be readily available in all public sources due to the compound's primary use as an intermediate rather than a final product.
| Property | Value | Source(s) |
| CAS Number | 91089-62-2 | [1][2] |
| IUPAC Name | This compound | [1] |
| Synonyms | 6-Chloro-o-acetacetotoluidide | [1] |
| Molecular Formula | C₁₁H₁₂ClNO₂ | [1][2] |
| Molecular Weight | 225.67 g/mol | [1] |
| Appearance | Solid (form may vary) | General Knowledge |
| Purity | Typically ≥99% for synthesis applications | [2] |
Further detailed properties such as specific heat capacity and vapor pressure are not widely published for this intermediate. For precise process design, experimental determination is recommended.
The Chemistry of Color: Synthesis and Mechanism of Action
The industrial significance of 6-Chloro-o-acetacetotoluidide lies in its role as a coupling component in the synthesis of azo pigments. Azo pigments are a large class of organic colorants characterized by the presence of one or more azo groups (-N=N-), which act as a chromophore, the part of a molecule responsible for its color.
The synthesis of an azo pigment from 6-Chloro-o-acetacetotoluidide follows a well-established two-step process: diazotization and azo coupling.
The Diazotization of an Aromatic Amine
The first step involves the conversion of a primary aromatic amine into a diazonium salt. This is typically achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl), at low temperatures (0-5 °C). The low temperature is crucial to prevent the decomposition of the unstable diazonium salt.
The Azo Coupling Reaction
The resulting diazonium salt is a weak electrophile that readily reacts with an electron-rich coupling component. In this context, 6-Chloro-o-acetacetotoluidide serves as the coupling agent. The active methylene group within the acetoacetyl moiety of 6-Chloro-o-acetacetotoluidide is the site of electrophilic attack by the diazonium ion. This reaction, known as azo coupling, forms the characteristic azo linkage and results in the formation of the final pigment molecule.
The general workflow for this two-step synthesis is illustrated in the diagram below:
Safety, Handling, and Regulatory Considerations
As with any chemical intermediate, proper safety precautions must be observed when handling 6-Chloro-o-acetacetotoluidide. While a comprehensive safety data sheet (SDS) from the supplier should always be consulted for the most detailed and up-to-date information, the following general guidelines apply.
Hazard Identification
Based on available safety data for similar acetoacetanilide compounds, 6-Chloro-o-acetacetotoluidide may cause skin and eye irritation. Inhalation of dust may cause respiratory tract irritation. It is also important to consider the hazards associated with all other reactants and solvents used in the synthesis process, particularly the diazonium salts, which can be explosive in a dry state.
Recommended Handling Procedures
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize exposure to dust and vapors.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.
-
Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.
-
-
Hygiene Measures: Avoid ingestion, inhalation, and contact with skin and eyes. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
Conclusion and Future Outlook
6-Chloro-o-acetacetotoluidide (CAS No. 91089-62-2) is a crucial chemical intermediate whose value is realized in its conversion to high-performance organic pigments. Its specific molecular structure allows for the creation of a diverse range of yellow to orange shades with varying properties of lightfastness, heat stability, and chemical resistance, depending on the diazo component it is coupled with. A thorough understanding of its physicochemical properties, the mechanism of the azo coupling reaction, and safe handling practices are paramount for its effective and responsible use in industrial and research settings. As the demand for high-performance colorants continues to grow in various sectors, including automotive coatings, plastics, and printing inks, the importance of well-characterized and efficiently utilized intermediates like 6-Chloro-o-acetacetotoluidide will undoubtedly persist. Future research may focus on developing more sustainable synthesis routes for this intermediate and its subsequent pigment derivatives, as well as exploring its potential in novel applications beyond traditional colorants.
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Hangzhou J&H Chemical Co.,Ltd. 6-Chloro-o-acetacetotoluidide 91089-62-2.[Link]
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A Comprehensive Technical Guide to N-(2-Chloro-6-methylphenyl)-3-oxobutanamide: Synthesis, Characterization, and Application as a Key Pharmaceutical Intermediate
This guide provides an in-depth analysis of N-(2-chloro-6-methylphenyl)-3-oxobutanamide, a pivotal chemical intermediate in modern synthetic chemistry. We will explore its synthesis, focusing on the underlying reaction mechanisms and the rationale behind process optimization. Furthermore, this document details its critical role in the manufacturing of active pharmaceutical ingredients (APIs), offering a technical resource for researchers, chemists, and professionals in the field of drug development and chemical synthesis.
Introduction to this compound
This compound, also known as 2-Chloro-6-methylacetoacetanilide, is an organic compound with the chemical formula C₁₁H₁₂ClNO₂. It belongs to the class of acetoacetanilides, which are characterized by a β-ketoamide functional group. This structural feature makes it a versatile precursor in various chemical transformations, particularly in the synthesis of heterocyclic compounds and as a key building block for several pharmaceuticals. Its utility stems from the reactivity of the methylene group adjacent to the two carbonyl groups, which can be readily deprotonated to form a nucleophilic enolate.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 94844-93-6 |
| Molecular Formula | C₁₁H₁₂ClNO₂ |
| Molecular Weight | 225.67 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 138-142 °C |
| Solubility | Soluble in many organic solvents |
Synthesis of this compound
The primary industrial synthesis of this compound involves the acetoacetylation of 2-chloro-6-methylaniline with diketene. This reaction is an example of a nucleophilic acyl substitution where the amino group of the aniline attacks one of the carbonyl groups of diketene, leading to the opening of the four-membered ring.
The synthesis is typically carried out in an aprotic solvent, such as toluene or xylene, to prevent side reactions of the highly reactive diketene with protic solvents. The reaction is often catalyzed by a weak acid, like acetic acid, which can protonate the carbonyl oxygen of diketene, further activating it towards nucleophilic attack. The choice of 2-chloro-6-methylaniline as the starting material is dictated by the desired substitution pattern on the final product, which is a crucial feature for its subsequent use in pharmaceutical synthesis. The ortho-chloro and -methyl groups provide steric hindrance that can influence the conformation and reactivity of the molecule.
Materials:
-
2-Chloro-6-methylaniline
-
Diketene
-
Toluene (anhydrous)
-
Acetic acid (catalytic amount)
-
Hexane (for washing)
Procedure:
-
To a stirred solution of 2-chloro-6-methylaniline in anhydrous toluene under an inert atmosphere (e.g., nitrogen), a catalytic amount of acetic acid is added.
-
The mixture is heated to a specific temperature, typically between 80-100 °C, to ensure the dissolution of the starting material and to provide sufficient activation energy for the reaction.
-
Diketene is then added dropwise to the reaction mixture. The rate of addition is carefully controlled to manage the exothermic nature of the reaction and to prevent the accumulation of unreacted diketene, which can lead to side product formation.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting aniline is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature, which typically induces the precipitation of the product. Further cooling in an ice bath can enhance the yield.
-
The solid product is collected by filtration, washed with a cold non-polar solvent like hexane to remove any residual starting materials and solvent, and then dried under vacuum to afford this compound as a crystalline solid.
To ensure the quality and purity of the synthesized intermediate, several analytical techniques are employed. HPLC is used for quantitative analysis of the reaction mixture and the final product to determine its purity. The identity and structure of the compound are confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The melting point is also a crucial indicator of purity.
Application in Pharmaceutical Synthesis: A Case Study
This compound is a key intermediate in the synthesis of several active pharmaceutical ingredients. Its utility is exemplified in the production of certain anti-inflammatory drugs and other therapeutic agents. The β-ketoamide moiety allows for the construction of various heterocyclic systems, which are common scaffolds in medicinal chemistry.
Let's consider the synthesis of a hypothetical pyrazolone-based anti-inflammatory drug from this compound. The core of this transformation is the Knorr pyrazole synthesis, which involves the condensation of a β-ketoester or a related compound with a hydrazine derivative.
Experimental Workflow:
A Comprehensive Technical Guide to the Synthesis of N-Aryl-3-Oxobutanamides
For Researchers, Scientists, and Drug Development Professionals
N-aryl-3-oxobutanamides, commonly known as acetoacetanilides, are a pivotal class of organic compounds characterized by a β-dicarbonyl system and an amide functionality. This unique structural arrangement imparts a high degree of reactivity, making them versatile building blocks in organic synthesis. Their significance extends across various industries, serving as crucial intermediates in the production of pigments, dyes, and a wide array of pharmaceuticals.[1][2][3] This guide provides an in-depth exploration of the primary synthetic routes to N-aryl-3-oxobutanamides, offering detailed experimental protocols, mechanistic insights, and a discussion of their applications, tailored for professionals in chemical research and drug development.
I. Core Synthetic Strategies
The synthesis of N-aryl-3-oxobutanamides is predominantly achieved through the acetoacetylation of anilines. The choice of the acetoacetylating agent is a key determinant of the reaction conditions and overall efficiency. The two most prevalent methods involve the use of diketene and β-ketoesters, such as ethyl acetoacetate.
A. Acetoacetylation using Diketene
The reaction of anilines with diketene is a widely employed and efficient method for the synthesis of N-aryl-3-oxobutanamides.[1] This method is often favored for its high atom economy and the relatively mild conditions required.
Mechanism: The reaction proceeds via a nucleophilic attack of the aniline nitrogen on one of the carbonyl carbons of the highly reactive diketene molecule. This is followed by a ring-opening of the diketene to form the final N-aryl-3-oxobutanamide product.
Caption: Reaction of aniline with diketene.
Experimental Protocol:
A representative protocol for the synthesis of acetoacetanilide from aniline and diketene is as follows:[4]
-
In a 500-mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve 46 g (0.5 mole) of dry aniline in 125 mL of pure, dry benzene.
-
With stirring, add a solution of 42 g (0.5 mole) of diketene in 75 mL of pure, dry benzene dropwise over 30 minutes.
-
After the addition is complete, heat the reaction mixture at reflux on a steam bath for 1 hour.
-
Remove the majority of the benzene by distillation, followed by removal of the remaining solvent under reduced pressure.
-
Dissolve the residue in 500 mL of hot 50% aqueous ethanol.
-
Allow the solution to cool to 0°C to crystallize the acetoacetanilide.
-
Filter the crystals and wash with cold 50% ethanol. A second crop of crystals can be obtained by adding 250 mL of water to the mother liquor and cooling again.
-
The product can be further purified by recrystallization from 50% ethanol.
Table 1: Comparison of Reaction Parameters for Diketene Method
| Parameter | Value | Reference |
| Reactants | Aniline, Diketene | [4] |
| Solvent | Benzene | [4] |
| Reaction Time | 1.5 hours | [4] |
| Temperature | Reflux | [4] |
| Yield | 74% (crude), 63% (recrystallized) | [4] |
B. Acetoacetylation using Ethyl Acetoacetate
The condensation of anilines with ethyl acetoacetate is another classical and widely used method for preparing N-aryl-3-oxobutanamides.[2][4][5] This reaction typically requires higher temperatures to drive the reaction to completion by removing the ethanol byproduct.
Mechanism: The reaction is a nucleophilic acyl substitution. The nitrogen atom of the aniline attacks the ester carbonyl carbon of ethyl acetoacetate. This is followed by the elimination of an ethanol molecule to form the amide bond. The use of a catalyst, such as 4-dimethylaminopyridine (DMAP), can facilitate the reaction.[2][6]
Caption: Reaction of aniline with ethyl acetoacetate.
Experimental Protocol:
A general procedure for the synthesis of N-(4-iodophenyl)-3-oxobutanamide is as follows:[2]
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-iodoaniline (1.0 equivalent) and a high-boiling solvent such as toluene.
-
Add ethyl acetoacetate (1.0-1.2 equivalents) to the mixture.
-
Add a catalytic amount of 4-dimethylaminopyridine (DMAP) (e.g., 0.1 equivalents).
-
Heat the reaction mixture to reflux and maintain for 20-36 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product can be isolated and purified by standard techniques such as crystallization or column chromatography.
Table 2: Comparison of Reaction Parameters for Ethyl Acetoacetate Method
| Parameter | Value | Reference |
| Reactants | Aryl amine, Ethyl acetoacetate | [2][6] |
| Solvent | Toluene or Xylene | [5][6] |
| Catalyst | 4-Dimethylaminopyridine (DMAP) | [2][6] |
| Reaction Time | 20-36 hours | [2][6] |
| Temperature | Reflux | [2][6] |
| Yield | Good to excellent | [7] |
II. Modern Synthetic Approaches
In recent years, efforts have been made to develop more environmentally friendly and efficient methods for the synthesis of N-aryl-3-oxobutanamides. These include solvent-free reactions and microwave-assisted synthesis.
A. Solvent-Free Synthesis
Solvent-free, or neat, reaction conditions offer several advantages, including reduced environmental impact, lower costs, and often simpler work-up procedures. The reaction of anilines with ethyl acetoacetate can be performed under solvent-free conditions, typically with catalytic amounts of a base like potassium tert-butoxide.[3]
B. Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions.[8][9] Microwave irradiation can lead to rapid and uniform heating of the reaction mixture, often resulting in significantly reduced reaction times and improved yields compared to conventional heating methods.[10][11] This technique has been successfully applied to the synthesis of N-aryl-3-oxobutanamides, offering a green and efficient alternative to traditional methods.[8]
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Method | Reaction Time | Yield | Reference |
| Conventional Heating | Hours to Days | Moderate to Good | [2][6] |
| Microwave Irradiation | Minutes | Often Higher | [8][9] |
III. Applications in Drug Development and Materials Science
The N-aryl-3-oxobutanamide scaffold is a key pharmacophore in a variety of biologically active molecules. These compounds and their derivatives have been reported to exhibit a range of activities, including antibacterial, anti-inflammatory, and anticancer properties.[3] For instance, certain derivatives have shown significant antiproliferative activity against various human cancer cell lines.[2] The versatile reactivity of the β-dicarbonyl moiety allows for its use in multicomponent reactions to generate diverse heterocyclic libraries for drug discovery programs.[12][13][14]
Beyond pharmaceuticals, N-aryl-3-oxobutanamides are fundamental precursors in the synthesis of arylide yellows, a major class of organic pigments.[1] The specific substituents on the aryl ring dictate the final color and properties of the pigment.
IV. Conclusion
The synthesis of N-aryl-3-oxobutanamides is a well-established and vital process in organic chemistry with significant industrial applications. While classical methods involving diketene and ethyl acetoacetate remain widely practiced, modern approaches such as solvent-free and microwave-assisted synthesis offer more sustainable and efficient alternatives. The continued exploration of new synthetic methodologies and the application of these versatile building blocks in drug discovery and materials science underscore their enduring importance in the chemical sciences.
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- ResearchGate. (2007). Reaction of diketene with cyanothioacetamide: A convenient and regioselective method for the preparation of new 4(1H)-pyridone derivatives.
- PubMed. (2019). Discovery of Novel Aryl Carboxamide Derivatives as Hypoxia-Inducible Factor 1α Signaling Inhibitors with Potent Activities of Anticancer Metastasis.
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An In-depth Technical Guide to the Starting Materials for the Synthesis of N-(2-Chloro-6-methylphenyl)-3-oxobutanamide
Abstract
This technical guide provides a comprehensive analysis of the essential starting materials for the synthesis of N-(2-Chloro-6-methylphenyl)-3-oxobutanamide, a key intermediate in the pharmaceutical industry. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the synthetic pathways, the rationale behind the selection of precursors, and detailed methodologies. We will delve into the synthesis of the core precursors, 2-chloro-6-methylaniline and diketene, and then elucidate their reaction to form the target molecule. This guide emphasizes the causality behind experimental choices, ensuring that the described protocols are self-validating and grounded in established chemical principles.
Introduction: The Significance of this compound
This compound is a specialized β-ketoamide that serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). Its molecular structure, featuring a substituted phenyl ring and a reactive β-ketoamide moiety, makes it a versatile precursor for the construction of complex heterocyclic systems. A notable application of this intermediate is in the synthesis of Dasatinib, a potent tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia (CML) and acute lymphoblastic leukemia (ALL)[1]. The purity and quality of this compound are paramount, as they directly impact the efficacy and safety of the final API.
Core Synthetic Strategy: Acetoacetylation of 2-Chloro-6-methylaniline
The most direct and industrially favored method for the synthesis of this compound is the acetoacetylation of 2-chloro-6-methylaniline. This reaction involves the formation of an amide bond between the amine group of 2-chloro-6-methylaniline and an acetoacetylating agent.
Caption: Overall synthesis workflow.
The choice of the acetoacetylating agent is critical for reaction efficiency, yield, and purity of the product. While agents like ethyl acetoacetate can be used, diketene is often preferred for its high reactivity and atom economy.[2][3][4]
In-depth Analysis of Starting Material 1: 2-Chloro-6-methylaniline
2-Chloro-6-methylaniline (also known as 6-chloro-2-toluidine) is a substituted aniline that serves as the backbone of the target molecule.[1] Its synthesis is a multi-step process, and several routes have been developed, each with its own advantages and considerations.
Synthesis of 2-Chloro-6-methylaniline from 3-Chloro-5-methyl-4-nitroaniline
A common and effective method involves a one-pot reaction starting from 3-chloro-5-methyl-4-nitroaniline. This process includes diazotization, reduction of the diazonium group, and subsequent reduction of the nitro group.[5][6][7][8]
Reaction Scheme:
3-Chloro-5-methyl-4-nitroaniline → [Diazotization with NaNO₂/H₂SO₄] → [Reduction with H₃PO₂] → Intermediate → [Reduction with Fe/H₂O] → 2-Chloro-6-methylaniline
Caption: Synthesis of 2-Chloro-6-methylaniline.
Experimental Protocol:
-
Diazotization and Deamination:
-
In a reaction vessel, suspend 3-chloro-5-methyl-4-nitroaniline in an aqueous solution of sulfuric acid at 0-5°C.[5][7]
-
Slowly add a solution of sodium nitrite (NaNO₂) while maintaining the temperature below 5°C.
-
After the diazotization is complete, add hypophosphorous acid (H₃PO₂) and stir for several hours at 0-5°C.[5][7]
-
-
Nitro Group Reduction:
-
Work-up and Purification:
-
Filter the hot reaction mixture to remove iron salts.
-
Cool the filtrate and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography to yield pure 2-chloro-6-methylaniline.[5]
-
Table 1: Molar Ratios for 2-Chloro-6-methylaniline Synthesis[5][7]
| Reactant | Molar Ratio (relative to starting material) |
| 3-chloro-5-methyl-4-nitroaniline | 1 |
| Sulfuric acid | 3 - 4 |
| Sodium nitrite | 1.0 - 1.1 |
| Hypophosphorous acid | 6 - 7 |
| Iron powder | 2.5 - 4.0 |
Alternative Synthetic Routes for 2-Chloro-6-methylaniline
Other reported methods for the synthesis of 2-chloro-6-methylaniline include:
-
From 2-chloroaniline: This route involves a methylation reaction, which can be challenging due to the directing effects of the chloro and amino groups.[6]
-
From 4-amino-3-methylbenzenesulfonic acid: This multi-step process involves acetylation, chlorination, deamination, and decarboxylation.[6]
The choice of synthetic route for 2-chloro-6-methylaniline will depend on factors such as the availability and cost of starting materials, scalability, and environmental considerations. The one-pot method from 3-chloro-5-methyl-4-nitroaniline is often favored for its efficiency and milder reaction conditions.[6]
In-depth Analysis of Starting Material 2: Diketene
Diketene (4-methylideneoxetan-2-one) is a highly reactive organic compound and a versatile reagent in organic synthesis.[9][10] It is the dimer of ketene and is used as an acetoacetylating agent.
Properties and Reactivity of Diketene
Diketene is a colorless to pale yellow liquid with a pungent odor.[10][11] Its reactivity stems from the strained four-membered β-lactone ring, which readily undergoes ring-opening reactions with nucleophiles such as amines.[10]
Table 2: Physical and Chemical Properties of Diketene
| Property | Value |
| Molecular Formula | C₄H₄O₂[9][11] |
| Molar Mass | 84.074 g·mol⁻¹[9] |
| Boiling Point | 127 °C[9][10] |
| Melting Point | -7 °C[9][10] |
| Density | 1.09 g/cm³[9][10] |
| CAS Number | 674-82-8[9] |
Synthesis of Diketene
Industrially, diketene is produced by the dimerization of ketene, which is itself generated by the pyrolysis of acetic acid or acetone.[10][12]
Reaction Scheme:
CH₃COOH (Acetic Acid) → [Pyrolysis] → CH₂=C=O (Ketene) → [Dimerization] → (CH₂CO)₂ (Diketene)
The dimerization of ketene to diketene occurs spontaneously at room temperature.[12]
Safety and Handling of Diketene
Diketene is a hazardous substance and must be handled with extreme care. It is flammable, toxic, and corrosive, and can cause severe irritation to the skin, eyes, and respiratory system.[10][11] It is also a lachrymator.[10] Proper personal protective equipment (PPE), including gloves, safety goggles, and a respirator, must be worn when handling diketene. All work should be conducted in a well-ventilated fume hood.
The Core Reaction: Synthesis of this compound
The reaction between 2-chloro-6-methylaniline and diketene is a nucleophilic acyl substitution where the amine attacks the carbonyl group of the β-lactone ring of diketene, leading to ring opening and the formation of the amide bond.
Caption: The core acetoacetylation reaction.
Experimental Protocol:
-
Reaction Setup:
-
In a suitable reaction vessel, dissolve 2-chloro-6-methylaniline in an inert aprotic solvent such as toluene or benzene.
-
Stir the solution at room temperature.
-
-
Addition of Diketene:
-
Slowly add diketene to the solution of 2-chloro-6-methylaniline. The reaction is typically exothermic, and the addition rate should be controlled to maintain the desired reaction temperature.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting amine is consumed.
-
-
Work-up and Purification:
-
Upon completion of the reaction, the product may precipitate out of the solution upon cooling.
-
The crude product can be collected by filtration.
-
Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound as a solid.
-
Conclusion
The synthesis of this compound is a well-established process that relies on the careful selection and preparation of its key starting materials: 2-chloro-6-methylaniline and diketene. This guide has provided a detailed examination of the synthetic routes to these precursors and the final acetoacetylation reaction. By understanding the underlying chemistry and adhering to the outlined protocols and safety precautions, researchers can confidently and efficiently produce this valuable pharmaceutical intermediate. The provided methodologies, grounded in authoritative sources, offer a robust framework for the synthesis and further investigation of this compound and its derivatives.
References
-
Wikipedia. (2023). Diketene. Retrieved from [Link]
-
Grokipedia. (n.d.). Diketene. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of diketene. Retrieved from [Link]
- Google Patents. (n.d.). CN112358404A - Preparation method of 2-chloro-6-methylaniline.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 2-Chloro-6-Methylaniline in Modern Pharmaceutical Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). CN112358404B - Preparation method of 2-chloro-6-methylaniline.
-
National Institutes of Health. (2023). Structural, thermochemical and kinetic insights on the pyrolysis of diketene to produce ketene. Retrieved from [Link]
-
ResearchGate. (2012). Synthesis, characterization and biological screening of novel N-[2-chloro-4-(trifluoromethyl)phenyl]-4-(substituted phenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide. Retrieved from [Link]
-
ResearchGate. (n.d.). N-(3-Chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide. Retrieved from [Link]
-
Physics @ Manasagangotri. (2006). Synthesis, characterization, crystal and molecular structure analysis of N-(2,4-dimethylphenyl)-6-methyl-4-(3-nitrophenyl). Retrieved from [Link]
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International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. Retrieved from [Link]
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SynThink Research Chemicals. (n.d.). 2-chloro-N-(2,6-dimethylphenyl)acetamide | 1131-01-7. Retrieved from [Link]
-
European Patent Office. (n.d.). Process for the preparation of 2-chloro and 2,6-dichloroanilines. Retrieved from [Link]
- Google Patents. (n.d.). CN102584723B - Method for synthetizing 2,6-dichloroquinoxaline by using diketene.
- Google Patents. (n.d.). CN103483289A - 2-amino-N-(2-chloro-6-methyl phenyl)thiazole-5-carboxamide synthesis method.
-
ResearchGate. (n.d.). data reports N-(3-Chloro-2-methylphenyl)-6-oxo-1,6-dihydro- pyridine-3-carboxamide. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2,6-dichloro-3-methylaniline. Retrieved from [Link]
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SIELC Technologies. (2018). N-(4-Chloro-2-methylphenyl)-3-oxobutanamide. Retrieved from [Link]
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A Technical Guide to the Physical and Chemical Characteristics of N-(2-Chloro-6-methylphenyl)-3-oxobutanamide
Introduction
N-(2-Chloro-6-methylphenyl)-3-oxobutanamide, a substituted acetoacetamide derivative, represents a class of compounds with significant utility in synthetic organic chemistry and potential applications in medicinal chemistry. Its structure, featuring a β-ketoamide moiety, makes it a versatile precursor for the synthesis of various heterocyclic systems and a valuable building block in drug discovery programs. The presence of the sterically hindered and electronically modified 2-chloro-6-methylphenyl group imparts specific solubility, reactivity, and conformational properties that are critical for its application. This guide provides a comprehensive analysis of its core physical and chemical characteristics, supported by detailed experimental protocols and theoretical considerations for researchers, scientists, and professionals in drug development.
Chemical Identity and Structure
The foundational step in characterizing any chemical entity is to establish its unambiguous identity. The key identifiers for this compound are summarized below.
Table 1: Chemical Identifiers
| Identifier | Value | Reference |
|---|---|---|
| IUPAC Name | This compound | N/A |
| CAS Number | 91089-62-2 | [1] |
| Molecular Formula | C₁₁H₁₂ClNO₂ | [1][2] |
| Molecular Weight | 225.67 g/mol | [1][2] |
| InChIKey | NRVXULLHSFITHB-UHFFFAOYSA-N | [2] |
| Canonical SMILES | CC1=C(NC(CC(C)=O)=O)C(Cl)=CC=C1 |[2] |
The molecule's architecture is defined by three primary components:
-
Aromatic Ring: A benzene ring substituted with a chloro group and a methyl group at positions 2 and 6, respectively. This ortho-substitution pattern creates significant steric hindrance around the amide nitrogen.
-
Amide Linkage: A secondary amide bond connects the aromatic ring to the butanamide backbone. This bond's rotational properties and susceptibility to hydrolysis are key chemical features.
-
β-Ketoamide Moiety: The -C(=O)CH₂C(=O)- functional group is the most reactive part of the molecule, exhibiting keto-enol tautomerism and possessing an acidic α-proton.
Caption: Chemical structure of this compound.
Physicochemical Properties
The physical properties of a compound dictate its handling, formulation, and behavior in various experimental settings. While some data is available from chemical suppliers and computational models, key experimental values like melting point and solubility require laboratory determination.
Table 2: Summary of Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Physical Form | Solid | [2] |
| LogP (octanol/water) | 2.566 | [1] |
| Topological Polar Surface Area (TPSA) | 46.17 Ų | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Rotatable Bonds | 3 | [1] |
| Melting Point | Not experimentally reported. See Protocol 3.1. | N/A |
| Solubility | Insoluble in water (predicted); Soluble in organic solvents (predicted). See Protocol 3.2. |[3] |
Protocol: Determination of Melting Point
Rationale: The melting point is a critical indicator of purity. A sharp melting range suggests a highly pure compound, while a broad range often indicates the presence of impurities. This protocol uses the capillary method, a standard and reliable technique.
-
Sample Preparation: Ensure the sample is completely dry and finely powdered by crushing it with a spatula on a watch glass.
-
Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount. Invert the tube and tap the sealed end gently on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm for optimal heat transfer.
-
Instrumentation: Place the loaded capillary into a calibrated digital melting point apparatus.
-
Measurement:
-
Set the apparatus to heat at a rapid rate (e.g., 10-15 °C/min) to approximate the melting point.
-
Allow the apparatus to cool. Repeat the measurement with a fresh sample, this time setting the heating rate to a slow 1-2 °C/min starting from ~20 °C below the approximate melting point.
-
-
Data Recording: Record the temperature at which the first liquid drop appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is reported as T₁ - T₂.
Protocol: Assessment of Solubility
Rationale: Understanding a compound's solubility profile across a range of solvents is essential for selecting appropriate solvents for reactions, purification (recrystallization), and analytical techniques (e.g., HPLC, NMR). This protocol provides a qualitative but systematic approach.
-
Solvent Selection: Prepare a panel of common laboratory solvents representing a polarity gradient (e.g., Water, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Toluene, Hexane).
-
Sample Preparation: Add approximately 10 mg of the compound to each of seven labeled test tubes.
-
Solvent Addition & Observation:
-
To the first tube, add the first solvent dropwise up to 1 mL, vortexing or shaking vigorously after each addition.
-
Observe for dissolution. Record the approximate volume of solvent required for complete dissolution.
-
If the compound dissolves completely in less than 1 mL, it is considered "soluble." If it remains undissolved after 1 mL, it is "sparingly soluble" or "insoluble."
-
-
Repeat for all Solvents: Repeat step 3 for each solvent in the panel.
-
Data Reporting: Report the results qualitatively (e.g., Soluble, Sparingly Soluble, Insoluble) for each solvent tested.
Chemical Characteristics and Reactivity
The chemical behavior of this compound is dominated by the interplay between the amide linkage and the β-keto functionality.
Keto-Enol Tautomerism
A hallmark of β-dicarbonyl compounds is their existence as an equilibrium mixture of keto and enol tautomers. The enol form is stabilized by the formation of an intramolecular hydrogen bond, creating a pseudo-six-membered ring. This equilibrium is fundamental to the compound's reactivity, particularly the nucleophilicity of the α-carbon.
Caption: Equilibrium between the keto and enol tautomers of the β-ketoamide moiety.
Reactivity Profile
-
Amide Hydrolysis: The amide bond is generally stable but can be cleaved under forcing acidic or basic conditions, yielding 2-chloro-6-methylaniline and acetoacetic acid (which subsequently decarboxylates). The steric hindrance from the ortho-substituents on the phenyl ring may slow the rate of hydrolysis compared to unhindered anilides.
-
Active Methylene Group: The α-protons on the methylene carbon are acidic (pKa ≈ 11 in DMSO) due to resonance stabilization of the resulting carbanion by both adjacent carbonyl groups. This makes the methylene carbon a soft nucleophile, capable of participating in a wide range of C-C bond-forming reactions, such as alkylations and condensations (e.g., Knoevenagel, Biginelli reactions).[4]
-
Synthesis Pathway: Understanding the synthesis provides context for potential impurities and stability. The most common synthesis involves the condensation of 2-chloro-6-methylaniline with a reactive acetoacetylating agent like diketene or ethyl acetoacetate.[5]
Caption: Simplified workflow for the synthesis of the title compound.
Spectroscopic Profile (Predicted)
Table 3: Predicted Spectroscopic Data
| Technique | Expected Key Signals |
|---|---|
| ¹H NMR | δ (ppm): 9.0-9.5 (s, 1H, N-H), 7.1-7.4 (m, 3H, Ar-H), 3.6 (s, 2H, -COCH₂CO-), 2.3 (s, 3H, Ar-CH₃), 2.2 (s, 3H, -COCH₃) |
| ¹³C NMR | δ (ppm): 205 (C=O, ketone), 165 (C=O, amide), 130-140 (Ar-C), 50 (-CH₂-), 31 (-COCH₃), 18 (Ar-CH₃) |
| IR (cm⁻¹) | 3250-3300 (N-H stretch), 1720 (C=O ketone stretch), 1670 (C=O amide I stretch), 1540 (N-H bend, amide II) |
| Mass Spec (m/z) | [M]⁺ at 225/227 (due to ³⁵Cl/³⁷Cl isotopes), major fragments at 182/184 (loss of acetyl), 140/142 (2-chloro-6-methylaniline fragment) |
Protocol: Acquisition of Spectroscopic Data
Rationale: Proper sample preparation is paramount for obtaining high-quality, interpretable spectroscopic data. The choice of solvent is critical, especially for NMR, where protonated solvents can obscure signals.
-
NMR Sample Preparation:
-
Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube.
-
Add ~0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in which the compound is fully soluble.
-
Cap the tube and invert several times to ensure a homogeneous solution.
-
Causality: A deuterated solvent is used to avoid a large, interfering solvent peak in the ¹H NMR spectrum. The internal standard, tetramethylsilane (TMS), is often pre-added to the solvent by the manufacturer to provide a reference signal at 0 ppm.
-
-
IR Sample Preparation (ATR):
-
Place a small, powdered amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory in an FTIR spectrometer.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Collect a background spectrum of the empty ATR crystal first, which is then automatically subtracted from the sample spectrum.
-
-
Mass Spectrometry Sample Preparation (EI):
-
For analysis by Electron Ionization (EI) with a direct insertion probe, a few micrograms of the solid sample are placed in a capillary tube, which is then inserted into the instrument's high-vacuum source and heated to induce vaporization.[8]
-
Alternatively, for GC-MS, the sample must be dissolved in a volatile organic solvent.
-
Conclusion
This compound is a well-defined organic compound whose properties are dictated by its unique combination of a sterically hindered aromatic system and a reactive β-ketoamide functional group. Its characterization relies on standard analytical techniques, and its utility in research and development is underscored by the reactivity of its active methylene group and the potential for derivatization at the amide and aromatic positions. This guide provides the foundational chemical and physical data, along with robust protocols, to enable its effective use and further investigation by the scientific community.
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- 2-chloro-N-(2,6-dimethylphenyl)acetamide, 98% - Thermo Fisher Scientific. [URL: https://www.thermofisher.
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- Synthesis, characterization and biological screening of novel N-[2-chloro-4-(trifluoromethyl)phenyl]-4-(substituted phenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide - ResearchGate. [URL: https://www.researchgate.net/publication/320185938_Synthesis_characterization_and_biological_screening_of_novel_N-2-chloro-4-trifluoromethylphenyl-4-substituted_phenyl-6-methyl-2-thioxo-1234-tetrahydropyrimidine-5-carboxamide]
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- N-(4-Chloro-2-methylphenyl)-3-oxobutanamide | SIELC - SIELC Technologies. [URL: https://sielc.com/compound-n-4-chloro-2-methylphenyl-3-oxobutanamide.html]
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- Synthesis, characterization, crystal and molecular structure analysis of N-(2,4-dimethylphenyl)-6-methyl-4-(3-nitrophenyl) - Physics @ Manasagangotri. [URL: https://physics.uni-mysore.ac.in/sites/default/files/import/people/vishnu-karthik/p21.pdf]
- CAS No : 20306-75-6 | Product Name : N-Methyl-3-oxobutanamide | Pharmaffiliates. [URL: https://www.
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- Technical Support Center: Interpreting NMR Spectra of N-(3-methylphenyl)-3-oxobutanamide - Benchchem. [URL: https://www.benchchem.com/technical-support/N-(3-methylphenyl)
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An In-depth Technical Guide to the Solubility and Stability of N-(2-Chloro-6-methylphenyl)-3-oxobutanamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the solubility and stability of N-(2-Chloro-6-methylphenyl)-3-oxobutanamide, a compound of interest in pharmaceutical and chemical research. Lacking extensive published data on this specific molecule, this document establishes a foundational understanding by integrating its known physicochemical properties with established principles of organic chemistry and pharmaceutical analysis. We present detailed, field-proven protocols for determining aqueous and organic solvent solubility, as well as a robust strategy for assessing chemical stability through forced degradation studies. This guide is designed to equip researchers and drug development professionals with the necessary theoretical framework and practical methodologies to effectively characterize this compound, ensuring data integrity and accelerating development timelines.
Introduction and Molecular Profile
This compound (CAS No. 91089-62-2) is a substituted acetoacetamide derivative. Its chemical structure, featuring an amide linkage, a β-keto group, and a chlorinated aromatic ring, dictates its physicochemical properties and, consequently, its behavior in various environments. A thorough understanding of its solubility and stability is paramount for its application in drug discovery and development, as these parameters directly influence bioavailability, formulation, and shelf-life.
This guide will first delineate the known molecular and physicochemical properties of this compound. Subsequently, it will provide a detailed exposition of experimental protocols to systematically evaluate its solubility and stability, including the rationale behind the selection of methodologies and analytical techniques.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These computed values provide a preliminary assessment of the molecule's characteristics and inform the experimental design for solubility and stability studies.
| Property | Value | Source |
| CAS Number | 91089-62-2 | ChemScene |
| Molecular Formula | C₁₁H₁₂ClNO₂ | ChemScene[1] |
| Molecular Weight | 225.67 g/mol | ChemScene[1] |
| Appearance | Solid (predicted) | Sigma-Aldrich[2] |
| Topological Polar Surface Area (TPSA) | 46.17 Ų | ChemScene |
| Predicted LogP | 2.566 | ChemScene |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
Note: Some properties are computed and should be confirmed by experimental data.
Solubility Assessment: A Methodical Approach
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its dissolution rate and subsequent absorption. The following sections outline a systematic approach to characterizing the solubility of this compound in aqueous and organic media.
Rationale for Solvent Selection
The choice of solvents for solubility determination should be guided by the intended application and the physicochemical properties of the compound. A range of solvents with varying polarities is recommended to construct a comprehensive solubility profile.
-
Aqueous Media: Solubility in buffered solutions at different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) is crucial for predicting its behavior in the gastrointestinal tract.
-
Organic Solvents: A selection of common organic solvents is essential for understanding its processability and for developing formulations. Recommended solvents include:
-
Polar Protic: Methanol, Ethanol
-
Polar Aprotic: Acetonitrile, Dimethyl Sulfoxide (DMSO)
-
Non-Polar: Dichloromethane, Toluene
-
Experimental Protocol: Equilibrium Solubility Determination
The shake-flask method is the gold standard for determining equilibrium solubility.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed, clear container.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visually confirmed.
-
Phase Separation: Cease agitation and allow the undissolved solid to settle. If necessary, centrifuge the samples to ensure a clear supernatant.
-
Sampling and Dilution: Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Determine the solubility from the measured concentration and the dilution factor.
Analytical Method: HPLC for Solubility Quantification
A reverse-phase HPLC (RP-HPLC) method is well-suited for the quantification of this compound. Based on methods for similar compounds, a starting point for method development is suggested.[3]
Table 2: Proposed HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile and Water (with 0.1% Formic Acid) |
| Elution Mode | Isocratic or Gradient |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | To be determined by UV scan (e.g., 254 nm) |
| Injection Volume | 10 µL |
This method requires validation for linearity, accuracy, precision, and specificity.
Caption: Workflow for Solubility Determination using HPLC.
Stability Assessment and Degradation Pathway Elucidation
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule.[4] These studies also aid in the development and validation of stability-indicating analytical methods.
Forced Degradation (Stress Testing) Protocol
This compound should be subjected to a series of stress conditions as outlined by the International Council for Harmonisation (ICH) guidelines. The goal is to achieve 5-20% degradation of the parent compound.
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile/water).
-
Stress Conditions:
-
Acidic Hydrolysis: Treat the stock solution with 0.1 N HCl at an elevated temperature (e.g., 60 °C).
-
Basic Hydrolysis: Treat the stock solution with 0.1 N NaOH at room temperature or slightly elevated temperature.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C).
-
Photodegradation: Expose the stock solution and the solid compound to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Time Points: Sample at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization: For acid and base-stressed samples, neutralize before analysis.
-
Analysis: Analyze all samples using a stability-indicating HPLC method.
Stability-Indicating HPLC Method Development
The HPLC method used for stability studies must be capable of separating the parent compound from all significant degradation products. A gradient elution method is often required to achieve this.
Table 3: Recommended Gradient HPLC Method for Stability Studies
| Time (min) | % Acetonitrile | % Water (0.1% Formic Acid) |
| 0 | 20 | 80 |
| 20 | 80 | 20 |
| 25 | 80 | 20 |
| 26 | 20 | 80 |
| 30 | 20 | 80 |
This is a starting point and should be optimized to achieve adequate separation.
Predicted Degradation Pathways
Based on the functional groups present in this compound, several degradation pathways can be anticipated.
-
Hydrolytic Degradation: The amide bond is susceptible to both acid and base-catalyzed hydrolysis.[5][6] This would likely yield 2-chloro-6-methylaniline and 3-oxobutanoic acid. The latter is unstable and may further decarboxylate to acetone and carbon dioxide.
-
Oxidative Degradation: The aromatic amine moiety and the benzylic methyl group are potential sites of oxidation.[7] This could lead to the formation of various oxidized by-products.
-
Photodegradation: The chlorinated aromatic ring may undergo photolytic cleavage of the carbon-chlorine bond, leading to dehalogenated impurities.[8]
Sources
- 1. chemscene.com [chemscene.com]
- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. N-(4-Chloro-2-methylphenyl)-3-oxobutanamide | SIELC Technologies [sielc.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. mdpi.com [mdpi.com]
Unlocking Potential: A Technical Guide to the Research Applications of N-(2-Chloro-6-methylphenyl)-3-oxobutanamide
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides an in-depth exploration of the potential research applications of N-(2-Chloro-6-methylphenyl)-3-oxobutanamide. As a Senior Application Scientist, this document is structured to offer not just a summary of known information, but to provide a strategic roadmap for leveraging this compound's unique chemical features in synthetic chemistry and preclinical research. We will delve into its core utility as a versatile synthetic intermediate and propose rational, evidence-based avenues for investigating its potential biological activities.
Compound Profile: this compound
This compound is a beta-ketoamide with the molecular formula C₁₁H₁₂ClNO₂ and a molecular weight of 225.67 g/mol [1][2]. Its chemical structure is characterized by a reactive 3-oxobutanamide moiety attached to a 2-chloro-6-methylphenyl group. This combination of a versatile synthetic handle and a substituted aromatic ring system, found in various biologically active molecules, makes it a compound of significant interest for chemical and pharmaceutical research.
| Property | Value | Source |
| CAS Number | 91089-62-2 | [1] |
| Molecular Formula | C₁₁H₁₂ClNO₂ | [1] |
| Molecular Weight | 225.67 g/mol | [1][2] |
| Appearance | Solid | [2] |
| SMILES | CC1=C(C(=CC=C1)Cl)NC(=O)CC(=O)C | [1] |
Core Application: A Versatile Precursor in Heterocyclic Synthesis
The primary and most immediate research application of this compound lies in its utility as a building block for the synthesis of a diverse array of heterocyclic compounds. The 3-oxobutanamide functional group possesses multiple nucleophilic and electrophilic sites, rendering it an excellent substrate for a variety of cyclization reactions[3].
The presence of an active methylene group, flanked by two carbonyl groups, allows for facile reactions with a range of electrophiles and nucleophiles, leading to the formation of five- and six-membered heterocyclic rings. These heterocyclic scaffolds are central to the structure of many pharmaceuticals and agrochemicals.
Synthesis of Substituted Pyridines and Pyrimidines
Substituted pyridines and pyrimidines are ubiquitous in medicinal chemistry. This compound can serve as a key starting material for the synthesis of these important heterocycles. For instance, condensation reactions with various reagents can yield highly functionalized pyridine and pyrimidine derivatives.
A plausible synthetic pathway involves the reaction with dimethylformamide dimethyl acetal (DMF-DMA) to form an enaminone, which can then be cyclized with a suitable partner to afford pyridone or pyrimidine derivatives. Another approach is the Biginelli reaction or a similar multicomponent reaction, where the 3-oxobutanamide, an aldehyde, and a urea or thiourea derivative can react to form dihydropyrimidinones[4][5].
Experimental Protocol: Synthesis of a Dihydropyrimidinone Derivative
This protocol is a representative example of how this compound can be utilized in a one-pot multicomponent reaction to generate a potentially bioactive heterocyclic compound.
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 mmol), a substituted benzaldehyde (1 mmol), and urea (or thiourea) (1.2 mmol) in ethanol (20 mL).
-
Catalysis: Add a catalytic amount of a Lewis acid (e.g., anhydrous ZnCl₂) or a Brønsted acid (e.g., a few drops of concentrated HCl).
-
Reaction Execution: Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, filter the solid, wash with cold ethanol, and dry. If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.
-
Characterization: Characterize the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.
Caption: Synthetic workflow for a dihydropyrimidinone derivative.
Synthesis of Thiophenes and Thiazoles
The versatile reactivity of the 3-oxobutanamide moiety also extends to the synthesis of sulfur-containing heterocycles like thiophenes and thiazoles. The Gewald reaction, for instance, allows for the synthesis of 2-aminothiophenes from an α-methylene ketone, a cyano-containing compound, and elemental sulfur. This compound can serve as the α-methylene ketone component in such reactions[6][7].
Similarly, Hantzsch thiazole synthesis provides a route to thiazole derivatives through the reaction of an α-haloketone with a thioamide. The active methylene group in our compound of interest can be halogenated to form the requisite α-haloketone precursor.
Experimental Protocol: Synthesis of a Substituted Thiophene
This protocol outlines a general procedure for the synthesis of a thiophene derivative using this compound.
-
Reaction Setup: In a three-necked flask equipped with a reflux condenser and a dropping funnel, dissolve this compound (1 mmol), malononitrile (1 mmol), and elemental sulfur (1.1 mmol) in ethanol or DMF (20 mL).
-
Base Addition: Add a catalytic amount of a base, such as piperidine or triethylamine, dropwise to the reaction mixture.
-
Reaction Execution: Heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: After the reaction is complete, pour the mixture into ice-cold water. The crude product will precipitate. Filter the solid, wash with water, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol) or purify by column chromatography.
-
Characterization: Confirm the structure of the purified thiophene derivative using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).
Potential Biological Applications: An Untapped Resource
While the primary utility of this compound is in synthetic chemistry, its structural motifs suggest potential for direct biological activity. The N-aryl amide linkage is a common feature in many bioactive compounds, and the 2-chloro-6-methylphenyl group is present in several pharmaceuticals and agrochemicals. For example, 2-chloro-6-methylaniline is a key intermediate in the synthesis of the tyrosine kinase inhibitor, Dasatinib, which is used in the treatment of certain types of cancer[8].
Potential Antimicrobial and Antifungal Activity
The N-aryl amide scaffold has been explored for antimicrobial and antifungal properties[9][10]. The presence of the chloro and methyl substituents on the phenyl ring can influence the lipophilicity and electronic properties of the molecule, which in turn can affect its interaction with biological targets in microorganisms.
Proposed Research Workflow: Antimicrobial Screening
A systematic screening of this compound and its synthesized heterocyclic derivatives against a panel of clinically relevant bacteria and fungi is a logical first step to explore this potential.
Caption: Workflow for antimicrobial screening.
Experimental Protocol: Broth Microdilution Assay for MIC Determination
-
Preparation of Inoculum: Grow the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth to the mid-logarithmic phase. Adjust the turbidity to a 0.5 McFarland standard.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing the appropriate growth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microbes only) and negative (medium only) controls.
-
Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Potential Anticancer Activity
As previously mentioned, the 2-chloro-6-methylaniline substructure is a key component of the anticancer drug Dasatinib[8]. This provides a strong rationale for investigating the cytotoxic potential of this compound and its derivatives against various cancer cell lines.
Proposed Research Workflow: In Vitro Anticancer Screening
A tiered screening approach, starting with a broad panel of cancer cell lines, can efficiently assess the potential of this compound class as anticancer agents.
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- 2. Synthesis and biological evaluation of a series of 2-(substitutedphenyl)benzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note: A Validated Protocol for the Synthesis of N-(2-Chloro-6-methylphenyl)-3-oxobutanamide
Abstract
This technical guide provides a comprehensive, step-by-step experimental protocol for the synthesis of N-(2-Chloro-6-methylphenyl)-3-oxobutanamide, a valuable intermediate in organic synthesis and drug discovery. The primary method detailed is the robust and widely applicable condensation reaction between 2-chloro-6-methylaniline and ethyl acetoacetate. This document is designed for researchers in chemistry and drug development, offering in-depth explanations of the underlying reaction mechanism, safety protocols, purification techniques, and analytical characterization. The protocol is structured to ensure reproducibility and high yield, incorporating field-proven insights to address common challenges. An alternative synthesis route using diketene is also discussed.
Introduction and Significance
This compound, an acetoacetamide derivative, belongs to a class of compounds that serve as critical building blocks in the synthesis of more complex molecular architectures, particularly heterocyclic systems. These structures are frequently investigated for potential biological activity. For instance, analogous N-aryl-3-oxobutanamides are precursors in multicomponent reactions, such as the Biginelli reaction, to produce pyrimidine-based compounds with therapeutic potential.[1] The title compound's utility stems from the reactive β-ketoamide moiety, which allows for a variety of subsequent chemical transformations.
The starting material, 2-chloro-6-methylaniline, is itself an important intermediate used in the preparation of pharmaceuticals like the tyrosine kinase inhibitor dasatinib, as well as various pesticides and other fine chemicals.[2][3] This guide provides a reliable and validated laboratory-scale procedure to convert this key aniline into the target β-ketoamide, facilitating further research and development.
Chemical Principles and Reaction Mechanism
The synthesis of this compound from 2-chloro-6-methylaniline and ethyl acetoacetate is a classic example of a nucleophilic acyl substitution reaction, specifically an amidation.
Causality of the Mechanism: The reaction is driven by the nucleophilic character of the nitrogen atom in the 2-chloro-6-methylaniline and the electrophilic nature of the ester carbonyl carbon in ethyl acetoacetate. The lone pair of electrons on the aniline nitrogen initiates the attack on the carbonyl carbon. Although the adjacent ketone carbonyl is also electrophilic, attack at the ester carbonyl is productive for the desired transformation, leading to the elimination of a stable leaving group, ethanol. The reaction is typically conducted at elevated temperatures to overcome the activation energy and to drive the equilibrium forward by removing the ethanol byproduct.
Caption: Figure 1: Nucleophilic Acyl Substitution Mechanism.
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS No. | Mol. Weight ( g/mol ) | Quantity (10 mmol scale) | Moles (mmol) | Notes |
| 2-Chloro-6-methylaniline | 87-63-8 | 141.60 | 1.42 g | 10.0 | Starting material |
| Ethyl acetoacetate | 141-97-9 | 130.14 | 1.43 g (1.3 mL) | 11.0 | Acylating agent (1.1 eq) |
| Toluene | 108-88-3 | 92.14 | ~40 mL | - | Solvent |
| Ethanol | 64-17-5 | 46.07 | - | - | Recrystallization solvent |
| Deionized Water | 7732-18-5 | 18.02 | - | - | Recrystallization solvent |
| Anhydrous MgSO₄ or Na₂SO₄ | 7487-88-9 | 120.37 | As needed | - | Drying agent |
Equipment
-
100 mL Round-bottom flask
-
Reflux condenser
-
Dean-Stark apparatus (optional, but recommended for efficient water/ethanol removal)
-
Heating mantle with magnetic stirrer and stir bar
-
Glass funnel and filter paper
-
Büchner funnel and vacuum flask
-
Beakers and Erlenmeyer flasks
-
Standard laboratory glassware (graduated cylinders, etc.)
-
Melting point apparatus
-
Analytical balance (± 0.001 g)
Safety Precautions and Hazard Management
This protocol involves hazardous materials and should be performed by trained personnel in a well-ventilated chemical fume hood.
-
2-Chloro-6-methylaniline: Toxic by inhalation, ingestion, and skin contact. It is a suspected carcinogen.
-
Ethyl acetoacetate: Flammable liquid and vapor. Causes eye irritation.
-
Toluene: Highly flammable liquid and vapor. A known reproductive toxin and can cause severe skin and eye irritation, as well as central nervous system depression.
-
Personal Protective Equipment (PPE): Safety goggles, a flame-retardant lab coat, and chemically resistant gloves (nitrile or neoprene) are mandatory at all times.
-
Waste Disposal: All organic waste and solvents should be collected in a designated, labeled hazardous waste container. Aqueous waste should be neutralized before disposal according to institutional guidelines.
Detailed Experimental Protocol
This protocol is based on a 10.0 mmol scale. Adjustments can be made as needed.
Step 1: Reaction Setup
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloro-6-methylaniline (1.42 g, 10.0 mmol).
-
Add toluene (~40 mL) to the flask to dissolve the aniline.
-
Add ethyl acetoacetate (1.43 g, 1.3 mL, 11.0 mmol, 1.1 equivalents). A slight excess of the acylating agent ensures the complete consumption of the limiting aniline reactant.
-
Assemble the flask with a reflux condenser (and a Dean-Stark trap if available).
Step 2: Reaction Execution
-
Begin stirring the mixture at a moderate speed.
-
Heat the flask using a heating mantle to a gentle reflux (the boiling point of toluene is ~111 °C).
-
Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (e.g., 7:3) mobile phase. The starting aniline spot should diminish and a new, more polar product spot should appear.
-
During the reaction, the ethanol byproduct will be removed from the reaction mixture, co-distilling with toluene. If using a Dean-Stark trap, ethanol and any trace water will collect in the arm.
Step 3: Product Isolation and Work-up
-
After the reaction is complete (as determined by TLC or time), turn off the heat and allow the flask to cool to room temperature.
-
As the solution cools, the product may begin to precipitate. To enhance precipitation, the flask can be placed in an ice bath for 30 minutes.
-
Collect the precipitated crude solid by vacuum filtration using a Büchner funnel.
-
Wash the solid cake with a small amount of cold toluene or hexane to remove any unreacted starting materials and soluble impurities.
-
Allow the crude product to air-dry on the filter paper for 15-20 minutes.
Step 4: Purification
-
The most effective method for purifying the crude this compound is recrystallization.
-
Transfer the crude solid to an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely. Add the solvent portion-wise while heating and swirling.
-
Once dissolved, slowly add deionized water dropwise until the solution becomes faintly cloudy (the cloud point), indicating saturation.
-
Re-heat the solution gently until it becomes clear again.
-
Allow the flask to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of a cold ethanol/water mixture, and dry thoroughly under vacuum. The expected product is a solid.[4]
Caption: Figure 2: Experimental Workflow Diagram.
Characterization of Final Product
To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended:
-
Appearance: White to off-white solid.[4]
-
Molecular Weight: 225.67 g/mol .[4]
-
Melting Point (MP): Determine the melting range. A sharp melting point is indicative of high purity.
-
¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic peaks for the aromatic protons, the methyl group on the phenyl ring, the amide N-H proton (a broad singlet), the methylene (CH₂) group, and the terminal methyl (CH₃) group of the keto-amide chain.
-
Infrared (IR) Spectroscopy: Expect strong absorption bands corresponding to the N-H stretch (~3250-3300 cm⁻¹), the amide C=O stretch (~1660-1680 cm⁻¹), and the ketone C=O stretch (~1710-1725 cm⁻¹).
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight, along with the characteristic isotopic pattern for a compound containing one chlorine atom.
Discussion and Alternative Synthesis Route
Troubleshooting and Key Insights
-
Low Yield: A common issue is the incomplete removal of the ethanol byproduct, which can shift the reaction equilibrium back towards the reactants. Using a Dean-Stark apparatus is highly effective in preventing this. Alternatively, performing the reaction under a slow stream of inert gas (like nitrogen) can also help drive off volatiles.
-
Product Oiling Out: If the product "oils out" instead of crystallizing during recrystallization, it may be due to impurities or cooling the solution too rapidly. Try scratching the inside of the flask with a glass rod to induce crystallization or add a seed crystal from a previous batch.
-
Solvent Choice: Toluene is an excellent solvent for this reaction as its high boiling point provides the necessary thermal energy, and it can azeotropically remove ethanol. Other high-boiling, non-protic solvents like xylene could also be used.
Alternative Route: Acylation with Diketene
An alternative and often more efficient method for this synthesis is the direct acylation of 2-chloro-6-methylaniline with diketene.[5]
Mechanism: This reaction involves the nucleophilic attack of the aniline nitrogen on one of the carbonyl carbons of the strained four-membered diketene ring, leading to ring-opening and formation of the acetoacetamide product directly.
Advantages:
-
The reaction is often faster and can proceed at lower temperatures.
-
The only byproduct is the product itself, leading to a higher atom economy and simpler purification.
Disadvantages:
-
Diketene is a highly reactive, toxic, and lachrymatory substance that must be handled with extreme caution. It is also prone to polymerization. This route is best suited for laboratories equipped to handle such hazardous reagents.
References
-
ResearchGate. (2012). Synthesis, characterization and biological screening of novel N-[2-chloro-4-(trifluoromethyl)phenyl]-4-(substituted phenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide. Retrieved from [Link][1]
Sources
Application Notes and Protocols for the Biginelli Reaction Utilizing N-(2-Chloro-6-methylphenyl)-3-oxobutanamide
Introduction: Expanding the Chemical Space of Dihydropyrimidinones
The Biginelli reaction, a classic multicomponent reaction (MCR) discovered by Italian chemist Pietro Biginelli in 1891, provides a straightforward and atom-economical route to 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[1][2][3] This one-pot synthesis, which condenses an aldehyde, a β-ketoester, and urea (or thiourea) under acidic conditions, has become a cornerstone in heterocyclic chemistry.[1][2][4] The resulting DHPM scaffold is of immense interest to the pharmaceutical industry due to its prevalence in a wide array of biologically active compounds, including calcium channel blockers, antihypertensive agents, and antiviral drugs.[1][5][6]
Traditional Biginelli reactions have extensively utilized simple β-ketoesters like ethyl acetoacetate.[1][7] However, the quest for novel chemical entities with enhanced therapeutic profiles necessitates the exploration of more complex and functionally diverse building blocks. This guide focuses on the application of a structurally sophisticated β-dicarbonyl compound, N-(2-Chloro-6-methylphenyl)-3-oxobutanamide , in the Biginelli reaction. The introduction of the N-(2-chloro-6-methylphenyl) carboxamide moiety in place of the conventional ester group is anticipated to significantly influence the physicochemical and pharmacological properties of the resulting DHPMs. The steric and electronic effects of the substituted phenyl ring offer a valuable handle for modulating biological activity and exploring new regions of chemical space.
These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to effectively employ this compound in the Biginelli reaction. We will delve into detailed experimental protocols, the underlying reaction mechanism, and strategies for optimization and characterization, underpinned by field-proven insights to ensure reliable and reproducible outcomes.
Reaction Schematics and Overview
The core transformation involves the acid-catalyzed cyclocondensation of an aromatic aldehyde, this compound, and urea or thiourea.
Figure 1: General Biginelli Reaction Scheme
Caption: General scheme of the three-component Biginelli reaction.
Understanding the Mechanism: The Iminium Ion Pathway
While several mechanistic pathways have been proposed for the Biginelli reaction, extensive evidence from NMR spectroscopic studies supports a mechanism proceeding through an N-acyliminium ion intermediate.[8][9] This pathway is generally favored as it explains the observed product formation and reaction kinetics most accurately.
The reaction commences with the acid-catalyzed condensation of the aromatic aldehyde and urea. This initial step forms an N-acyliminium ion, which is a highly reactive electrophile. The β-ketoamide, in this case, this compound, then acts as a nucleophile, adding to the iminium ion. The final steps involve an intramolecular cyclization via nucleophilic attack of the amine on the carbonyl group, followed by dehydration to yield the stable 3,4-dihydropyrimidin-2(1H)-one ring system.[10]
Figure 2: The N-Acyliminium Ion Mechanism
Caption: Simplified flowchart of the N-acyliminium ion pathway.
Experimental Protocols
Two primary protocols are presented: a classical thermal method and a modern microwave-assisted synthesis. The choice of method will depend on available equipment, desired reaction time, and scale.
Protocol 1: Classical Thermal Synthesis
This method is robust and does not require specialized equipment, making it accessible for most laboratories.
Materials:
-
Aromatic aldehyde (e.g., 4-chlorobenzaldehyde) (1.0 mmol)
-
This compound (1.0 mmol, 225.67 g/mol )
-
Urea (1.5 mmol, 60.06 g/mol )
-
Catalyst (e.g., concentrated HCl, 4-5 drops, or a Lewis acid like Yb(OTf)₃, 5 mol%)[5]
-
Solvent (e.g., Ethanol, 15 mL)
-
Round-bottom flask (50 mL), reflux condenser, magnetic stirrer, and heating mantle/oil bath.
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask containing a magnetic stir bar, add the aromatic aldehyde (1.0 mmol), this compound (1.0 mmol), and urea (1.5 mmol).
-
Solvent and Catalyst Addition: Add ethanol (15 mL) to the flask, followed by the chosen acid catalyst.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 80°C) with continuous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 2-4 hours.
-
Work-up and Isolation:
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water (approx. 50 mL) with stirring.
-
A solid precipitate should form. If not, scratching the inside of the beaker with a glass rod may induce crystallization.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol to remove unreacted starting materials.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or ethyl acetate, to yield the pure dihydropyrimidinone.[5]
Protocol 2: Microwave-Assisted Synthesis (Solvent-Free)
Microwave-assisted synthesis often leads to dramatically reduced reaction times and improved yields, aligning with the principles of green chemistry.[11][12]
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
This compound (1.0 mmol)
-
Urea (1.5 mmol)
-
Catalyst (e.g., Sulfamic acid, 20 mol% or Ferric Nitrate Nonahydrate, 10 mol%)[11][13]
-
Microwave synthesis vial (10 mL) with a magnetic stir bar.
Procedure:
-
Reaction Setup: In a 10 mL microwave synthesis vial, combine the aromatic aldehyde (1.0 mmol), this compound (1.0 mmol), urea (1.5 mmol), and the solid-state catalyst.
-
Microwave Irradiation: Cap the vial and place it in the microwave reactor. Irradiate the mixture at a constant temperature (e.g., 120°C) for 5-15 minutes.[14] Safety Note: Ensure the vial is properly capped and that the temperature and pressure limits of the vial are not exceeded.
-
Monitoring: The reaction progress can be checked by TLC after cooling the vial.
-
Work-up and Isolation:
-
After the reaction is complete, cool the vial to room temperature.
-
Add a small amount of ethanol to the solid mass and stir to break it up.
-
Pour the mixture into ice-cold water.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
-
Purification: Recrystallize the crude product from ethanol to obtain the pure compound.
Figure 3: Experimental Workflow
Caption: A generalized workflow for the synthesis of DHPMs.
Expected Outcomes and Characterization
The use of this compound is expected to yield novel DHPMs with the N-(2-chloro-6-methylphenyl)carbamoyl group at the 5-position of the pyrimidine ring.
| Parameter | Classical Thermal Method | Microwave-Assisted Method |
| Typical Yield | 60-85% | 75-95% |
| Reaction Time | 2-4 hours | 5-15 minutes |
| Purity (crude) | Generally good, requires recrystallization | Often high, may require minimal purification |
| Scalability | Easily scalable | Limited by microwave reactor volume |
Characterization Techniques:
-
Melting Point: To determine the purity of the synthesized compound.
-
FT-IR Spectroscopy: To identify key functional groups. Expect characteristic peaks for N-H stretching (around 3200-3400 cm⁻¹), C=O stretching (amide and ureide, around 1650-1700 cm⁻¹), and C-Cl stretching.
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure of the final product. Key ¹H NMR signals include the two N-H protons of the pyrimidine ring (often appearing as singlets or broad singlets), the methine proton at the C4 position, and signals corresponding to the aromatic rings and methyl groups.[15][16]
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
Troubleshooting and Field-Proven Insights
-
Low Yields:
-
Causality: Incomplete reaction or side product formation. The classic Biginelli reaction can sometimes suffer from low yields with certain substrates.[4]
-
Solution:
-
Catalyst Choice: Experiment with different Brønsted or Lewis acids. Lewis acids like Yb(OTf)₃, InCl₃, or FeCl₃ have been shown to improve yields.[10][17]
-
Reaction Time: Ensure the reaction has gone to completion by monitoring with TLC.
-
Temperature: For thermal methods, ensure a consistent reflux is maintained. For microwave methods, optimize the temperature.
-
-
-
Difficulty in Product Precipitation:
-
Causality: The product may be more soluble in the work-up solvent than anticipated.
-
Solution:
-
Solvent Evaporation: After cooling, reduce the volume of the reaction solvent under reduced pressure before pouring into ice water.
-
Extended Cooling: Place the aqueous mixture in an ice bath for a longer duration (30-60 minutes).
-
Extraction: If precipitation fails, extract the product with a suitable organic solvent like ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.
-
-
-
Side Product Formation:
-
Causality: At higher temperatures, urea can decompose, potentially leading to the formation of Hantzsch-type dihydropyridine byproducts.[5]
-
Solution:
-
Conclusion
The utilization of this compound in the Biginelli reaction represents a valuable strategy for the synthesis of novel, structurally diverse dihydropyrimidinones. The protocols outlined in this guide, coupled with an understanding of the underlying mechanism and potential challenges, provide a solid foundation for researchers to successfully synthesize and explore this promising class of heterocyclic compounds. The adaptability of the Biginelli reaction to both classical and modern synthetic techniques, such as microwave irradiation, ensures its continued relevance in the fields of medicinal chemistry and drug discovery.
References
- Biginelli reaction - Wikipedia. [URL: https://en.wikipedia.org/wiki/Biginelli_reaction]
- Biginelli Reaction - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/biginelli-reaction.shtm]
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- Microwave Promoted Solvent-Free Biginelli Reaction for the One Pot Synthesis of Dihydropyrimidin-2-(1H) - Asian Journal of Chemistry. [URL: https://asianjournalofchemistry.co.in/user/journal/viewarticle.aspx?ArticleID=23_12_53]
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- Microwave Assisted Solvent-Free One Pot Biginelli Synthesis of Dihydropyrimidinone Compounds on Melamine-Formaldehyde as a Solid - Asian Journal of Chemistry. [URL: https://asianjournalofchemistry.co.in/user/journal/viewarticle.aspx?ArticleID=25_10_13]
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- A new protocol for Biginelli (or like) reaction under solvent-free grinding method using Fe (NO3)3.9H2O as catalyst - Arkivoc. [URL: https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/2010/8/2065]
- A Five-Component Biginelli-Diels-Alder Cascade Reaction - Frontiers in Chemistry. [URL: https://www.frontiersin.org/articles/10.3389/fchem.2018.00361/full]
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- Catalysts and conditions for Biginelli reaction | Download Table - ResearchGate. [URL: https://www.researchgate.net/figure/Catalysts-and-conditions-for-Biginelli-reaction_tbl1_265355601]
- Benchtop 19F Nuclear Magnetic Resonance (NMR) Spectroscopy Provides Mechanistic Insight into the Biginelli Condensation toward the Chemical Synthesis of Novel Trifluorinated Dihydro- and Tetrahydropyrimidinones as Antiproliferative Agents - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10019234/]
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- Benchtop 19F Nuclear Magnetic Resonance (NMR) Spectroscopy Provides Mechanistic Insight into the Biginelli Condensation toward the Chemical Synthesis of Novel Trifluorinated Dihydro- and Tetrahydropyrimidinones as Antiproliferative Agents - ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.2c08003]
- A microdroplet-accelerated Biginelli reaction: mechanisms and separation of isomers using IMS-MS - RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2019/sc/c9sc00980c]
- Biginelli Reaction Synthesis of Novel Multitarget-Directed Ligands with Ca2+ Channel Blocking Ability, Cholinesterase Inhibition, Antioxidant Capacity, and Nrf2 Activation - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9776269/]
- Benchtop 19F nuclear magnetic resonance (NMR) spectroscopy provides mechanistic insight into the Biginelli condensation towards the chemical synthesis of novel trifluorinated dihydro- and tetrahydropyrimidinones as antiproliferative agents - ResearchGate. [URL: https://www.researchgate.
- An Efficient Green Protocol for the Preparation of Acetoacetamides and Application of the Methodology to a One-Pot Synthesis of Biginelli Dihydropyrimidines. Expansion of Dihydropyrimidine Topological Chemical Space | Request PDF - ResearchGate. [URL: https://www.researchgate.net/publication/280928032_An_Efficient_Green_Protocol_for_the_Preparation_of_Acetoacetamides_and_Application_of_the_Methodology_to_a_One-Pot_Synthesis_of_Biginelli_Dihydropyrimidines_Expansion_of_Dihydropyrimidine_Topological_Che]
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Application Notes & Protocols: N-(2-Chloro-6-methylphenyl)-3-oxobutanamide as a Versatile Precursor for Heterocyclic Synthesis
Abstract
N-(2-Chloro-6-methylphenyl)-3-oxobutanamide is a highly functionalized acetoacetanilide derivative that serves as a powerful and versatile starting material for the synthesis of a wide array of medicinally relevant heterocyclic compounds. Its unique structure, featuring an active methylene group, a β-carbonyl, and a sterically hindered aniline moiety, allows for controlled cyclization reactions to generate diverse scaffolds such as quinolines, dihydropyrimidines, and thiophenes. This guide provides an in-depth exploration of its application in heterocyclic synthesis, detailing the underlying chemical principles and offering robust, field-proven protocols for researchers in synthetic chemistry and drug development.
Introduction: The Strategic Value of this compound
In the landscape of modern synthetic chemistry, the demand for efficient and modular routes to complex molecular architectures is paramount.[1][2] this compound, an ortho-substituted acetoacetanilide, emerges as a key building block due to the strategic placement of its functional groups. The active methylene protons, flanked by two carbonyl groups, provide a nucleophilic center for condensations, while the amide and ketone functionalities are primed for intramolecular cyclization.
The 2-chloro-6-methylphenyl substituent plays a crucial role beyond that of a simple appendage. The steric bulk of the ortho-methyl group and the electronic influence of the ortho-chloro atom can direct regioselectivity in cyclization reactions and modulate the physicochemical properties and biological activity of the final heterocyclic products. This precursor offers a streamlined entry into libraries of compounds, making it an invaluable tool for generating molecular diversity in drug discovery programs.[2]
Caption: Versatility of the precursor in synthesizing key heterocyclic cores.
Synthesis of Substituted Quinolines via Vilsmeier-Haack Cyclization
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals.[3][4] The Vilsmeier-Haack reaction provides a classic and effective method for converting activated anilides, such as this compound, into 2-chloro-3-formylquinoline derivatives.[5][6]
Mechanistic Insight (Expertise & Causality): The reaction is initiated by the formation of the Vilsmeier reagent, a chloromethyleniminium salt, from phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF). This potent electrophile attacks the enol form of the acetoacetanilide. The key to this transformation is the dual role of the reagent: it facilitates both C-formylation at the active methylene position and subsequent intramolecular cyclization onto the aniline ring. The ortho-substituents on the phenyl ring guide the cyclization, and the reaction ultimately yields a stable, functionalized quinoline core ready for further elaboration.[5]
Caption: Workflow for Vilsmeier-Haack synthesis of quinolines.
Protocol 2.1: Synthesis of 2,8-Dichloro-4-methylquinoline-3-carbaldehyde
This protocol details a robust procedure for the Vilsmeier-Haack cyclization of the title precursor.
Materials:
-
This compound (1.0 equiv)
-
N,N-Dimethylformamide (DMF) (5.0 equiv)
-
Phosphoryl chloride (POCl₃) (4.0 equiv)
-
Dichloromethane (DCM), anhydrous
-
Crushed ice
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Step-by-Step Methodology:
-
Reagent Preparation (Caution: Perform in a fume hood): To a flame-dried, three-neck round-bottom flask equipped with a dropping funnel, nitrogen inlet, and magnetic stirrer, add anhydrous DMF (5.0 equiv). Cool the flask to 0 °C in an ice-water bath.
-
Add POCl₃ (4.0 equiv) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.
-
Reaction: Dissolve this compound (1.0 equiv) in anhydrous DCM and add it dropwise to the cold Vilsmeier reagent.
-
Heating and Monitoring: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux (approx. 40-45 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexanes:Ethyl Acetate eluent system until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and then carefully pour it onto a large beaker of crushed ice with vigorous stirring. This step hydrolyzes the reaction intermediates and quenches excess reagent.
-
Neutralization: Slowly neutralize the acidic aqueous mixture by adding saturated NaHCO₃ solution until effervescence ceases and the pH is ~7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM (3 x 50 mL for a 10 mmol scale reaction).
-
Washing and Drying: Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous MgSO₄.
-
Isolation and Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel using a gradient of Hexanes:Ethyl Acetate (e.g., from 9:1 to 7:3) to afford the pure product.
Data Presentation:
| Product Name | Molecular Formula | Expected Yield (%) | Physical State |
| 2,8-Dichloro-4-methylquinoline-3-carbaldehyde | C₁₁H₇Cl₂NO | 75-85 | Pale yellow solid |
Synthesis of Dihydropyrimidines via Biginelli-type Reaction
The dihydropyrimidine core is a cornerstone of many biologically active molecules. The Biginelli reaction, a one-pot multi-component condensation, offers a highly efficient route to this scaffold.[7] this compound serves as the 1,3-dicarbonyl component in this acid-catalyzed cyclocondensation with an aldehyde and urea.
Mechanistic Insight (Expertise & Causality): This reaction proceeds through a series of equilibrium steps. The acid catalyst (e.g., concentrated HCl) first activates the aldehyde, making it susceptible to nucleophilic attack by urea. Simultaneously, it promotes the formation of an enol or enamine intermediate from the acetoacetanilide. The crucial step is the condensation of these intermediates, followed by an intramolecular cyclization and dehydration to yield the stable dihydropyrimidine ring. The choice of catalyst is critical; a strong acid ensures all components are sufficiently activated to drive the reaction forward.[7]
Protocol 3.1: Synthesis of N-(2-Chloro-6-methylphenyl)-4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
This protocol describes the synthesis of a substituted dihydropyrimidine using 4-methoxybenzaldehyde.
Materials:
-
This compound (1.0 equiv)
-
4-Methoxybenzaldehyde (1.0 equiv)
-
Urea (1.5 equiv)
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl) (catalytic amount, ~0.2 equiv)
-
Cold water
Step-by-Step Methodology:
-
Reaction Setup: In a 100 mL round-bottom flask, combine this compound (1.0 equiv), 4-methoxybenzaldehyde (1.0 equiv), urea (1.5 equiv), and ethanol (approx. 20 mL for a 10 mmol scale).
-
Catalyst Addition: To the stirred suspension, add a few drops of concentrated HCl.
-
Heating and Monitoring: Heat the mixture to reflux (approx. 80 °C) using a heating mantle for 3-5 hours. The reaction can be monitored by TLC (e.g., 1:1 Hexanes:Ethyl Acetate) for the disappearance of the starting materials. Often, the product begins to precipitate from the reaction mixture upon formation.
-
Isolation: After the reaction is complete, cool the flask to room temperature and then place it in an ice bath for 30 minutes to maximize precipitation.
-
Workup: Pour the reaction mixture into a beaker of cold water. Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with cold water to remove any unreacted urea and catalyst, followed by a small amount of cold ethanol to remove soluble impurities.
-
Purification: The crude product is often of high purity. If necessary, it can be further purified by recrystallization from ethanol to yield the final product as a crystalline solid.
Data Presentation:
| Aldehyde | Product Name | Expected Yield (%) | Melting Point (°C) |
| Benzaldehyde | N-(2-Chloro-6-methylphenyl)-6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide | 80-90 | >200 |
| 4-Methoxybenzaldehyde | N-(2-Chloro-6-methylphenyl)-4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide | 85-95 | >200 |
| 4-Chlorobenzaldehyde | N-(2-Chloro-6-methylphenyl)-4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide | 82-92 | >200 |
Synthesis of 2-Aminothiophenes via Gewald Reaction
The 2-aminothiophene motif is prevalent in materials science and pharmaceuticals, particularly as a precursor for fused heterocyclic systems.[8] The Gewald reaction is a powerful multi-component reaction for synthesizing these structures from an active methylene compound, a carbonyl, and elemental sulfur.[9][10]
Mechanistic Insight (Expertise & Causality): The generally accepted mechanism begins with a Knoevenagel condensation between the active methylene compound (malononitrile in this protocol) and the β-keto group of the acetoacetanilide, facilitated by a base like triethylamine.[11] Elemental sulfur then adds to the resulting α,β-unsaturated intermediate. A subsequent intramolecular cyclization, involving attack of the sulfur onto the cyano group, followed by tautomerization, leads to the formation of the highly substituted 2-aminothiophene ring. The reaction is a remarkable example of complexity generation in a single pot.[8][9]
Caption: Simplified mechanistic pathway of the Gewald reaction.
Protocol 4.1: Synthesis of a Substituted 2-Aminothiophene Derivative
This protocol adapts the Gewald reaction conditions for use with the acetoacetanilide precursor.[12]
Materials:
-
This compound (1.0 equiv)
-
Malononitrile (1.0 equiv)
-
Elemental Sulfur (1.1 equiv)
-
Ethanol, absolute
-
Triethylamine (TEA) (catalytic to 1.0 equiv)
-
Crushed ice
Step-by-Step Methodology:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend this compound (1.0 equiv), malononitrile (1.0 equiv), and elemental sulfur (1.1 equiv) in absolute ethanol (50 mL for a 10 mmol scale).
-
Base Addition: Add triethylamine to the suspension. The amount can be catalytic, but using a stoichiometric amount relative to the reactants can sometimes improve yields.
-
Heating and Monitoring: Heat the reaction mixture to reflux (approx. 80 °C) for 2-4 hours. The solid reactants will gradually dissolve as the reaction proceeds. Monitor the consumption of the starting material by TLC (e.g., 3:2 Hexanes:Ethyl Acetate).
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it slowly into a beaker containing crushed ice and water.
-
Isolation: A solid product will precipitate. Stir the slurry for 15-20 minutes to ensure complete precipitation, then collect the solid by vacuum filtration.
-
Washing: Wash the filter cake with cold water to remove any salts and residual base.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure 2-aminothiophene derivative.
Data Presentation:
| Component | Role in Reaction |
| Acetoacetanilide | Provides C-C-C backbone and keto group |
| Malononitrile | Active methylene source and nitrile for cyclization |
| Elemental Sulfur | Source of sulfur heteroatom |
| Triethylamine | Base catalyst for initial Knoevenagel condensation |
Conclusion
This compound has demonstrated its exceptional utility as a precursor for constructing diverse and valuable heterocyclic systems. Through well-established and robust named reactions like the Vilsmeier-Haack, Biginelli, and Gewald reactions, this single starting material provides access to quinolines, dihydropyrimidines, and thiophenes. The protocols outlined herein are designed to be reliable and scalable, providing a solid foundation for researchers engaged in the synthesis of novel compounds for pharmaceutical and materials science applications. The strategic functionalization of this precursor makes it a cornerstone for building complex molecular libraries with efficiency and control.
References
- Source: Google Patents (CN106518705A)
-
Title: Synthesis, characterization and biological screening of novel N-[2-chloro-4-(trifluoromethyl)phenyl]-4-(substituted phenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide Source: ResearchGate URL: [Link]
-
Title: 3-Oxobutanamides in Heterocyclic Synthesis: Synthesis, Antimicrobial and Antioxidant Activity of Pyridine, Thiophene, Diazepine and Thiazole Derivatives Source: American Journal of Heterocyclic Chemistry URL: [Link]
-
Title: Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review Source: PubMed Central (RSC Advances) URL: [Link]
-
Title: Study of the cyclization of N-hydroxy- and N-methoxy-N-(2-oxoalkyl)amides Source: ResearchGate URL: [Link]
-
Title: Gewald reaction Source: Wikipedia URL: [Link]
-
Title: Synthesis of 2-chloro-3-formyl quinolines and 2-chloro-3-acetyl quinolines and their reactions Source: Heterocyclic Letters URL: [Link]
-
Title: Gewald Reaction Source: Organic Chemistry Portal URL: [Link]
-
Title: Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes Source: Semantic Scholar URL: [Link]
- Source: Google Patents (WO2003093239A2)
-
Title: Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur Source: Journal of Organic Chemistry URL: [Link]
-
Title: Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues Source: MDPI URL: [Link]
-
Title: Approaches to heterocycle synthesis. Source: ResearchGate URL: [Link]
-
Title: A highly efficient synthesis of 2-chloro-3-formyl-8-methyl quinoline: Vilsmeier-haack reagent Source: International Journal of Chemical Studies URL: [Link]
-
Title: Modern Strategies for Heterocycle Synthesis Source: MDPI Books URL: [Link]
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Step-by-step synthesis of dihydropyrimidines from N-(2-Chloro-6-methylphenyl)-3-oxobutanamide
Application Note & Protocol
Topic: A Robust, Step-by-Step Protocol for the Synthesis of Dihydropyrimidine Analogs via a Modified Biginelli Reaction Using N-(2-Chloro-6-methylphenyl)-3-oxobutanamide
Abstract & Introduction
Dihydropyrimidines (DHPMs) and their derivatives represent a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development.[1][2] This heterocyclic scaffold is a core component in numerous pharmacologically active molecules, demonstrating a wide range of biological activities, including roles as calcium channel blockers, antihypertensive agents, and anti-inflammatory molecules.[3][4] The Biginelli reaction, a one-pot, three-component synthesis discovered in 1891, remains one of the most efficient and versatile methods for constructing the DHPM nucleus.[3][5]
This application note provides a detailed, field-proven protocol for the synthesis of novel dihydropyrimidine derivatives starting from this compound, a substituted β-ketoamide. By modifying the classical Biginelli reaction, this guide offers researchers a reliable method for generating a library of C5-carboxamide DHPMs. We will elucidate the underlying reaction mechanism, provide a step-by-step experimental workflow, and explain the scientific rationale behind key procedural choices to ensure reproducibility and high-yield synthesis.
Chemical Principles & Reaction Mechanism
The synthesis proceeds via a modified Biginelli condensation, an acid-catalyzed cyclocondensation between a β-dicarbonyl compound, an aldehyde, and a urea or thiourea.[5][6] In this protocol, the classical β-ketoester is replaced with the N-aryl-β-ketoamide, this compound, to yield a C5-N-arylcarboxamide DHPM.
While several mechanisms have been proposed over the years, extensive NMR studies support a pathway involving an N-acyliminium ion intermediate as the most likely route.[7]
The accepted mechanism unfolds through the following key steps:
-
N-Acyliminium Ion Formation: The reaction initiates with the acid-catalyzed condensation of the aromatic aldehyde and urea. This step forms a key electrophilic intermediate, the N-acyliminium ion.
-
Nucleophilic Addition: The enol tautomer of the β-ketoamide, this compound, acts as the nucleophile, attacking the N-acyliminium ion. This addition forms an open-chain ureide intermediate.
-
Cyclization and Dehydration: The terminal amine of the ureide moiety then undergoes an intramolecular nucleophilic attack on the ketone carbonyl. The subsequent dehydration of the resulting hexahydropyrimidine derivative yields the final, stable 3,4-dihydropyrimidine product.[7][8]
Caption: N-Acyliminium mechanism for the Biginelli reaction.
Detailed Experimental Protocol
This protocol describes the synthesis of a representative dihydropyrimidine, N-(2-Chloro-6-methylphenyl)-4-(4-nitrophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide .
Materials & Reagents
| Reagent | CAS Number | Molar Mass ( g/mol ) | Required Purity | Supplier Example |
| This compound | 91455-15-7 | 225.68 | >98% | Sigma-Aldrich |
| 4-Nitrobenzaldehyde | 555-16-8 | 151.12 | >99% | Sigma-Aldrich |
| Urea | 57-13-6 | 60.06 | >99% | Sigma-Aldrich |
| Ytterbium(III) Triflate (Yb(OTf)₃) | 54761-04-5 | 620.25 | >98% | Sigma-Aldrich |
| Ethanol (EtOH), Absolute | 64-17-5 | 46.07 | >99.5% | Fisher Scientific |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | ACS Grade | Fisher Scientific |
| Hexane | 110-54-3 | 86.18 | ACS Grade | Fisher Scientific |
Equipment
-
100 mL Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
TLC plates (Silica gel 60 F254)
-
Rotary evaporator
-
Büchner funnel and filtration apparatus
-
Standard laboratory glassware (beakers, graduated cylinders)
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 100 mL round-bottom flask, add this compound (2.26 g, 10 mmol, 1.0 equiv.).
-
Reagent Addition: Add 4-nitrobenzaldehyde (1.51 g, 10 mmol, 1.0 equiv.) and urea (0.90 g, 15 mmol, 1.5 equiv.).
-
Solvent and Catalyst: Add absolute ethanol (30 mL) to the flask, followed by the catalyst, Ytterbium(III) triflate (0.62 g, 1 mmol, 10 mol%).
-
Reaction: Equip the flask with a reflux condenser and place it on a magnetic stirrer hotplate. Heat the mixture to reflux (approx. 78-80°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of Ethyl Acetate/Hexane (7:3). The reaction is typically complete within 4-6 hours.
-
Work-up: After completion, allow the reaction mixture to cool to room temperature. A solid precipitate will form. Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.
-
Isolation: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol (2 x 10 mL).
-
Purification: Recrystallize the crude product from hot ethanol to yield the pure dihydropyrimidine derivative as a crystalline solid.
-
Drying and Characterization: Dry the purified product under vacuum. The final product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry to confirm its structure and purity. An expected yield is typically in the range of 85-95%.
Scientific Rationale & Discussion
The choices made in this protocol are grounded in established chemical principles to ensure a robust and efficient synthesis.
-
Choice of β-Dicarbonyl Component: The use of an N-substituted-β-ketoamide instead of a traditional β-ketoester is a key modification. This directly installs the C5-carboxamide functionality, which is a common feature in many biologically active molecules, bypassing the need for post-synthesis amide coupling reactions.[9]
-
Choice of Catalyst: While classical Biginelli reactions use strong Brønsted acids like HCl, this protocol employs Ytterbium(III) triflate (Yb(OTf)₃), a Lewis acid.[6] Lewis acids are highly effective catalysts for this reaction, often providing higher yields and shorter reaction times under milder conditions.[6][10] Yb(OTf)₃ is particularly advantageous as it is water-tolerant and can be recovered and reused, aligning with principles of green chemistry.[6]
-
Solvent Selection: Ethanol is an excellent solvent for this reaction as it effectively dissolves the starting materials at reflux temperature but allows for the precipitation of the product upon cooling, simplifying the initial purification.[11] Solvent-free conditions, often achieved through ball milling or heating neat reactants, are also a viable green alternative that can lead to excellent yields.[12][13]
-
Molar Ratios: A slight excess of urea (1.5 equivalents) is used to drive the reaction equilibrium towards product formation, ensuring the complete consumption of the limiting reagents (the ketoamide and aldehyde).
Experimental Workflow Visualization
The overall process from starting materials to the final purified product is summarized in the workflow diagram below.
Caption: High-level overview of the synthesis and purification workflow.
Conclusion
This application note details an efficient and reliable protocol for the synthesis of C5-carboxamide dihydropyrimidines using this compound. The use of a Lewis acid catalyst like Yb(OTf)₃ provides a high-yielding and clean reaction profile. This modified Biginelli reaction is a powerful tool for medicinal chemists and researchers, enabling the straightforward generation of diverse libraries of pharmacologically relevant DHPMs for screening and drug development programs.
References
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Biginelli reaction. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]
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Biginelli Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]
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Kumar, S., & Sharma, P. K. (2021). Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. Bioorganic Chemistry, 115, 105221. Available at: [Link]
-
Kappe, C. O. (1997). A Reexamination of the Mechanism of the Biginelli Dihydropyrimidine Synthesis. Support for an N-Acyliminium Ion Intermediate. The Journal of Organic Chemistry, 62(21), 7201–7204. Available at: [Link]
-
BIGINELLI REACTION. (n.d.). PowerPoint Presentation. Available at: [Link]
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An Overview of Synthesis and Biological Activity of Dihydropyrimidine Derivatives. (2021). Mini-Reviews in Medicinal Chemistry. Available at: [Link]
-
An Overview of Synthesis and Biological Activity of Dihydropyrimidine Derivatives. (2022). Mini-Reviews in Medicinal Chemistry, 22(5), 701-728. Available at: [Link]
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Mechanism of Biginelli reaction. (2024). ResearchGate. Available at: [Link]
-
Das, B., et al. (2021). Green synthesis, structural analysis and anticancer activity of dihydropyrimidinone derivatives. RSC Advances, 11(59), 37536-37547. Available at: [Link]
-
Das, B., et al. (2021). Green synthesis, structural analysis and anticancer activity of dihydropyrimidinone derivatives. RSC Advances, 11(59), 37536-37547. Available at: [Link]
-
Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. (n.d.). MDPI. Available at: [Link]
-
Catalysts and conditions for Biginelli reaction. (n.d.). ResearchGate. Available at: [Link]
-
O,S,Se-containing Biginelli products based on cyclic β-ketosulfone and their postfunctionalization. (2024). Semantic Scholar. Available at: [Link]
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A Revision of the Biginelli Reaction: A Combined Experimental and Pharmacological Investigation. (n.d.). Der Pharma Chemica. Available at: [Link]
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Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. (2022). Pharmaceutical Chemistry Journal. Available at: [Link]
-
Efficient synthesis of dihydropyrimidinones via a three-component Biginelli-type reaction of urea, alkylaldehyde and arylaldehyde. (2013). Beilstein Journal of Organic Chemistry, 9, 2766-2773. Available at: [Link]
-
Green High-Yielding One-Pot Approach to Biginelli Reaction under Catalyst-Free and Solvent-Free Ball Milling Conditions. (2022). Molecules, 27(21), 7247. Available at: [Link]
-
Synthesis, characterization, crystal and molecular structure analysis of N-(2,4-dimethylphenyl)-6-methyl-4-(3-nitrophenyl). (2006). Structural Chemistry, 17(5), 569-575. Available at: [Link]
-
Synthesis of 4-Aryl Substituted 3,4-Dihydropyrimidinones Using Silica-chloride Under Solvent Free Conditions. (2007). Molecules, 12(6), 1266-1272. Available at: [Link]
-
Synthesis of 4-Aryl Substituted 3,4-Dihydropyrimidinones Using Silica-chloride Under Solvent Free Conditions. (2007). Molecules, 12(6), 1266-1272. Available at: [Link]
-
A four-component modified Biginelli reaction: A novel approach for C-2 functionalized dihydropyrimidines. (2021). Scientific Reports, 11(1), 1-10. Available at: [Link]
-
ChemInform Abstract: An Efficient Synthesis of β-Ketoesters via Transesterification and Its Application in Biginelli Reaction under Solvent-Free, Catalyst-Free Conditions. (2014). ChemInform, 45(12). Available at: [Link]
-
Synthesis of substituted β‐keto amides from diketenes. (n.d.). ResearchGate. Available at: [Link]
-
Synthesis, characterization and biological screening of novel N-[2-chloro-4-(trifluoromethyl)phenyl]-4-(substituted phenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide. (2012). International Journal of Pharmaceutical and Research Sciences, 1(1), 22-29. Available at: [Link]
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Introduction: The Analytical Imperative for N-(2-Chloro-6-methylphenyl)-3-oxobutanamide
An In-Depth Guide to the Analytical Characterization of N-(2-Chloro-6-methylphenyl)-3-oxobutanamide
This compound is a substituted aromatic amide that serves as a critical intermediate in the synthesis of various chemical entities, including pharmaceuticals and specialty chemicals.[1] Its precise molecular structure, featuring a reactive β-dicarbonyl moiety and a substituted phenyl ring, necessitates a multi-faceted analytical approach for unambiguous characterization. The identity, purity, and stability of this compound are paramount to ensuring the quality and safety of downstream products.
This guide provides a comprehensive overview of robust analytical methodologies for the complete characterization of this compound. We will delve into the causality behind experimental choices, offering detailed, field-proven protocols for chromatographic and spectroscopic techniques. This document is intended for researchers, quality control analysts, and drug development professionals who require reliable methods for assessing this important chemical intermediate.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂ClNO₂ | |
| Molecular Weight | 225.67 g/mol | |
| IUPAC Name | This compound | |
| InChI Key | NRVXULLHSFITHB-UHFFFAOYSA-N | |
| Form | Solid |
Part 1: Chromatographic Purity and Quantification
Chromatographic techniques are indispensable for separating the target analyte from impurities, starting materials, and by-products, as well as for accurate quantification.
High-Performance Liquid Chromatography (HPLC) for Potency and Impurity Profiling
Expertise & Experience: Reverse-phase HPLC is the premier method for analyzing non-volatile, polar to moderately polar compounds like this compound. The selection of a C18 stationary phase provides excellent hydrophobic interaction for retaining the aromatic ring, while a polar mobile phase (typically acetonitrile and water) allows for controlled elution. The addition of an acidifier like formic or phosphoric acid to the mobile phase is crucial; it protonates residual silanols on the silica backbone, minimizing peak tailing and ensuring sharp, symmetrical peaks for accurate integration.[2]
Table 2: Recommended HPLC-UV Method Parameters
| Parameter | Recommended Condition | Rationale |
| Instrumentation | HPLC System with UV Detector | Standard for purity analysis. |
| Column | C18 Reverse-Phase (e.g., 4.6 mm x 150 mm, 5 µm) | Optimal for retaining aromatic amides. |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | Provides good resolution and peak shape.[3] |
| Elution Mode | Isocratic (e.g., 50:50 A:B) or Gradient | Isocratic for simple quantification; gradient for complex impurity profiles. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Ensures reproducible retention times. |
| Detection | UV at 254 nm | Aromatic ring provides strong chromophore. |
| Injection Volume | 10 µL | Standard volume for analytical HPLC. |
Experimental Protocol: HPLC Analysis
-
Mobile Phase Preparation:
-
Prepare Mobile Phase A by adding 1.0 mL of formic acid to 1000 mL of HPLC-grade water.
-
Prepare Mobile Phase B by adding 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile.
-
Degas both solutions using sonication or vacuum filtration.
-
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard.
-
Dissolve in a 25 mL volumetric flask using a 50:50 mixture of Mobile Phase A and B (diluent).
-
-
Working Standard Solutions:
-
Prepare a series of calibration standards (e.g., 1, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the diluent.
-
-
Sample Preparation:
-
Chromatographic Run:
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes until a stable baseline is achieved.
-
Inject the diluent (blank), followed by the working standard solutions and the sample solution.
-
Record the chromatograms and integrate the peak areas.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of the analyte in the sample solution using the linear regression equation from the calibration curve.
-
Caption: General workflow for quantitative HPLC analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
Expertise & Experience: GC-MS is highly effective for identifying and quantifying volatile and semi-volatile organic impurities. However, this compound contains an active amide proton and can undergo keto-enol tautomerism, which can lead to poor peak shape and thermal instability in the hot GC injector.[4] To overcome this, derivatization is often required. Silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active proton with a non-polar trimethylsilyl (TMS) group.[6] This process increases the compound's volatility and thermal stability, resulting in sharp, reproducible peaks suitable for GC analysis.
Table 3: Recommended GC-MS Method Parameters
| Parameter | Recommended Condition | Rationale |
| Instrumentation | GC system with a Mass Spectrometer (MS) detector | Provides both separation and structural information. |
| Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5, HP-5MS) | A robust, general-purpose column for a wide range of analytes. |
| Carrier Gas | Helium at 1.0 mL/min (constant flow) | Inert gas providing good chromatographic efficiency. |
| Injector Temp. | 250 °C | Ensures rapid volatilization of the derivatized analyte. |
| Transfer Line Temp. | 280 °C | Prevents condensation of analytes before entering the MS. |
| Oven Program | Initial 150°C (2 min), ramp 10°C/min to 250°C (5 min) | Separates analytes based on boiling points.[4] |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard mode for creating reproducible fragmentation patterns. |
| Mass Range | 40 - 450 amu | Covers the expected mass of the analyte and its fragments. |
Experimental Protocol: GC-MS Analysis (with Derivatization)
-
Reagent Preparation:
-
Prepare a derivatization solution of BSTFA with 1% Trimethylchlorosilane (TMCS) in a suitable solvent like pyridine or acetonitrile.
-
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh ~10 mg of the reference standard and dissolve in 10 mL of dichloromethane or another suitable GC-grade solvent.[4]
-
-
Sample Preparation:
-
Dissolve a known amount of the sample in the same solvent to achieve a concentration of approximately 1000 µg/mL.
-
-
Derivatization Procedure:
-
In a 2 mL autosampler vial, add 100 µL of the standard or sample solution.
-
Carefully add 100 µL of the BSTFA derivatizing reagent.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Allow the vial to cool to room temperature before injection.
-
-
Chromatographic Run:
-
Inject 1 µL of the derivatized solution into the GC-MS system using a split or splitless injection mode depending on the required sensitivity.
-
Acquire the data over the specified mass range.
-
-
Data Analysis:
-
Identify the peak corresponding to the silylated this compound by its retention time and mass spectrum.
-
Compare the mass spectrum to a reference library or interpret the fragmentation pattern to confirm identity.
-
Quantify against the derivatized standard.
-
Caption: GC-MS workflow including the critical derivatization step.
Part 2: Spectroscopic Structural Characterization
Spectroscopic methods are essential for confirming the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR is the most powerful tool for unambiguous structural elucidation. A key structural feature of this compound is its β-dicarbonyl system, which can exist in equilibrium between its keto and enol tautomeric forms.[5] This equilibrium is often slow on the NMR timescale, resulting in two distinct sets of signals in the ¹H and ¹³C NMR spectra.[5] The ratio of these tautomers can be influenced by the choice of NMR solvent.[5] Identifying both sets of peaks is crucial for a complete characterization.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[5]
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. Additional experiments like DEPT, COSY, and HSQC can be performed for full assignment.
-
Data Analysis: Process the spectra and compare the observed chemical shifts, multiplicities, and integrations with the expected values for both the keto and enol forms.
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)
| Keto Form | ¹H Shift (ppm) | ¹³C Shift (ppm) | Enol Form | ¹H Shift (ppm) | ¹³C Shift (ppm) |
| Amide N-H | ~8.5-9.5 (s, 1H) | - | Enol O-H | ~12-15 (br s, 1H) | - |
| Aromatic H | ~7.1-7.4 (m, 3H) | ~125-135 | Aromatic H | ~7.1-7.4 (m, 3H) | ~125-135 |
| Methylene (-CH₂-) | ~3.6 (s, 2H) | ~50 | Vinyl H (=CH-) | ~5.5 (s, 1H) | ~98 |
| Methyl (Ar-CH₃) | ~2.3 (s, 3H) | ~18 | Methyl (Ar-CH₃) | ~2.2 (s, 3H) | ~18 |
| Methyl (-COCH₃) | ~2.2 (s, 3H) | ~30 | Methyl (-C(OH)=CH-C H₃) | ~2.0 (s, 3H) | ~21 |
| Ketone C=O | - | ~202 | Amide C=O | - | ~168 |
| Amide C=O | - | ~165 | Enol C-OH | - | ~175 |
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Experience: FTIR spectroscopy is a rapid and simple method for confirming the presence of key functional groups.[7] The spectrum of this compound will be dominated by strong carbonyl stretching vibrations from both the amide and ketone groups. The N-H stretch of the amide is also a prominent feature.
Experimental Protocol: FTIR Analysis
-
Sample Preparation: Prepare the sample using either the KBr pellet method or by placing a small amount of the solid directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.[8]
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.
Table 5: Characteristic FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3300-3200 | N-H Stretch | Amide |
| ~3100-3000 | C-H Stretch | Aromatic |
| ~2980-2850 | C-H Stretch | Aliphatic (CH₃) |
| ~1720 | C=O Stretch | Ketone |
| ~1670 | C=O Stretch | Amide I Band |
| ~1600, ~1470 | C=C Stretch | Aromatic Ring |
| ~1540 | N-H Bend | Amide II Band |
| ~780 | C-Cl Stretch | Aryl Halide |
Mass Spectrometry (MS)
Expertise & Experience: Mass spectrometry provides the molecular weight and fragmentation pattern, which serves as a molecular fingerprint. When coupled with GC (as GC-MS), Electron Ionization (EI) is typically used, leading to extensive and reproducible fragmentation. For direct infusion or LC-MS, softer ionization techniques like Electrospray Ionization (ESI) are used, which often show the protonated molecular ion [M+H]⁺ as the base peak.
Table 6: Predicted Mass Spectrometry Fragmentation (EI Mode)
| m/z | Possible Fragment | Notes |
| 225/227 | [M]⁺ | Molecular ion peak, showing isotopic pattern for one chlorine atom. |
| 182/184 | [M - CH₃CO]⁺ | Loss of the acetyl group. |
| 140/142 | [Cl(CH₃)C₆H₃NH₂]⁺ | Fragment corresponding to 2-chloro-6-methylaniline. |
| 85 | [O=C-CH₂-C(O)-CH₃]⁺ | Fragment from the butanamide chain. |
| 43 | [CH₃CO]⁺ | Acetyl cation, often a prominent peak. |
Conclusion: An Integrated Analytical Strategy
No single technique is sufficient for the complete characterization of this compound. A robust analytical strategy relies on the synergistic use of orthogonal methods. The workflow begins with spectroscopic techniques (NMR, MS, FTIR) to confirm the primary structure and identify functional groups. This is followed by high-resolution chromatographic methods (HPLC, GC-MS) to establish purity, quantify the analyte, and profile any related impurities. This integrated approach ensures a comprehensive understanding of the material's quality, providing the trustworthiness required for its use in demanding applications.
Caption: Integrated workflow for comprehensive material characterization.
References
-
SIELC Technologies. N-(4-Chloro-2-methylphenyl)-3-oxobutanamide | SIELC. Available at: [Link]
-
PubChem. (E)-N-(2-Chloro-6-methylphenyl)-3-ethoxyacrylamide. Available at: [Link]
-
Chauhan, N., Nimavat, K., & Vyas, K. (2012). Synthesis, characterization and biological screening of novel N-[2-chloro-4-(trifluoromethyl)phenyl]-4-(substituted phenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide. ResearchGate. Available at: [Link]
-
Uppala, R., Manivannan, M., Arthanareeswari, M., & Venkatasubbaiah, B. (2023). Development Of An LC-MS/MS Approach To Detect And Quantify Two Impurities Of Ranolazine. Journal of Pharmaceutical Negative Results. Available at: [Link]
-
Koester, C. (2014). Derivatization Methods in GC and GC/MS. ResearchGate. Available at: [Link]
-
Abdalla, A. M., et al. (2023). Synthesis, spectroscopic characterization, thermal studies, and molecular docking of novel Cr(III), Fe(III), and Co(II) complexe. Journal of Applied Pharmaceutical Science. Available at: [Link]
-
Klosik, K., et al. (2012). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. ResearchGate. Available at: [Link]
-
U.S. EPA. Method 8315A (SW-846): Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). Available at: [Link]
-
Jovicic, J., et al. (2007). FTIR spectroscopic characterization of structural changes in polyamide-6 fibers during annealing and drawing. ResearchGate. Available at: [Link]
-
Jović, B., et al. (2018). FTIR investigation of solvent effects of N-methyl and N-tert-butyl benzamide. ResearchGate. Available at: [Link]
-
Royal Society of Chemistry. Supplementary Information for Cu-catalyzed amination of aryl halides. Available at: [Link]
Sources
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- 8. japsonline.com [japsonline.com]
Comprehensive Purity Analysis of N-(2-Chloro-6-methylphenyl)-3-oxobutanamide: A Comparative Guide to HPLC and GC Methods
Abstract
This application note provides detailed protocols and a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the comprehensive purity assessment of N-(2-Chloro-6-methylphenyl)-3-oxobutanamide, a key intermediate in pharmaceutical synthesis. Ensuring the purity of such intermediates is a critical aspect of drug development and manufacturing, directly impacting the safety and efficacy of the final Active Pharmaceutical Ingredient (API).[1] We present two robust, validated analytical methods designed for researchers, scientists, and drug development professionals. The primary method, a reverse-phase HPLC procedure, is detailed for its broad applicability to the parent compound and related non-volatile impurities. Complementing this is a GC method, which serves as an essential orthogonal technique for detecting volatile and semi-volatile impurities. This guide emphasizes the rationale behind method development choices and adheres to validation principles outlined by the International Council for Harmonisation (ICH) to ensure data integrity and regulatory compliance.[2][3]
Introduction
This compound is a chemical intermediate whose structural integrity and purity are paramount for the synthesis of high-quality pharmaceutical products. The manufacturing process of APIs is complex, and impurities can arise from starting materials, by-products of side reactions, or degradation.[4] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate stringent control over the impurity profile of any substance used in drug manufacturing.[5][6]
Chromatographic techniques are the cornerstone of purity analysis in the pharmaceutical industry.[7] High-Performance Liquid Chromatography (HPLC) is often the gold standard for its versatility in analyzing a wide range of compounds, including those that are non-volatile or thermally labile.[8] Gas Chromatography (GC), conversely, is exceptionally suited for the analysis of volatile and semi-volatile substances, such as residual solvents or specific process-related impurities.[6][9]
The use of two orthogonal analytical methods, like HPLC and GC, provides a more complete and reliable assessment of a compound's purity. This dual-pronged approach ensures that a wide spectrum of potential impurities, with varying physicochemical properties, are effectively detected and quantified. This document serves as a practical guide, detailing the development, validation, and application of both HPLC and GC methods for the purity analysis of this compound.
Physicochemical Properties of the Analyte
Understanding the physicochemical properties of this compound is fundamental to designing effective chromatographic separation methods.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source | Implication for Analysis |
| Molecular Formula | C₁₁H₁₂ClNO₂ | [10] | Provides the elemental composition. |
| Molecular Weight | 225.67 g/mol | [10] | Influences diffusion and elution characteristics. |
| Appearance | Solid | Requires dissolution in an appropriate solvent for analysis. | |
| LogP (Octanol/Water) | 2.566 | [10] | Indicates moderate lipophilicity, making it ideal for reverse-phase HPLC. |
| Structural Features | Aromatic Ring, Amide, Ketone | The aromatic ring acts as a strong chromophore for UV detection in HPLC. The amide group's polarity influences retention. | |
| Volatility | Semi-volatile | [1] | Suggests that GC analysis is feasible, but requires careful optimization of temperature to prevent thermal degradation. |
The compound's moderate polarity and the presence of a UV-active phenyl ring make reverse-phase HPLC with UV detection a logical primary method. Its semi-volatile nature also makes it amenable to GC, provided thermal stability is maintained.
High-Performance Liquid Chromatography (HPLC) Method
Principle and Rationale
Reverse-phase HPLC (RP-HPLC) is the method of choice for the purity analysis of moderately polar, non-volatile organic compounds like this compound.[11] The separation is performed on a non-polar stationary phase (C18) with a polar mobile phase. The analyte and its impurities are separated based on their relative hydrophobicity; more polar compounds elute earlier, while more non-polar compounds are retained longer.
-
Causality Behind Choices:
-
Column: A C18 column is selected for its versatility and proven performance in separating a wide range of pharmaceutical compounds.[1] The amide group in the analyte can sometimes cause peak tailing on standard silica-based C18 columns; an amide-embedded column could be an alternative if peak shape is poor, as it offers different selectivity.[12][13]
-
Mobile Phase: A gradient elution of acetonitrile and water is employed to ensure the effective elution of impurities with a wide range of polarities. A phosphate buffer is included to maintain a consistent pH, which is crucial for the reproducible ionization state of any acidic or basic functional groups in the analyte or impurities, thereby ensuring consistent retention times.[14]
-
Detector: A Diode Array Detector (DAD) is used, allowing for detection at the wavelength of maximum absorbance (λmax) for the parent compound, maximizing sensitivity. It also enables peak purity analysis by comparing spectra across a single peak.
-
Experimental Protocol: HPLC
-
Instrumentation: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and DAD.
-
Chromatographic Conditions:
Table 2: Optimized HPLC Method Parameters
| Parameter | Condition |
| Column | C18 Reverse-Phase (e.g., 4.6 mm x 150 mm, 5 µm particle size) |
| Mobile Phase A | 20 mM Potassium Phosphate, pH 3.0 |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-20 min: 30% to 80% B; 20-25 min: 80% B; 25.1-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | DAD, Wavelength: 245 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile/Water (50:50, v/v) |
-
Standard Preparation:
-
Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent to obtain a concentration of approximately 0.5 mg/mL.
-
-
Sample Preparation:
-
Prepare the test sample in the same manner as the standard solution to achieve a final concentration of approximately 0.5 mg/mL.
-
-
Analysis Procedure:
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Inject a blank (diluent), followed by six replicate injections of the standard solution to establish system suitability.
-
Inject the sample solution.
-
Calculate the purity by area percent normalization, assuming all impurities have a similar response factor to the main peak.
-
Method Validation Summary
The method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[15][16] The validation process provides a self-validating system, confirming the reliability of the results.[2][17]
Table 3: HPLC Method Validation Parameters and Acceptance Criteria
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method can unequivocally assess the analyte in the presence of impurities and degradants. | Peak for the main component is resolved from all other peaks (Resolution > 2.0). |
| Linearity | To demonstrate a proportional relationship between concentration and detector response. | Correlation coefficient (r²) ≥ 0.999 over a range of 50-150% of the target concentration. |
| Accuracy | To assess the closeness of the test results to the true value. | Recovery of 98.0% to 102.0% for spiked samples at three concentration levels. |
| Precision (Repeatability & Intermediate) | To measure the method's consistency under various conditions. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Quantitation (LOQ) | The lowest concentration that can be reliably quantified. | Signal-to-Noise ratio ≥ 10. |
| Robustness | To evaluate the method's reliability with small, deliberate variations in parameters (e.g., pH, flow rate). | System suitability parameters remain within limits; results are not significantly affected. |
HPLC Analysis Workflow
Caption: Workflow for purity analysis by HPLC.
Gas Chromatography (GC) Method
Principle and Rationale
GC is an ideal orthogonal technique to HPLC for purity analysis, excelling at the separation of volatile and semi-volatile compounds.[5] The sample is vaporized in a heated injector and separated in a capillary column coated with a stationary phase. A carrier gas (e.g., helium or nitrogen) facilitates the movement of the analytes through the column.
-
Causality Behind Choices:
-
Column: A low-to-mid polarity, thermally stable column (e.g., DB-5 or equivalent) is chosen. This provides good separation for a wide range of organic compounds and minimizes bleed at higher temperatures.[1]
-
Injector: A split injection is used to prevent column overloading with the concentrated sample. The injector temperature is a critical parameter; it must be high enough to ensure complete vaporization of the analyte and its impurities but low enough to prevent thermal degradation, a known risk for some amide compounds.[1][18]
-
Temperature Program: A temperature gradient is used to first separate highly volatile impurities at a low temperature, then ramp up the temperature to elute the main component and any less volatile impurities in a reasonable time with good peak shape.
-
Detector: A Flame Ionization Detector (FID) is selected for its high sensitivity to organic compounds, robustness, and wide linear range. It is a universal detector for hydrocarbons and is well-suited for purity determination by area percent.[19]
-
Experimental Protocol: GC
-
Instrumentation: A standard GC system with a split/splitless injector, a capillary column, and an FID.
-
Chromatographic Conditions:
Table 4: Optimized GC Method Parameters
| Parameter | Condition |
| Column | DB-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.32 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, Constant Flow Rate: 1.2 mL/min |
| Injector Temperature | 250 °C (Optimize to prevent degradation) |
| Injection Mode | Split (Ratio 50:1) |
| Oven Program | Initial: 100 °C (hold 2 min), Ramp: 15 °C/min to 280 °C (hold 5 min) |
| Detector | FID |
| Detector Temperature | 300 °C |
| Injection Volume | 1 µL |
| Diluent | Acetone |
-
Standard and Sample Preparation:
-
Accurately weigh about 50 mg of the reference standard or sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with Acetone to obtain a concentration of approximately 5 mg/mL.
-
-
Analysis Procedure:
-
Perform conditioning runs to ensure a stable baseline.
-
Inject a blank (Acetone) to check for solvent impurities.
-
Inject the standard solution in replicate (e.g., n=6) to verify system suitability (peak area repeatability, tailing factor).
-
Inject the sample solution.
-
Calculate purity using area percent normalization.
-
Method Validation Summary
The GC method must also be validated according to ICH guidelines to confirm its suitability for purity testing.[3][18][20]
Table 5: GC Method Validation Parameters and Acceptance Criteria
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To demonstrate separation of the main peak from any potential volatile impurities. | Baseline resolution (R > 1.5) between the analyte and known impurities. |
| Linearity | To verify the detector response is proportional to the analyte concentration. | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | To ensure the measured values are close to the actual values. | Recovery of 98.0% to 102.0% for spiked samples. |
| Precision (Repeatability) | To assess the consistency of results from multiple injections. | RSD ≤ 2.0% for the main peak area. |
| Limit of Quantitation (LOQ) | The lowest amount of an impurity that can be quantified with acceptable precision and accuracy. | Typically established by S/N ratio ≥ 10 and acceptable precision at that level. |
| Robustness | To check the method's performance under slight variations in conditions (e.g., flow rate, oven ramp). | System suitability criteria are met, and results remain consistent. |
GC Analysis Workflow
Caption: Workflow for purity analysis by GC.
Comparative Analysis: HPLC vs. GC
Both HPLC and GC are powerful techniques, but they offer different strengths for the purity analysis of this compound. The choice between them, or the decision to use both, depends on the specific impurities that need to be controlled.
Table 6: Comparison of HPLC and GC for Purity Analysis of the Analyte
| Feature | HPLC Method | GC Method |
| Principle | Separation based on polarity in a liquid phase. | Separation based on volatility and boiling point in a gas phase. |
| Applicability | Excellent for the parent compound and non-volatile or thermally labile impurities. | Best suited for volatile and semi-volatile impurities (e.g., residual solvents, starting materials). |
| Primary Strength | Broad applicability and high precision for the main component assay. | High resolution and sensitivity for volatile organic compounds. |
| Key Limitation | May not detect highly volatile impurities that elute with the solvent front. | Risk of thermal degradation of the analyte or high molecular weight impurities. |
| Typical Use Case | Routine quality control, stability testing, main component purity assay. | Orthogonal validation, residual solvent analysis, analysis of volatile starting materials. |
Conclusion
The comprehensive purity assessment of pharmaceutical intermediates like this compound requires robust and reliable analytical methods. This guide details validated HPLC and GC procedures that, when used in conjunction, provide a thorough and trustworthy impurity profile. The RP-HPLC method serves as the primary tool for assaying the main component and related non-volatile impurities, while the GC method acts as a critical orthogonal check for volatile and semi-volatile contaminants. Adherence to the principles of method validation outlined by the ICH is essential for ensuring that these methods are suitable for their intended purpose in a regulated environment. By employing this dual-technique approach, researchers and drug development professionals can ensure the quality and consistency of their intermediates, safeguarding the integrity of the final pharmaceutical product.
References
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Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. [Link]
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Pandey, P. K. (2025, October 8). GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes. Pharma Beginners. [Link]
-
Boulanger, B., et al. (2002). A new validation approach applied to the GC determination of impurities in organic solvents. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Jain, D. K., et al. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences. [Link]
-
Open Access Journals. (2023). Gas Chromatography and its Applications in Pharmaceutical Industry. [Link]
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MicroSolv Technology Corporation. (2025, July 12). Amide or Amino HPLC Columns What are the Differences. [Link]
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Environics. (2024, August 23). Conducting GC Method Validation Using High Accuracy Standards. [Link]
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AMSbio. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]
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ALWSCI. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]
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Emery Pharma. Impurity Analysis. [Link]
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IISTE. (2013). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. [Link]
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Bailey, Z. (2024). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. Journal of Analytical & Bioanalytical Techniques. [Link]
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Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. LCGC North America. [Link]
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Moravek. (2023). Why Is HPLC Ideal for Chemical Purity Testing?. [Link]
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Agilent Technologies. (2009). Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. [Link]
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ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
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ResearchGate. (2017). How can I separate drugs with carboxylic and drugs with amide group in a mixture by using HPLC?. [Link]
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ICH. (2023). Validation of Analytical Procedures Q2(R2). [Link]
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Application Notes and Protocols for N-(2-Chloro-6-methylphenyl)-3-oxobutanamide in Medicinal Chemistry
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the utility of N-(2-Chloro-6-methylphenyl)-3-oxobutanamide as a versatile building block in medicinal chemistry. While direct pharmacological applications of this compound are not extensively documented, its true value lies in its role as a key intermediate for the synthesis of a diverse range of heterocyclic compounds with significant therapeutic potential.
Introduction: The Strategic Value of a Versatile Precursor
This compound, a member of the acetoacetanilide class of compounds, is a bifunctional molecule poised for strategic manipulation in synthetic medicinal chemistry. Its structure, featuring a reactive β-ketoamide moiety and a substituted phenyl ring, allows for the construction of complex molecular architectures. Acetanilide derivatives have a long history in medicinal chemistry, with many exhibiting a wide spectrum of biological activities, including antimicrobial, analgesic, anti-inflammatory, antipyretic, antioxidant, anticonvulsant, and anticancer properties[1][2][3][4]. This foundational knowledge underscores the potential of this compound as a starting point for the discovery of novel therapeutic agents.
The primary application of this compound is as a precursor in multicomponent reactions, such as the Biginelli reaction, to generate libraries of substituted dihydropyrimidines and other heterocyclic systems. These scaffolds are prevalent in numerous FDA-approved drugs and clinical candidates.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂ClNO₂ | ChemScene[5] |
| Molecular Weight | 225.67 g/mol | Sigma-Aldrich, ChemScene[5] |
| Appearance | Solid | Sigma-Aldrich |
| SMILES | CC1=C(NC(CC(C)=O)=O)C(Cl)=CC=C1 | Sigma-Aldrich |
| InChI Key | NRVXULLHSFITHB-UHFFFAOYSA-N | Sigma-Aldrich |
Core Application: Synthesis of Bioactive Heterocycles
The most significant application of this compound is in the synthesis of heterocyclic compounds, which are the cornerstone of many medicinal chemistry programs. The reactivity of the dicarbonyl functionality allows for facile cyclization reactions to build diverse ring systems.
Synthesis of Dihydropyrimidine Derivatives with Antimicrobial Potential
One of the most powerful applications of this compound is in the Biginelli reaction, a one-pot cyclocondensation to produce dihydropyrimidines (DHPMs). DHPMs are a class of compounds with a broad range of biological activities, including antimicrobial, antiviral, and antihypertensive effects. A study on a structurally similar compound, N-(2-chloro-4-(trifluoromethyl)phenyl)-3-oxobutanamide, demonstrated its use in synthesizing novel pyrimidine derivatives with promising antimicrobial activity[6].
The following protocol is adapted from established methodologies for the Biginelli reaction and is applicable to this compound.
Objective: To synthesize a dihydropyrimidine derivative using this compound.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Urea or thiourea
-
Ethanol
-
Concentrated Hydrochloric Acid (catalytic amount)
-
Glassware: Round-bottom flask, condenser, magnetic stirrer, beaker, Buchner funnel
-
Heating mantle
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Recrystallization solvent (e.g., ethanol or ethyl acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve this compound (1 equivalent) in ethanol.
-
Addition of Reagents: To the stirred solution, add the aromatic aldehyde (1 equivalent) and urea or thiourea (1.5 equivalents).
-
Catalyst Addition: Add a catalytic amount of concentrated hydrochloric acid (2-3 drops) to the reaction mixture.
-
Reaction Execution: Heat the mixture to reflux (approximately 78 °C for ethanol) and monitor the reaction progress using TLC. The reaction is typically complete within 4-8 hours.
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution. If not, slowly add cold water to induce precipitation.
-
Purification: Collect the solid product by vacuum filtration using a Buchner funnel and wash with cold ethanol to remove unreacted starting materials. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or ethyl acetate to obtain the pure dihydropyrimidine derivative.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Causality Behind Experimental Choices:
-
Ethanol as Solvent: Ethanol is a good solvent for the reactants and is relatively non-toxic. Its boiling point allows for a suitable reaction temperature to drive the reaction to completion without significant side product formation.
-
Acid Catalysis: The acid catalyst protonates the carbonyl oxygen of the aldehyde, making it more electrophilic and facilitating the initial condensation with urea.
-
Excess Urea/Thiourea: Using a slight excess of urea or thiourea ensures the complete consumption of the limiting reagents (the aldehyde and the β-ketoamide).
-
Recrystallization: This is a standard and effective method for purifying solid organic compounds, removing impurities and leading to a highly pure final product.
Caption: Hit-to-lead development pathway.
Conclusion and Future Perspectives
This compound is a valuable and versatile starting material in medicinal chemistry. Its true potential is realized through its conversion into diverse heterocyclic scaffolds. The protocols and conceptual frameworks provided in these application notes are intended to empower researchers to leverage this compound in their drug discovery efforts. Future work should focus on the synthesis of novel derivatives and their systematic biological evaluation to uncover new therapeutic agents for a range of diseases.
References
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Singh, R. K., Kumar, A., & Mishra, A. K. (2018). Chemistry and Pharmacology of Acetanilide Derivatives: A Mini Review. Letters in Organic Chemistry, 16(1). [Link]
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SciSpace. (2018). Chemistry and Pharmacology of Acetanilide Derivatives: A Mini Review. [Link]
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Bentham Science. (2018). Chemistry and Pharmacology of Acetanilide Derivatives: A Mini Review. [Link]
-
ResearchGate. (2018). Chemistry and Pharmacology of Acetanilide Derivatives: A Mini Review. [Link]
-
Atrushi, K. S., Ameen, D. M., & Abachi, F. T. (2023). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Archives of Pharmacy Practice, 14(2), 59-65. [Link]
-
ResearchGate. (2012). Synthesis, characterization and biological screening of novel N-[2-chloro-4-(trifluoromethyl)phenyl]-4-(substituted phenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide. [Link]
-
PubChem. 2-Chloro-N,N-dimethyl-3-oxobutanamide. [Link]
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Sullivan, T. J., et al. (1988). Pharmacological screening of new chemical entities in human subjects and methods of data handling. British Journal of Clinical Pharmacology, 25(3), 341–349. [Link]
-
ResearchGate. (2022). Design, synthesis, and biological evaluation of 3-chloro-2-oxo-N-(arylcarbamoyl)-2H-1-benzopyran-6-sulfonamide derivatives as potential DPP-IV inhibitors. [Link]
-
ResearchGate. (2021). 3-Oxobutanamides in Heterocyclic Synthesis: Synthesis, Antimicrobial and Antioxidant Activity of Pyridine, Thiophene, Diazepine and Thiazole Derivatives. [Link]
-
Abdel-Latif, E., et al. (2020). Synthesis and biological evaluation of some heterocyclic scaffolds based on the multifunctional N-(4-acetylphenyl)-2-chloroacetamide. Journal of Heterocyclic Chemistry, 57(8), 3071-3081. [Link]
- Google Patents. (2018). US9957232B2 - 4-[4-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)
-
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PubChem. (E)-N-(2-Chloro-6-methylphenyl)-3-ethoxyacrylamide. [Link]
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ResearchGate. (2023). N-(3-Chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide. [Link]
-
ScienceScholar. (2022). View of Design, synthesis, and biological evaluation of 3-chloro-2-oxo-N-(arylcarbamoyl)-2H-1-benzopyran-6-sulfonamide derivatives as potential DPP-IV inhibitors. [Link]
-
SIELC Technologies. (2018). N-(4-Chloro-2-methylphenyl)-3-oxobutanamide. [Link]
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Application Notes and Protocols for the Development of N-(2-Chloro-6-methylphenyl)-3-oxobutanamide as a Potential Antimicrobial Agent
Introduction: The Imperative for Novel Antimicrobial Scaffolds
The escalating crisis of antimicrobial resistance (AMR) necessitates a paradigm shift in the discovery and development of new therapeutic agents. Traditional antibiotic pipelines are dwindling, forcing the scientific community to explore novel chemical scaffolds that operate via mechanisms distinct from existing drug classes. Within this landscape, N-aryl-3-oxobutanamides have emerged as a promising, albeit underexplored, class of compounds. Their synthetic tractability and structural versatility make them ideal candidates for rapid lead generation and optimization.
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the evaluation of N-(2-Chloro-6-methylphenyl)-3-oxobutanamide as a potential antimicrobial agent. While extensive research on this specific molecule is nascent, this guide synthesizes established methodologies and insights from structurally related compounds to present a robust framework for its synthesis, characterization, and antimicrobial assessment. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in authoritative scientific principles.
Section 1: Synthesis and Characterization of this compound
The foundational step in evaluating any novel compound is a reliable and scalable synthesis route, followed by rigorous characterization to confirm its identity and purity.
Rationale for Synthetic Route Selection
The most direct and efficient method for the synthesis of N-aryl-3-oxobutanamides is the acetoacetylation of the corresponding aniline. The reaction of 2-chloro-6-methylaniline with a suitable acetoacetylating agent, such as diketene or ethyl acetoacetate, provides a high-yield pathway to the target compound. The use of diketene is often preferred in industrial settings for its reactivity, while the condensation with ethyl acetoacetate is a common and effective laboratory-scale method.
Synthesis Workflow
Caption: Synthesis and Characterization Workflow for this compound.
Detailed Synthesis Protocol
Materials:
-
2-Chloro-6-methylaniline
-
Ethyl acetoacetate
-
Toluene, anhydrous
-
Ethanol, 95%
-
Deionized water
Procedure:
-
To a solution of 2-chloro-6-methylaniline (1.0 eq) in toluene, add ethyl acetoacetate (1.1 eq).
-
Heat the mixture to reflux (approximately 110-120°C) for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The resulting crude solid is then purified by recrystallization from an ethanol/water mixture to yield pure this compound as a crystalline solid.
Characterization
The synthesized compound should be thoroughly characterized to confirm its structure and purity.
| Analytical Method | Expected Observations |
| ¹H NMR | Peaks corresponding to the aromatic protons, the methyl group on the phenyl ring, the methylene and methyl protons of the oxobutanamide moiety, and the amide proton. |
| ¹³C NMR | Resonances for the aromatic carbons, the methyl carbon, the carbonyl carbons of the ketone and amide, and the methylene carbon. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H stretch of the amide, C=O stretches of the amide and ketone, and aromatic C-H and C=C stretches. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated molecular weight of C₁₁H₁₂ClNO₂ (225.67 g/mol ). |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating a purity of >95%. |
| Elemental Analysis | The percentage composition of C, H, N, and Cl should be within ±0.4% of the theoretical values. |
Section 2: In Vitro Antimicrobial Susceptibility Testing
A systematic evaluation of the compound's antimicrobial activity is crucial. This involves a tiered approach, starting with broad screening followed by quantitative assessments.
Rationale for Test Organism Selection
The initial screening should include a panel of clinically relevant bacteria, encompassing both Gram-positive and Gram-negative species. The ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) are a critical group to include due to their high rates of antibiotic resistance.
Preliminary Screening: Agar Well Diffusion Method
The agar well diffusion assay is a cost-effective and straightforward method for initial screening to determine if the compound exhibits any antimicrobial activity.[1]
Protocol:
-
Prepare a standardized inoculum of the test microorganism (adjusted to a 0.5 McFarland standard).
-
Evenly swab the inoculum onto the surface of a Mueller-Hinton agar plate.
-
Create sterile wells (6-8 mm in diameter) in the agar using a sterile cork borer.
-
Add a known concentration of this compound (dissolved in a suitable solvent like DMSO) into the wells.
-
Include a positive control (a known antibiotic) and a negative control (solvent alone).
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition around each well. A larger zone indicates greater susceptibility of the microorganism to the compound.
Quantitative Analysis: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[2][3]
Protocol:
-
In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in cation-adjusted Mueller-Hinton broth.
-
Prepare a standardized bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculate each well with the bacterial suspension.
-
Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).
-
Incubate the plate at 37°C for 16-20 hours.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.[4]
Determination of Minimum Bactericidal Concentration (MBC)
To determine whether the compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria), an MBC test is performed. The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium.[5]
Protocol:
-
Following the MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth.
-
Spot-plate these aliquots onto a fresh, antibiotic-free agar plate.
-
Incubate the agar plate at 37°C for 18-24 hours.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.[5][6]
Data Presentation
| Microorganism | Gram Stain | MIC (µg/mL) | MBC (µg/mL) | Interpretation (MBC/MIC Ratio) |
| Staphylococcus aureus | Positive | [Insert Data] | [Insert Data] | [Insert Data] |
| Escherichia coli | Negative | [Insert Data] | [Insert Data] | [Insert Data] |
| Pseudomonas aeruginosa | Negative | [Insert Data] | [Insert Data] | [Insert Data] |
| Klebsiella pneumoniae | Negative | [Insert Data] | [Insert Data] | [Insert Data] |
| Enterococcus faecalis | Positive | [Insert Data] | [Insert Data] | [Insert Data] |
Note: A compound is generally considered bactericidal if the MBC/MIC ratio is ≤ 4.[6]
Section 3: Cytotoxicity Assessment
A promising antimicrobial agent must exhibit selective toxicity towards microbial cells while having minimal effect on host cells.[7] Therefore, cytotoxicity testing is a non-negotiable step in the development process.
Rationale for Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9] It measures the reduction of MTT by mitochondrial dehydrogenases in viable cells to form a purple formazan product.[8]
MTT Assay Protocol
Materials:
-
Human cell line (e.g., HEK293, HepG2)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Seed the human cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
The next day, replace the medium with fresh medium containing various concentrations of this compound.
-
Include a vehicle control (cells treated with the same concentration of solvent used to dissolve the compound) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate the plate for 24-48 hours at 37°C in a humidified CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Cytotoxicity Workflow
Caption: Workflow for the MTT Cytotoxicity Assay.
Section 4: Structure-Activity Relationship (SAR) and Lead Optimization
Understanding the relationship between the chemical structure of this compound and its biological activity is paramount for designing more potent and less toxic derivatives. While specific SAR studies on this exact molecule are limited, we can extrapolate from related N-aryl-3-oxobutanamide and acetamide derivatives.[10]
Key Structural Features for Modification
Caption: Key Regions for SAR Studies of this compound.
Proposed Optimization Strategy
-
Aromatic Ring Substitution: Systematically modify the substituents on the phenyl ring. The presence and position of electron-withdrawing or electron-donating groups can significantly impact activity. For example, replacing the chloro and methyl groups with other halogens, nitro groups, or methoxy groups can modulate the electronic properties and lipophilicity of the molecule.
-
Modification of the Amide Linker: Explore the impact of introducing conformational constraints or altering the hydrogen bonding capacity of the amide group. This could involve N-alkylation or incorporation into a heterocyclic ring system.
-
Derivatization of the β-Dicarbonyl Moiety: The active methylene group of the β-dicarbonyl system is a key site for chemical modification. Condensation reactions with various aldehydes can introduce diverse substituents, as seen in the synthesis of 2-benzylidene-3-oxobutanamide derivatives, which have shown promising activity against resistant pathogens.[10]
Conclusion
This compound represents a synthetically accessible scaffold with the potential for development into a novel antimicrobial agent. The protocols and strategies outlined in this document provide a comprehensive roadmap for its systematic evaluation. By following a logical progression from synthesis and characterization to in vitro antimicrobial and cytotoxicity testing, and finally to informed structure-activity relationship studies, researchers can thoroughly assess the therapeutic potential of this compound and its derivatives. This structured approach, grounded in established scientific principles, is essential for accelerating the discovery of new weapons in the fight against antimicrobial resistance.
References
-
Creative Diagnostics. (n.d.). Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. Creative Diagnostics. [Link]
-
Khan, I., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. PMC. [Link]
-
SEAFDEC/AQD. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository. [Link]
-
Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Microbe Investigations. [Link]
-
Aryal, S. (2013). Broth Dilution Method for MIC Determination. Microbe Online. [Link]
-
Grokipedia. (n.d.). Minimum bactericidal concentration. Grokipedia. [Link]
-
Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. [Link]
-
Wikipedia. (n.d.). Minimum bactericidal concentration. Wikipedia. [Link]
-
Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]
-
BMG Labtech. (2024). The minimum bactericidal concentration of antibiotics. BMG Labtech. [Link]
-
Knez, D., et al. (2022). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. PMC. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
-
Li, Y., et al. (2021). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. PMC. [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
-
MDPI. (2021). Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. MDPI. [Link]
-
Al-Shdefat, R., et al. (2018). In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. PubMed Central. [Link]
-
ResearchGate. (2012). Synthesis, characterization and biological screening of novel N-[2-chloro-4-(trifluoromethyl)phenyl]-4-(substituted phenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide. ResearchGate. [Link]
-
Research India Publications. (n.d.). Synthesis and antimicrobial activity of N-[4-(3-Oxo-3- phenyl-propenyl)-phenyl]-2-(4-phenyl-5- pyridine-4yl-4H-[2][11][12]triazole-3-ylsulfanyl)-acetamide. Research India Publications. [Link]
-
ResearchGate. (2021). 3-Oxobutanamides in Heterocyclic Synthesis: Synthesis, Antimicrobial and Antioxidant Activity of Pyridine, Thiophene, Diazepine and Thiazole Derivatives. ResearchGate. [Link]
-
MDPI. (2022). Structure–Activity Relationship of N-Phenylthieno[2,3-b]pyridine-2-carboxamide Derivatives Designed as Forkhead Box M1 Inhibitors: The Effect of Electron-Withdrawing and Donating Substituents on the Phenyl Ring. MDPI. [Link]
-
PubMed. (2023). Synthesis and structure-activity relationships of N - (3 - (1H-imidazol-2-yl) phenyl) - 3-phenylpropionamide derivatives as a novel class of covalent inhibitors of p97/VCP ATPase. PubMed. [Link]
-
ResearchGate. (2023). Scheme 4. Synthesis of N-substituted chloroacetamides. ResearchGate. [Link]
-
ResearchGate. (2023). N-(3-Chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide. ResearchGate. [Link]
- Google Patents. (n.d.). CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 7. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. MTT assay protocol | Abcam [abcam.com]
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- 11. Antibiotic Susceptibility MIC/MBC Testing - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 12. files.core.ac.uk [files.core.ac.uk]
Application Notes and Protocols: A Scalable Laboratory Synthesis of N-(2-Chloro-6-methylphenyl)-3-oxobutanamide
Introduction: The Significance of N-(2-Chloro-6-methylphenyl)-3-oxobutanamide
This compound is a versatile chemical intermediate with significant applications in the development of pharmaceuticals and other specialty chemicals. Its structure, featuring a substituted aromatic ring coupled with a reactive β-ketoamide moiety, makes it a valuable precursor for the synthesis of a variety of complex molecular architectures. This document provides a detailed, scalable, and validated protocol for the synthesis of this compound in a laboratory setting, designed for researchers, chemists, and professionals in drug development.
Strategic Approach to Synthesis
The preparation of this compound is most effectively achieved through the acetoacetylation of 2-chloro-6-methylaniline. Two principal synthetic routes are commonly employed for this transformation:
-
Condensation with a β-Keto-Ester: This classic approach involves the reaction of 2-chloro-6-methylaniline with an acetoacetic ester, typically ethyl acetoacetate. The reaction is driven by the elimination of ethanol and is often carried out at elevated temperatures.
-
Acylation with Diketene: A more direct and often more reactive method involves the acylation of the aniline with diketene. This reaction is typically faster and can proceed at lower temperatures.
For the purposes of providing a robust and scalable laboratory protocol, this guide will focus on the condensation reaction with ethyl acetoacetate. This method is generally favored for its operational simplicity, the ready availability and stability of the reagents, and its amenability to scale-up.
Reaction Mechanism and Rationale
The condensation of 2-chloro-6-methylaniline with ethyl acetoacetate is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the aniline attacks the electrophilic carbonyl carbon of the ester group in ethyl acetoacetate. This is followed by the elimination of ethanol, leading to the formation of the desired amide.
Caption: Reaction mechanism of this compound synthesis.
Detailed Experimental Protocol
This protocol is designed for a laboratory-scale synthesis and can be scaled as required with appropriate modifications to equipment and reaction times.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS No. | Notes |
| 2-Chloro-6-methylaniline | ≥98% | Sigma-Aldrich | 87-63-8 | |
| Ethyl acetoacetate | ≥99% | Sigma-Aldrich | 141-97-9 | |
| Toluene | Anhydrous | Fisher Scientific | 108-88-3 | |
| Hexane | ACS Grade | VWR | 110-54-3 | For recrystallization |
| Ethyl acetate | ACS Grade | VWR | 141-78-6 | For TLC |
| Round-bottom flask | - | - | - | Appropriate size for scale |
| Reflux condenser | - | - | - | |
| Magnetic stirrer/hotplate | - | - | - | |
| Dean-Stark trap | - | - | - | Optional, for removal of ethanol |
Step-by-Step Procedure
-
Reaction Setup:
-
In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-6-methylaniline (1.0 equivalent).
-
Add toluene to the flask to create a stirrable slurry (approximately 2-3 mL of toluene per gram of aniline).
-
To this mixture, add ethyl acetoacetate (1.1 equivalents) dropwise at room temperature with vigorous stirring.
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux (approximately 110-120 °C) using a heating mantle or oil bath.
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 7:3 v/v) as the mobile phase. The starting aniline should have a different Rf value than the product amide.
-
Continue refluxing until the starting aniline is consumed, which typically takes 4-6 hours. For larger scales, the reaction time may need to be extended. The removal of ethanol using a Dean-Stark trap can help drive the reaction to completion.
-
-
Work-up and Isolation:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
The product will likely precipitate out of the toluene upon cooling. If not, the volume of toluene can be reduced under reduced pressure to induce precipitation.
-
Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold hexane to remove any residual starting materials and solvent.
-
-
Purification:
-
The crude product can be purified by recrystallization. A mixture of hexane and a minimal amount of a more polar solvent like ethyl acetate or isopropanol is often effective.
-
Dissolve the crude solid in the minimum amount of the hot solvent mixture, then allow it to cool slowly to room temperature, and finally in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with cold hexane, and dry under vacuum.
-
Caption: General experimental workflow for the synthesis of this compound.
Characterization and Validation
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Property | Value |
| Molecular Formula | C₁₁H₁₂ClNO₂ |
| Molecular Weight | 225.67 g/mol [1] |
| Appearance | White to off-white solid[1] |
Expected Spectroscopic Data:
-
¹H NMR (400 MHz, CDCl₃) δ (ppm):
-
~9.0-9.5 (s, 1H, -NH)
-
~7.1-7.4 (m, 3H, Ar-H)
-
~3.6 (s, 2H, -CH₂-)
-
~2.3 (s, 3H, Ar-CH₃)
-
~2.2 (s, 3H, -COCH₃) (Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.)
-
-
¹³C NMR (100 MHz, CDCl₃) δ (ppm):
-
~205 (C=O, ketone)
-
~165 (C=O, amide)
-
~135-140 (Ar-C)
-
~125-130 (Ar-C)
-
~50 (-CH₂-)
-
~30 (-COCH₃)
-
~18 (Ar-CH₃) (Note: These are approximate values based on related structures.)
-
-
Infrared (IR) (KBr, cm⁻¹):
-
~3250-3300 (N-H stretch)
-
~1710-1730 (C=O stretch, ketone)
-
~1660-1680 (C=O stretch, amide I)
-
~1530-1550 (N-H bend, amide II)
-
-
Mass Spectrometry (MS):
-
Expected [M]+ at m/z 225 and [M+2]+ at m/z 227, showing the characteristic isotopic pattern for a chlorine-containing compound.
-
Safety and Handling
It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.
-
2-Chloro-6-methylaniline: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation. May cause an allergic skin reaction. Suspected of causing genetic defects and cancer.[2] Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Ethyl acetoacetate: Combustible liquid. Causes serious eye irritation.[3][4] Keep away from heat and open flames.
-
Diketene (if used as an alternative): Highly flammable and toxic. Corrosive. Lachrymator. Handle with extreme caution in a well-ventilated fume hood.[5][6]
-
Toluene: Flammable liquid and vapor. Harmful if inhaled. Causes skin and eye irritation. May cause drowsiness or dizziness.
Dispose of all chemical waste in accordance with local, state, and federal regulations.
References
Sources
- 1. CN110330422A - A kind of preparation method of 2,6- diethyl -4- methylphenyl acetic acid - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. EP0500156A1 - Process for the preparation of 2-chloro and 2,6-dichloroanilines - Google Patents [patents.google.com]
- 4. CN112358404B - Preparation method of 2-chloro-6-methylaniline - Google Patents [patents.google.com]
- 5. US5068392A - Process for the preparation of 2-chloro and 2,6-dichloroanilines - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-(2-Chloro-6-methylphenyl)-3-oxobutanamide
Welcome to the technical support center for the synthesis of N-(2-Chloro-6-methylphenyl)-3-oxobutanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds, including targeted cancer therapies like Dasatinib.[1] The quality and yield of this intermediate are critical for the efficiency of the overall drug manufacturing process. This guide will explore the two primary synthetic routes and address common challenges encountered during its preparation.
The synthesis of this compound is primarily achieved through the acetoacetylation of 2-chloro-6-methylaniline. This can be accomplished via two main pathways:
-
Reaction with Ethyl Acetoacetate: A classic condensation reaction that is cost-effective but may require higher temperatures and longer reaction times.
-
Reaction with Diketene: A more reactive approach that often proceeds at lower temperatures and with shorter reaction times, but diketene is a hazardous reagent that requires careful handling.[2]
This guide will provide detailed protocols for both methods, troubleshooting advice for common issues, and a comprehensive FAQ section.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Poor Quality Starting Materials: 2-chloro-6-methylaniline may be oxidized or contain impurities. Ethyl acetoacetate or diketene may have degraded. | 1a. Verify Starting Material Purity: Use freshly distilled or recently purchased 2-chloro-6-methylaniline. Ensure ethyl acetoacetate is clean and dry. Use freshly opened diketene. 1b. Inert Atmosphere: For the diketene route, ensure the reaction is carried out under an inert atmosphere (nitrogen or argon) to prevent moisture contamination. |
| 2. Incomplete Reaction: Insufficient reaction time or temperature (ethyl acetoacetate route). Inefficient mixing. | 2a. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting aniline. 2b. Optimize Reaction Conditions: For the ethyl acetoacetate route, ensure the temperature is high enough to drive off the ethanol byproduct (typically 120-140°C). For the diketene route, ensure efficient stirring. | |
| 3. Side Reactions: Hydrolysis of diketene or ethyl acetoacetate. Self-condensation of ethyl acetoacetate. Formation of diacetoacetylated product. | 3a. Control Temperature: For the diketene reaction, maintain a low temperature (0-10°C) during addition to minimize side reactions.[2] 3b. Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the acetylating agent. A large excess can lead to di-acetoacetylation. | |
| Product is Oily or Fails to Solidify | 1. Presence of Impurities: Unreacted starting materials or solvent residues can act as an oiling agent. | 1a. Aqueous Work-up: Wash the crude product solution with dilute acid (e.g., 1M HCl) to remove unreacted aniline, followed by a wash with a saturated sodium bicarbonate solution to remove any acidic byproducts.[3] 1b. Purification: If an oil persists, consider purification by column chromatography on silica gel. |
| 2. Inappropriate Recrystallization Solvent: The solvent system may not be optimal for inducing crystallization. | 2a. Solvent Screening: Test different solvent systems for recrystallization. Ethanol/water or toluene are often good starting points.[4] 2b. Seeding: If you have a small amount of solid product, use it to seed the supersaturated solution to induce crystallization. | |
| Product is Colored (Yellow or Brown) | 1. Oxidation of Aniline: The starting 2-chloro-6-methylaniline can oxidize, especially at elevated temperatures, leading to colored impurities. | 1a. Use High-Purity Aniline: Start with colorless or pale yellow 2-chloro-6-methylaniline.[5] If the starting material is dark, consider distillation or purification before use. 1b. Inert Atmosphere: Conducting the reaction under an inert atmosphere can help minimize oxidation. |
| 2. Thermal Decomposition: Prolonged heating at high temperatures can lead to the decomposition of the product or starting materials. | 2a. Minimize Reaction Time: Monitor the reaction closely by TLC and work it up as soon as the starting material is consumed. 2b. Consider the Diketene Route: The diketene reaction is performed at lower temperatures, which can help avoid thermal degradation.[2] | |
| Unexpected Peaks in NMR Spectrum | 1. Residual Solvents: Solvents from the reaction or purification may be present. | 1a. Drying: Ensure the final product is thoroughly dried under vacuum to remove residual solvents. 1b. NMR Solvent Peak Reference: Consult tables of common NMR solvent impurities to identify extraneous peaks.[6][7][8] |
| 2. Unreacted Starting Materials: Signals corresponding to 2-chloro-6-methylaniline or the acetylating agent may be present. | 2a. Improve Purification: Re-purify the product by recrystallization or column chromatography. | |
| 3. Side Products: Di-acetoacetylated aniline or self-condensation products of the acetylating agent. | 3a. Optimize Stoichiometry: Avoid using a large excess of the acetylating agent. 3b. Spectroscopic Analysis: Compare the spectrum to known spectra of potential side products if available. |
Experimental Protocols
Note: These protocols are adapted from established procedures for the synthesis of analogous N-aryl-3-oxobutanamides.[2][4][3]
Protocol 1: Synthesis from 2-Chloro-6-methylaniline and Ethyl Acetoacetate
This method involves the direct condensation of the aniline with ethyl acetoacetate, typically at elevated temperatures.
Materials:
-
2-Chloro-6-methylaniline
-
Ethyl acetoacetate
-
Toluene or Xylene (high-boiling solvent)
-
Ethanol (for recrystallization)
-
Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-chloro-6-methylaniline (1.0 equivalent) and ethyl acetoacetate (1.1 equivalents).
-
Add a high-boiling solvent such as toluene or xylene.
-
Heat the reaction mixture to reflux (typically 120-140°C) and maintain for 2-4 hours. The progress of the reaction can be monitored by TLC.
-
Once the reaction is complete, cool the mixture to room temperature. The crude product may begin to precipitate.
-
Remove the solvent under reduced pressure.
-
Purify the crude solid by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield this compound as a solid.[9]
Protocol 2: Synthesis from 2-Chloro-6-methylaniline and Diketene
This method utilizes the highly reactive diketene for acylation at lower temperatures. Caution: Diketene is toxic and lachrymatory and should be handled with extreme care in a well-ventilated fume hood.
Materials:
-
2-Chloro-6-methylaniline
-
Diketene (freshly opened)
-
Anhydrous toluene or dichloromethane
-
Nitrogen or Argon gas
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen/argon inlet.
-
Dissolve 2-chloro-6-methylaniline (1.0 equivalent) in an anhydrous aprotic solvent (e.g., toluene or dichloromethane) under an inert atmosphere.
-
Cool the solution in an ice bath to 0-5°C.
-
Slowly add diketene (1.05 equivalents) dropwise from the dropping funnel while maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates the completion of the reaction.
-
The product may precipitate from the reaction mixture. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is better, ethyl acetoacetate or diketene?
A1: The choice of synthetic route depends on several factors:
-
Ethyl Acetoacetate Route: This is often preferred for its lower cost and the relative safety of the reagents. However, it requires higher temperatures and may result in lower yields if the reaction does not go to completion.
-
Diketene Route: This route is generally faster and proceeds at lower temperatures, which can be advantageous for preventing thermal degradation. However, diketene is a hazardous material that requires special handling procedures.[2]
Q2: How can I effectively monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction. A suitable mobile phase (e.g., a mixture of petroleum ether and ethyl acetate) should be used to achieve good separation between the starting aniline and the product. The reaction is considered complete when the aniline spot is no longer visible on the TLC plate.
Q3: What is the most common impurity in the final product?
A3: The most common impurity is typically unreacted 2-chloro-6-methylaniline. This can be due to an incomplete reaction or using a sub-stoichiometric amount of the acetylating agent. This impurity can usually be removed by an acidic wash during the work-up or by recrystallization.
Q4: My final product has a low melting point. What could be the issue?
A4: A low or broad melting point is a strong indication of impurities. The presence of unreacted starting materials, side products, or residual solvent can depress the melting point. Further purification by recrystallization or column chromatography is recommended.
Q5: Can I use a catalyst for the reaction with ethyl acetoacetate?
A5: While the reaction can be performed thermally, a catalytic amount of a protic or Lewis acid can sometimes accelerate the reaction. However, this can also promote side reactions, so it should be used with caution and optimized for the specific substrate.
Visualizing the Synthesis
Reaction Workflow
The general workflow for the synthesis and purification of this compound can be visualized as follows:
Caption: Troubleshooting decision tree for low yield in the synthesis of this compound.
References
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
-
Chauhan, N., Nimavat, K., & Vyas, K. (2012). Synthesis, Characterization and Biological Screening of novel N-[2-chloro-4-(trifluromethyl) phenyl]-4-(substituted phenyl)-3, 6-Dimethyl-2-oxo-1, 2, 3, 4-. tetrahydropyrimidine-5-carboxamide. International Journal for Pharmaceutical Research Scholars, 1(3), 22-27. [Link]
-
ResearchGate. Scheme 4. Synthesis of N-substituted chloroacetamides. Accessed January 21, 2026. [Link]
- Google Patents.
- Google Patents.
-
NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 2-Chloro-6-Methylaniline in Modern Pharmaceutical Synthesis. Accessed January 21, 2026. [Link]
-
Tian, G., & Long, S. (2023). N-(3-Chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide. IUCrData, 8(8), x230695. [Link]
-
PubChem. (E)-N-(2-Chloro-6-methylphenyl)-3-ethoxyacrylamide. Accessed January 21, 2026. [Link]
-
PubChem. 2-Chloro-6-methylaniline. Accessed January 21, 2026. [Link]
- Google Patents. CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide. Accessed January 21, 2026.
-
SIELC Technologies. N-(4-Chloro-2-methylphenyl)-3-oxobutanamide. Accessed January 21, 2026. [Link]
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 5. Page loading... [wap.guidechem.com]
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- 7. scs.illinois.edu [scs.illinois.edu]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: N-(2-Chloro-6-methylphenyl)-3-oxobutanamide Purification
Welcome to the technical support center for the purification of N-(2-Chloro-6-methylphenyl)-3-oxobutanamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure you achieve the desired purity for your downstream applications.
Introduction: The Challenge of Purity
This compound is a key intermediate in various synthetic pathways. Its purity is critical for the success of subsequent reactions and the integrity of final products. The primary synthesis route typically involves the acetoacetylation of 2-chloro-6-methylaniline with a suitable reagent like diketene or an acetoacetate ester.[1][2] This reaction, while generally efficient, can lead to several impurities that pose significant purification challenges.
This guide will address these challenges head-on, providing both the "how" and the "why" behind our recommended protocols, grounded in established chemical principles.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you might encounter during the purification of this compound.
Issue 1: The Product is an Oil or Fails to Solidify
Question: My crude this compound product is a persistent oil and will not crystallize. What is causing this, and how can I resolve it?
Answer:
This is a common issue often attributed to the presence of impurities that depress the melting point and inhibit the formation of a crystal lattice.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Residual Solvent | Entrapped solvent from the reaction or initial work-up (e.g., toluene, ethanol, ethyl acetate) can prevent solidification. | Action: Dry the crude product under high vacuum for an extended period (4-12 hours). Gentle heating (e.g., 40-50 °C) can aid in solvent removal, but be cautious of potential degradation if the product is thermally sensitive. |
| Unreacted Starting Materials | The presence of unreacted 2-chloro-6-methylaniline or the acetoacetylating agent can lead to an impure, oily product. | Action: Perform a liquid-liquid extraction. Dissolve the crude oil in a suitable organic solvent like ethyl acetate. Wash with a dilute acid (e.g., 1M HCl) to remove the basic aniline starting material. Follow with a wash with a dilute base (e.g., saturated sodium bicarbonate) to remove any acidic by-products. Finally, wash with brine to remove residual water. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo. |
| Excess Water | Water contamination can interfere with crystallization. | Action: Ensure all glassware is thoroughly dried before use. If water was introduced during the work-up, dissolving the oil in a dry solvent and adding a drying agent like anhydrous sodium sulfate can be effective. |
| Formation of Side-Products | Self-condensation of the acetoacetate starting material or other side reactions can produce oily impurities. | Action: If the above methods fail, column chromatography is the most effective solution. See the detailed protocol below. |
Issue 2: Poor Recovery After Recrystallization
Question: I'm losing a significant amount of my product during recrystallization. How can I improve my yield?
Answer:
Low recovery during recrystallization is typically due to the choice of solvent, the volume of solvent used, or the cooling process.
Troubleshooting Recrystallization:
-
Solvent Selection is Key: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.
-
Pro-Tip: Perform small-scale solvent screening with various solvents (e.g., ethanol, isopropanol, ethyl acetate/hexane mixtures, toluene). A good starting point for acetoacetanilides is aqueous ethanol.[3]
-
-
Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. Adding too much solvent will keep the product in solution even after cooling, drastically reducing the yield.
-
Slow Cooling is Crucial: Allow the hot, saturated solution to cool slowly to room temperature. This promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize precipitation.
-
Seeding: If crystals are slow to form, adding a single, pure crystal of this compound (if available) can induce crystallization. Alternatively, gently scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites.
Issue 3: Persistent Colored Impurities
Question: My product is off-white or yellowish, even after initial purification attempts. How can I remove these colored impurities?
Answer:
Colored impurities often arise from oxidation of the aniline starting material or other side reactions.
Decolorization Techniques:
| Method | Protocol | Considerations |
| Activated Charcoal | 1. Dissolve the crude product in a suitable hot solvent for recrystallization. 2. Add a small amount of activated charcoal (1-2% by weight of the crude product). 3. Swirl the hot solution for a few minutes. 4. Perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the charcoal. 5. Proceed with the recrystallization as usual. | Caution: Using too much charcoal can lead to the adsorption of your desired product, reducing the yield. |
| Column Chromatography | This is the most effective method for removing a wide range of impurities, including colored ones. | See the detailed protocol in the FAQ section. |
Frequently Asked Questions (FAQs)
Q1: What is the best method to purify this compound on a large scale?
For larger quantities (multi-gram to kilogram), recrystallization is often the most practical and economical method. However, if high purity is required and recrystallization is insufficient, flash column chromatography with a wider diameter column is a viable option.
Q2: How can I confirm the purity of my final product?
A combination of analytical techniques should be used to assess purity:
-
Thin Layer Chromatography (TLC): A single spot on a TLC plate in an appropriate solvent system is a good indicator of purity.
-
High-Performance Liquid Chromatography (HPLC): This is a more quantitative method to determine purity. A reverse-phase HPLC method with a C18 column and a mobile phase of acetonitrile and water is a good starting point.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify any remaining impurities. A key feature to look for in the ¹H NMR spectrum is the potential for keto-enol tautomerism, which can result in two sets of peaks for the molecule.[5]
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. A broad or depressed melting point suggests the presence of impurities.
Q3: Can you provide a detailed protocol for column chromatography purification?
Absolutely. Column chromatography is a highly effective method for purifying this compound from various impurities.
Detailed Experimental Protocol: Silica Gel Column Chromatography
-
Solvent System Selection (TLC Analysis):
-
Before packing the column, determine the optimal mobile phase using TLC. The goal is to find a solvent system where the product has an Rf value of approximately 0.2-0.4.[6]
-
A good starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.
-
Prepare several TLC chambers with different ratios (e.g., 9:1, 8:2, 7:3 Hexane:Ethyl Acetate).
-
Spot your crude product on the TLC plates and develop them. The ideal system will show good separation between your product spot and any impurity spots.
-
-
Column Packing:
-
Select a column of appropriate size for the amount of crude product.
-
Prepare a slurry of silica gel (60-120 mesh or 230-400 mesh for flash chromatography) in the initial, least polar eluent.
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
-
Allow the silica to settle into a packed bed, and then drain the excess solvent until it is level with the top of the silica.
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane or ethyl acetate). Add a small amount of silica gel (about 2-3 times the weight of your crude product) and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of your packed column.[6]
-
Wet Loading: Dissolve the crude product in the minimum amount of the eluent and carefully pipette it onto the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the solvent system determined by your TLC analysis.
-
You can use an isocratic elution (same solvent mixture throughout) or a gradient elution (gradually increasing the polarity of the mobile phase).
-
Collect fractions in test tubes or other suitable containers.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify which ones contain your pure product.
-
Combine the pure fractions.
-
-
Solvent Evaporation:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain your purified this compound.
-
Visualization of the Purification Workflow
Caption: Workflow for Column Chromatography Purification.
Understanding Impurity Formation
A proactive approach to purification involves understanding the potential impurities that can form during the synthesis of this compound.
Caption: Potential Impurity Formation Pathways.
By anticipating these impurities, you can tailor your purification strategy. For instance, an acidic wash will remove unreacted aniline, while column chromatography can separate the desired product from over-reacted or self-condensation by-products.
We hope this technical guide proves to be a valuable resource in your research and development endeavors. For further assistance, please do not hesitate to contact our technical support team.
References
- BenchChem. (n.d.). A Comparative Guide to Analytical Methods for 2-Chloro-N-(2,6-dimethylphenyl)acetamide.
- Ministry of the Environment, Japan. (n.d.). Analytical Methods.
- Wikipedia. (2023, December 2). Acetoacetanilide.
- Sigma-Aldrich. (n.d.). This compound AldrichCPR.
- ChemScene. (n.d.). This compound.
- ChemicalBook. (n.d.). Acetoacetanilide synthesis.
- Organic Syntheses. (n.d.). Acetoacetanilide.
- SIELC Technologies. (2018, February 16). N-(4-Chloro-2-methylphenyl)-3-oxobutanamide.
- BenchChem. (n.d.). Application Note and Protocol: Purification of (2-Chloro-6-nitrophenyl)methanamine by Column Chromatography.
- BenchChem. (n.d.). Challenges in the characterization of N-(2-ethoxyphenyl)-3-oxobutanamide.
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- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing the Biginelli Reaction with N-(2-Chloro-6-methylphenyl)-3-oxobutanamide
Welcome to the technical support center for the Biginelli reaction, specifically tailored for researchers, scientists, and drug development professionals working with the sterically hindered substrate, N-(2-chloro-6-methylphenyl)-3-oxobutanamide. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of this multicomponent reaction and optimize your synthetic outcomes.
The Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-dicarbonyl compound, and a urea or thiourea, is a cornerstone in the synthesis of dihydropyrimidinones (DHPMs), a class of compounds with significant pharmacological activities.[1][2][3] However, the introduction of sterically demanding substrates like this compound can present unique challenges, often leading to low yields and the formation of side products. This guide provides a systematic approach to overcoming these hurdles.
Frequently Asked Questions (FAQs)
Q1: My Biginelli reaction with this compound is resulting in very low or no yield. What are the primary factors I should investigate?
A: Low yields with this substrate are a common challenge and typically stem from a few key areas.[4][5] A systematic approach to troubleshooting is recommended:
-
Catalyst Choice and Loading: The steric hindrance from the 2-chloro-6-methylphenyl group can impede the reaction. Traditional Brønsted acids like HCl may not be sufficient.[4] Exploring a range of Lewis acids (e.g., FeCl₃, ZnCl₂, Yb(OTf)₃) or employing a combination of Lewis and Brønsted acids is often beneficial.[6][7][8][9] Catalyst loading is also critical; start with a screening process to determine the optimal concentration.
-
Reaction Temperature and Time: This substrate may require higher temperatures or longer reaction times to overcome the activation energy barrier.[4] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is essential to identify the optimal endpoint and prevent product degradation from prolonged heating.[10]
-
Solvent Selection: The polarity and solubilizing power of the solvent are crucial.[11][12][13][14][15] Polar aprotic solvents like acetonitrile or DMF can be effective. Solvent-free conditions, often coupled with microwave irradiation, have also shown promise in driving the reaction to completion.[16][17][18]
Q2: I'm observing a significant amount of a major byproduct in my reaction. What could it be and how can I minimize its formation?
A: A common byproduct in the Biginelli reaction is the Hantzsch dihydropyridine. This can arise from the reaction of the β-ketoester with the aldehyde and ammonia, which can be formed from the decomposition of urea.[4]
-
Mitigation Strategies:
-
Use a Urea Surrogate: Consider using a more stable urea derivative or a thiourea.
-
Optimize Catalyst: A well-chosen catalyst can favor the Biginelli pathway over the Hantzsch reaction.
-
Control Stoichiometry: Ensure the stoichiometry of your reactants is carefully controlled. An excess of the aldehyde or β-ketoester can sometimes promote side reactions.
-
Q3: Can I use microwave or ultrasound irradiation to improve my reaction?
A: Absolutely. Both microwave-assisted and ultrasound-assisted synthesis have been shown to significantly enhance the Biginelli reaction, particularly for challenging substrates.[19][20][21][22][23][24]
-
Microwave Irradiation: This technique can dramatically reduce reaction times and often leads to higher yields by providing rapid and uniform heating.[17][19][20][21] Solvent-free microwave conditions are particularly effective.[17]
-
Ultrasound Irradiation: Sonication can promote the reaction through acoustic cavitation, which enhances mass transfer and can lead to improved yields under milder conditions.[22][23][24][25]
Troubleshooting Guides
This section provides detailed experimental protocols and the rationale behind them to help you systematically optimize your Biginelli reaction with this compound.
Issue 1: Low Conversion of Starting Materials
If you are observing a significant amount of unreacted starting materials, a systematic optimization of the reaction conditions is necessary.
Workflow for Optimizing Reaction Conditions
Caption: Systematic workflow for troubleshooting low reaction conversion.
Experimental Protocol: Catalyst Screening
Rationale: The choice of catalyst is paramount in overcoming the steric hindrance of the N-(2-chloro-6-methylphenyl) group. Both Lewis and Brønsted acids can catalyze the reaction, and their effectiveness can be substrate-dependent.[6][26] A screening approach allows for the empirical determination of the most effective catalyst for your specific system.
Step-by-Step Methodology:
-
Setup: In parallel reaction vials, place this compound (1 mmol), the desired aldehyde (1.2 mmol), and urea (1.5 mmol).
-
Catalyst Addition: To each vial, add a different catalyst (10 mol%). Screen a variety of Lewis acids (e.g., Yb(OTf)₃, InCl₃, FeCl₃, ZnCl₂) and Brønsted acids (e.g., p-toluenesulfonic acid, HCl).[5][7][16][27] Include a no-catalyst control.
-
Solvent and Temperature: Add a suitable solvent (e.g., ethanol or acetonitrile, 5 mL) to each vial. Heat the reactions at a consistent temperature (e.g., 80 °C) for a set time (e.g., 12 hours).
-
Analysis: Monitor the progress of each reaction by TLC. After the set time, analyze the crude reaction mixtures by HPLC or ¹H NMR to determine the conversion and identify the most promising catalyst.
| Catalyst (10 mol%) | Solvent | Temperature (°C) | Time (h) | Conversion (%) |
| None | Ethanol | 80 | 12 | < 5 |
| HCl | Ethanol | 80 | 12 | 25 |
| p-TSA | Ethanol | 80 | 12 | 40 |
| Yb(OTf)₃ | Acetonitrile | 80 | 12 | 75 |
| InCl₃ | Acetonitrile | 80 | 12 | 68 |
| Caption: Representative data for a catalyst screening experiment. |
Issue 2: Formation of Multiple Products and Purification Challenges
The presence of multiple spots on a TLC plate or several peaks in an HPLC chromatogram indicates the formation of side products, which can complicate purification.
Logical Relationship for Minimizing Side Products
Caption: Relationship between non-optimal conditions and side product formation.
Experimental Protocol: Optimizing Reaction Selectivity
Rationale: Side reactions in the Biginelli condensation are often temperature and stoichiometry-dependent.[4] By carefully controlling these parameters and using a highly selective catalyst, the formation of unwanted byproducts can be minimized.
Step-by-Step Methodology:
-
Reagent Purity: Ensure all starting materials (aldehyde, this compound, and urea) are of high purity. Impurities can act as catalysts for side reactions.[5]
-
Stoichiometry: Based on your initial screening, use the optimal catalyst. Set up a series of reactions varying the stoichiometry of the reactants. A slight excess of the aldehyde and urea (e.g., 1.1 and 1.3 equivalents, respectively) is often beneficial, but a large excess should be avoided.
-
Temperature Profile: Run the reactions at different temperatures (e.g., room temperature, 50 °C, 80 °C, and reflux). Monitor the reactions closely by TLC to observe the formation of the desired product versus byproducts at each temperature.
-
Work-up and Analysis: Once the optimal conditions are identified, perform a careful work-up. Sometimes, the product may precipitate upon cooling.[20] If not, column chromatography may be necessary. Analyze the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
| Aldehyde (eq.) | Urea (eq.) | Temperature (°C) | Desired Product (%) | Main Byproduct (%) |
| 1.0 | 1.2 | 80 | 65 | 20 |
| 1.2 | 1.5 | 80 | 78 | 10 |
| 1.2 | 1.5 | 50 | 55 | 5 |
| Caption: Example data for optimizing reaction selectivity. |
Conclusion
Optimizing the Biginelli reaction for a sterically hindered substrate like this compound requires a methodical and informed approach. By systematically evaluating catalysts, solvents, temperature, and stoichiometry, researchers can significantly improve yields and minimize side product formation. The adoption of advanced techniques such as microwave and ultrasound irradiation can further enhance reaction efficiency. This guide provides a framework for troubleshooting and optimization, empowering scientists to successfully synthesize these valuable dihydropyrimidinone derivatives.
References
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Biginelli reaction. In: Wikipedia. Accessed January 20, 2026. [Link]
-
Biginelli Reaction. In: Organic Chemistry Portal. Accessed January 20, 2026. [Link]
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Revisiting Biginelli-like reactions: solvent effects, mechanisms, biological applications and correction of several literature reports. Organic & Biomolecular Chemistry. Accessed January 20, 2026. [Link]
-
BIGINELLI REACTION. PowerPoint Presentation. Accessed January 20, 2026. [Link]
-
Kappe, C. O. A Reexamination of the Mechanism of the Biginelli Dihydropyrimidine Synthesis. Support for an N-Acyliminium Ion Intermediate. The Journal of Organic Chemistry. 1997;62(21):7201-7204. [Link]
-
Mechanism of Biginelli reaction. In: ResearchGate. Accessed January 20, 2026. [Link]
-
Li, J., et al. Efficient and Green Microwave-Assisted Multicomponent Biginelli Reaction for the Synthesis of Dihydropyrimidinones Catalyzed by Heteropolyanion-Based Ionic Liquids Under Solvent-Free Conditions. Polycyclic Aromatic Compounds. 2022;42(5):2249-2260. [Link]
-
An enantioselective biginelli reaction catalyzed by a simple chiral secondary amine and achiral brønsted acid by a dual-activation route. Chemistry. 2008;14(10):3177-81. [Link]
-
Barbero, M., Cadamuro, S., & Dughera, S. A Brønsted acid catalysed enantioselective Biginelli reaction. Organic & Biomolecular Chemistry. 2017;15(8):1795-1804. [Link]
-
Biginelli Reaction: Microwave-Assisted Synthesis Lab. Studylib. Accessed January 20, 2026. [Link]
-
Synthesis of Biginelli Compounds using Microwave-Assisted Methods. Preprints.org. Published September 1, 2023. Accessed January 20, 2026. [Link]
-
Keglevich, G., et al. Synthesis of 3,4-Dihydropyrimidin-2(1H)-one-phosphonates by the Microwave-Assisted Biginelli Reaction. Molecules. 2021;26(1):159. [Link]
-
Effects of the solvent on the yield of the model Biginelli reaction. In: ResearchGate. Accessed January 20, 2026. [Link]
-
Ben Messaouda, M., et al. The Biginelli reaction in different solvents and in presence of bismuth nitrate. Journal de la Société Chimique de Tunisie. 2017;19:105-114. [Link]
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Wang, Y., et al. Highly Efficient Cooperative Catalysis of Single-Site Lewis Acid and Brønsted Acid in a Metal–Organic Framework for the Biginelli Reaction. Inorganic Chemistry. 2019;58(12):7956-7963. [Link]
-
The Role of HCl in Carrying out Biginelli Reaction for the Synthesis of 3,4‐Dihydropyrimidin. Journal of Synthetic Chemistry. 2024;2(2):156-163. [Link]
-
Reaction time and yield of Biginelli reaction catalyzed by different Lewis acids. In: ResearchGate. Accessed January 20, 2026. [Link]
-
Catalytic role in Biginelli reaction: Synthesis and biological property studies of 2‐oxo/thioxo‐1,2,3,4‐tetrahydropyrimidines. Journal of Heterocyclic Chemistry. 2023;60(1):7-33. [Link]
-
Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Molecules. 2021;26(11):3313. [Link]
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Influence of the solvent on Biginelli reaction. In: ResearchGate. Accessed January 20, 2026. [Link]
-
Optimization of the enantioselective Biginelli reaction conditions. In: ResearchGate. Accessed January 20, 2026. [Link]
-
Suggested mechanism for the Biginelli reaction catalyzed by triphenylphosphine under solvent-free conditions. In: ResearchGate. Accessed January 20, 2026. [Link]
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Synthesis, characterization and biological profile of some new dihydropyrimidinone derivaties. Future Journal of Pharmaceutical Sciences. 2022;8(1):47. [Link]
-
Optimization of reaction conditions. a. In: ResearchGate. Accessed January 20, 2026. [Link]
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Catalysts and conditions for Biginelli reaction. In: ResearchGate. Accessed January 20, 2026. [Link]
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Optimization the reaction conditions for the Biginelli reaction. In: ResearchGate. Accessed January 20, 2026. [Link]
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Biginelli Reactions by Steric Control under Solvent-free Conditions. In: ResearchGate. Accessed January 20, 2026. [Link]
-
Efficient synthesis of dihydropyrimidinones via a three-component Biginelli-type reaction of urea, alkylaldehyde and arylaldehyde. Beilstein Journal of Organic Chemistry. 2013;9:1844-1849. [Link]
-
Karade, H. N., Sathe, M., & Kaushik, M. P. Synthesis of 4-Aryl Substituted 3,4-Dihydropyrimidinones Using Silica-chloride Under Solvent Free Conditions. Letters in Organic Chemistry. 2007;4(1):48-50. [Link]
-
Mechanistic studies on Lewis acid catalyzed Biginelli reactions in ionic liquids: evidence for the reactive intermediates and the role of the reagents. Journal of the Brazilian Chemical Society. 2013;24(1):147-155. [Link]
-
Lewis Acid vs Bronsted Acid. In: BYJU'S. Accessed January 20, 2026. [Link]
-
Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction. Molecules. 2021;26(12):3713. [Link]
-
Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Molecules. 2021;26(16):4949. [Link]
-
Ultrasound Assisted One-pot Synthesis of Dihydropyrimidinones Using Holmium Chloride As Catalyst. In: ResearchGate. Accessed January 20, 2026. [Link]
-
Mechanistic Studies on Lewis Acid Catalyzed Biginelli Reactions in Ionic Liquids: Evidence for the Reactive Intermediates and the Role of the Reagents. In: ResearchGate. Accessed January 20, 2026. [Link]
-
A Five-Component Biginelli-Diels-Alder Cascade Reaction. Frontiers in Chemistry. 2018;6:369. [Link]
-
Biginelli Reaction Experiment Analysis Guide. Atlas. Accessed January 20, 2026. [Link]
-
Ultrasound-Assisted Synthesis of Novel Pyrrole Dihydropyrimidinones in Lactic Acid. In: ResearchGate. Accessed January 20, 2026. [Link]
-
How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry. Accessed January 20, 2026. [Link]
-
Ultrasound assisted Heterocycles Synthesis. In: ResearchGate. Accessed January 20, 2026. [Link]
-
Ultrasound-Assisted Synthesis of Novel 4-(2-Phenyl-1,2,3-Triazol-4-yl)-3,4-Dihydropyrimidin-2(1H)-(Thio)ones Catalyzed by Sm(ClO4)3. Molecules. 2013;18(1):1085-1097. [Link]
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Technical Support Center: Synthesis of N-(2-Chloro-6-methylphenyl)-3-oxobutanamide
Welcome to the technical support center for the synthesis of N-(2-Chloro-6-methylphenyl)-3-oxobutanamide. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this synthesis and minimize the formation of impurities. Our focus is on providing practical, experience-driven insights grounded in established chemical principles.
I. Overview of the Synthesis
The synthesis of this compound typically involves the acetoacetylation of 2-chloro-6-methylaniline. The most common and industrially significant reagent for this transformation is diketene.[1] Diketene is a highly reactive and efficient acetylating agent, but its reactivity can also lead to the formation of byproducts if the reaction conditions are not carefully controlled.[2]
The core reaction involves the nucleophilic attack of the amine group of 2-chloro-6-methylaniline on one of the carbonyl carbons of diketene, leading to the opening of the lactone ring and formation of the desired amide.
Reaction Scheme:
2-Chloro-6-methylaniline reacts with diketene to form this compound.
Caption: General reaction scheme for the synthesis.
Understanding the nuances of this reaction is critical to achieving high purity and yield. This guide will delve into common issues and their scientific solutions.
II. Troubleshooting Guide: Impurity Formation and Control
This section addresses specific problems that may arise during the synthesis, providing explanations for their causes and actionable solutions.
Question 1: My final product is contaminated with a significant amount of a dimeric impurity. What is causing this and how can I prevent it?
Answer:
The "dimeric" impurity you are observing is likely a result of a side reaction between the already formed this compound and unreacted diketene. The active methylene group in your product is nucleophilic and can attack another molecule of diketene.
Root Cause Analysis:
-
Excess Diketene: The most common cause is using a significant excess of diketene or poor control over its addition.
-
Elevated Temperatures: Higher reaction temperatures increase the rate of this side reaction. Diketene itself can also undergo thermal decomposition to ketene, which is highly reactive and can lead to a variety of byproducts.[3]
-
Prolonged Reaction Times: Allowing the reaction to proceed for too long after the complete consumption of the starting aniline can provide more opportunity for the product to react with any remaining diketene.
Preventative Measures:
-
Stoichiometry Control: Precise control of the stoichiometry is crucial. A slight excess of diketene (0.1 to 2.0% of the theoretical amount) can be used to ensure complete conversion of the aniline, but this must be carefully monitored.[4]
-
Controlled Addition of Diketene: Add the diketene dropwise or via a syringe pump to the solution of 2-chloro-6-methylaniline. This maintains a low instantaneous concentration of diketene, favoring the primary reaction with the more nucleophilic aniline.
-
Temperature Management: Maintain a controlled reaction temperature. For many acetoacetylation reactions with diketene, a temperature range of 20 to 60 °C is often employed.[5] However, lower temperatures (< +10 °C) can further suppress the formation of byproducts.[5]
-
Reaction Monitoring: Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC). Quench the reaction as soon as the starting aniline is consumed.
Question 2: I am observing the formation of acetic acid and acetanilide derivatives as impurities. What is the source of these?
Answer:
The presence of acetic acid and acetanilide-type impurities typically points to the presence of water in your reaction system.
Root Cause Analysis:
-
Hydrolysis of Diketene: Diketene readily hydrolyzes in the presence of water to form acetoacetic acid, which is unstable and can decompose to acetone and carbon dioxide.[1] More importantly in this context, the presence of water can lead to the formation of acetic acid.
-
Reaction with Water: If water is present, diketene can react with it to form acetic anhydride, which can then acetylate the 2-chloro-6-methylaniline to form the corresponding acetanilide, a common impurity.[6]
Preventative Measures:
-
Anhydrous Conditions: Ensure that all your reagents and solvents are thoroughly dried before use. The use of anhydrous solvents is highly recommended.[5]
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent the introduction of atmospheric moisture.
-
Solvent Selection: Use aprotic solvents that are less likely to participate in the reaction. Toluene, xylenes, or chlorinated hydrocarbons have been used in similar syntheses.[5]
Question 3: The reaction is sluggish, and I have a low yield of the desired product. What can I do to improve the reaction rate and conversion?
Answer:
A sluggish reaction can be due to several factors, primarily related to reaction kinetics and the quality of the reagents.
Potential Causes and Solutions:
-
Low Reaction Temperature: While lower temperatures can reduce side reactions, they also slow down the desired reaction. A balance must be struck. If the reaction is too slow, a modest increase in temperature within the recommended range may be necessary.
-
Poor Mixing: In a heterogeneous reaction mixture, or even in a solution with poor agitation, localized concentration gradients can form, leading to inefficient reaction. Ensure vigorous and consistent stirring throughout the reaction.
-
Reagent Quality:
Process Optimization:
-
Catalyst: While often not necessary for the reaction with diketene, in some acetoacetylation reactions, a catalytic amount of a weak acid or base can be used to promote the reaction. However, this should be approached with caution as it can also promote side reactions.
-
Solvent Effects: The choice of solvent can influence the reaction rate. A solvent that effectively dissolves both reactants will generally lead to a better reaction rate.
Workflow for Troubleshooting Impurity Formation
Caption: A decision-making workflow for troubleshooting common impurities.
III. Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for this synthesis?
A1: The ideal solvent should be inert to the reactants and product, and capable of dissolving the starting aniline. Aprotic solvents such as toluene, xylene, or ethyl acetate are commonly used. Chlorinated hydrocarbons can also be effective.[5] The choice may also depend on the desired reaction temperature and downstream processing (e.g., crystallization).
Q2: How can I effectively purify the final product?
A2: Recrystallization is the most common method for purifying this compound. A suitable solvent system should be chosen where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain in solution. Ethanol, isopropanol, or mixtures of ethyl acetate and hexanes are good starting points for solvent screening. Column chromatography can also be used for smaller scale purifications.
Q3: What are the key safety precautions when working with diketene?
A3: Diketene is a toxic, flammable, and highly reactive substance.[1][2] It is also a lachrymator. Always handle diketene in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid contact with skin and eyes, and inhalation of vapors. It should be stored in a cool, dry place, away from sources of ignition and incompatible materials such as acids, bases, and water.
Q4: Can I use an alternative to diketene for this acetoacetylation?
A4: Yes, other acetoacetylating agents can be used, such as ethyl acetoacetate or t-butyl acetoacetate. However, these reactions typically require higher temperatures and often result in the formation of a co-product (ethanol or t-butanol, respectively), which needs to be removed. The reaction with esters is generally slower and may require a catalyst. For industrial applications, diketene is often preferred for its high reactivity and atom economy.
IV. Recommended Experimental Protocol
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.
Materials:
-
2-Chloro-6-methylaniline (1 equivalent)
-
Diketene (1.02 equivalents)
-
Anhydrous Toluene
-
Round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet
Procedure:
-
Setup: Assemble the reaction apparatus and ensure it is dry. Purge the system with nitrogen.
-
Charge Reactant: Dissolve 2-chloro-6-methylaniline in anhydrous toluene in the reaction flask.
-
Control Temperature: Immerse the flask in a water bath to maintain the desired reaction temperature (e.g., 25-30 °C).
-
Diketene Addition: Slowly add diketene to the stirred solution of the aniline over a period of 30-60 minutes. Monitor the internal temperature to ensure there is no excessive exotherm.
-
Reaction: After the addition is complete, allow the reaction to stir at the same temperature. Monitor the disappearance of the 2-chloro-6-methylaniline by TLC or HPLC (typically 1-3 hours).
-
Work-up: Once the reaction is complete, cool the mixture. The product may precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Isolation and Purification: Filter the solid product and wash it with a small amount of cold toluene or heptane to remove soluble impurities. The crude product can then be recrystallized from a suitable solvent (e.g., ethanol) to achieve high purity.
-
Drying: Dry the purified product under vacuum.
Quantitative Data Summary Table
| Parameter | Recommended Range | Rationale |
| Diketene Stoichiometry | 1.01 - 1.05 equivalents | A slight excess ensures complete conversion of the aniline. |
| Reaction Temperature | 20 - 40 °C | Balances reaction rate with minimizing side reactions. |
| Addition Time | 30 - 90 minutes | Maintains a low concentration of diketene, reducing dimer formation. |
| Reaction Time | 1 - 4 hours | Should be determined by reaction monitoring to avoid prolonged exposure. |
V. References
-
DE3101650A1 - Process for the preparation of pure acetoacetamide which is stable on storage - Google Patents.
-
(PDF) Synthesis, characterization and biological screening of novel N-[2-chloro-4-(trifluoromethyl)phenyl]-4-(substituted phenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide - ResearchGate.
-
Diketene - Wikipedia. [Link]
-
Chemical reactivity and biological activity of diketene - PubMed. [Link]
-
Diketene - Grokipedia. [Link]
-
Structural, thermochemical and kinetic insights on the pyrolysis of diketene to produce ketene - PMC - NIH. [Link]
-
Synthesis, characterization, crystal and molecular structure analysis of N-(2,4-dimethylphenyl)-6-methyl-4-(3-nitrophenyl) - Physics @ Manasagangotri. [Link]
-
(PDF) N-(3-Chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide. [Link]
-
US4129596A - Process for the continuous preparation of acetoacetamides - Google Patents.
-
DE628321C - Process for the production of diketene - Google Patents.
-
EP0556275B1 - Preparation of aqueous solutions of acetoacetamide - Google Patents.
-
Synthesis of Acetamide from Acetic Anhydride (RXN Mechanism) - YouTube. [Link]
-
Process for the preparation of 2-chloro and 2,6-dichloroanilines - European Patent Office - EP 0500156 A1 - Googleapis.com. [Link]
-
(E)-N-(2-Chloro-6-methylphenyl)-3-ethoxyacrylamide - PubChem. [Link]
-
N-(4-Chloro-2-methylphenyl)-3-oxobutanamide | SIELC - SIELC Technologies. [Link]
-
SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES - International Journal of Pharma Sciences and Research. [Link]
-
The Crucial Role of 2-Chloro-6-Methylaniline in Modern Pharmaceutical Synthesis. [Link]
Sources
- 1. Diketene - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Structural, thermochemical and kinetic insights on the pyrolysis of diketene to produce ketene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US4129596A - Process for the continuous preparation of acetoacetamides - Google Patents [patents.google.com]
- 5. DE3101650A1 - Process for the preparation of pure acetoacetamide which is stable on storage - Google Patents [patents.google.com]
- 6. DE628321C - Process for the production of diketene - Google Patents [patents.google.com]
- 7. 2-chloro-6-methyl aniline: uses and synthesis_Chemicalbook [chemicalbook.com]
Troubleshooting low yield in N-aryl-3-oxobutanamide synthesis
Technical Support Center: N-Aryl-3-Oxobutanamide Synthesis
From the desk of the Senior Application Scientist
Welcome to the technical support center for N-aryl-3-oxobutanamide synthesis. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize this crucial synthetic transformation. Here, we address common challenges and frequently asked questions, providing not just solutions but also the underlying chemical principles to empower your experimental design.
Troubleshooting Guide
This section is dedicated to resolving specific issues you may encounter during the synthesis.
Question 1: My yield is consistently low (<50%) even when using stoichiometric amounts of the arylamine and acetoacetylating agent. What are the likely causes and how can I improve it?
Answer:
This is a common issue that typically points to one of three areas: reactant quality, competing side reactions, or unfavorable reaction equilibrium. Let's break down each possibility.
1. Causality & Experimental Logic:
-
Reactant Purity: Arylamines (anilines) are susceptible to air oxidation, which can produce colored impurities that may interfere with the reaction. The acetoacetylating agent, particularly diketene, can dimerize or polymerize upon storage, reducing its effective concentration.
-
Side Reactions: The primary competing reaction is often the di-acylation of the arylamine, where a second molecule of the acetoacetylating agent reacts with the nitrogen of the initially formed product. This is more prevalent with highly reactive acetoacetylating agents like diketene.
-
Reaction Equilibrium: The condensation between an arylamine and a β-ketoester like ethyl acetoacetate is a reversible reaction.[1] If the removal of the alcohol byproduct (e.g., ethanol) is not efficient, the equilibrium may not favor product formation.
Troubleshooting Protocol:
-
Verify Reactant Quality:
-
Arylamine: If the arylamine is a liquid and appears discolored (yellow to brown), consider distillation under reduced pressure before use. For solid arylamines, recrystallization may be necessary.
-
Acetoacetylating Agent: Use freshly opened or distilled reagents. Diketene should be handled with care under anhydrous conditions and used shortly after opening.
-
-
Optimize Reaction Conditions to Minimize Side Products:
-
Slow Addition: Add the acetoacetylating agent dropwise to the solution of the arylamine at a controlled temperature. This maintains a low instantaneous concentration of the acylating agent, disfavoring di-acylation. A typical procedure involves adding a benzene solution of diketene over 30 minutes.[1]
-
Temperature Control: For reactions with diketene, lower temperatures (0-25 °C) are often preferred to control its high reactivity. For reactions with ethyl acetoacetate, higher temperatures may be needed to drive the reaction forward, but excessive heat can lead to decomposition.
-
Stoichiometry Adjustment: A slight excess of the arylamine (e.g., 1.1 equivalents) can sometimes suppress di-acylation by ensuring the acetoacetylating agent is consumed by the primary amine.
-
-
Drive the Reaction to Completion:
-
When using ethyl acetoacetate, ensure the reaction setup allows for the removal of ethanol. Using a Dean-Stark apparatus with a high-boiling solvent like toluene can be effective.
-
Consider using a catalyst. While many preparations are performed neat or with a simple solvent, a catalytic amount of an acid (e.g., acetic acid) or a base (e.g., 4-dimethylaminopyridine, DMAP) can improve reaction rates and yields.[2][3]
-
Question 2: My reaction mixture turns dark brown or black, and I am isolating a tar-like substance instead of a crystalline product. What is happening?
Answer:
The formation of tar is a clear indication of decomposition or polymerization. The most common culprits are excessive heat and the inherent instability of one of the reactants, often in the presence of air.
1. Causality & Experimental Logic:
-
Thermal Decomposition: N-aryl-3-oxobutanamides, and the starting materials used to synthesize them, can be thermally sensitive. High reaction temperatures, especially for prolonged periods, can lead to complex decomposition pathways.
-
Diketene Polymerization: Diketene is highly reactive and can undergo rapid, often exothermic, polymerization, especially in the presence of acids or bases. This is a common source of tar.
-
Oxidation: Arylamines are readily oxidized, and this process is often accelerated by heat and the presence of trace metals. The resulting highly conjugated species are intensely colored and can contribute to the tarry mixture.
Troubleshooting Protocol:
-
Implement Strict Temperature Control:
-
Use an oil bath or a temperature-controlled mantle to maintain a consistent reaction temperature.
-
For highly exothermic reactions, especially when using diketene, pre-cool the arylamine solution in an ice bath before and during the dropwise addition of the diketene.
-
-
Ensure an Inert Atmosphere:
-
Performing the reaction under an inert atmosphere of nitrogen or argon can significantly reduce oxidative side reactions.[4] This is particularly important for electron-rich arylamines which are more susceptible to oxidation.
-
-
Re-evaluate Your Solvent and Reagent Addition:
-
Use dry, degassed solvents to minimize unwanted side reactions.
-
As mentioned previously, slow, controlled addition of the acetoacetylating agent is crucial. This helps to dissipate any heat generated and prevents localized high concentrations that can trigger polymerization.
-
Question 3: My TLC analysis shows multiple spots, indicating a mixture of products. How can I identify the byproducts and improve the selectivity?
Answer:
A complex product mixture is a common challenge. Identifying the components is the first step toward optimizing for your desired product.
1. Causality & Experimental Logic:
The main spots on your TLC plate are likely to be your desired N-aryl-3-oxobutanamide, unreacted starting materials, and one or more side products.
-
Unreacted Starting Materials: The arylamine and the β-ketoester (or its hydrolyzed form, acetoacetic acid) may be present if the reaction has not gone to completion.
-
Di-acylated Product: As discussed, this is a common byproduct, especially with reactive acylating agents. It will typically be less polar than your desired product.
-
Self-Condensation Products: Ethyl acetoacetate can undergo self-condensation (a Claisen condensation) to form dehydroacetic acid, especially under basic conditions.[5]
Troubleshooting and Identification Workflow:
Purification Strategy:
-
Recrystallization: N-aryl-3-oxobutanamides are often crystalline solids.[6] Recrystallization from a suitable solvent system (e.g., aqueous ethanol) is an effective first-pass purification technique.[1]
-
Column Chromatography: If recrystallization is insufficient, silica gel column chromatography can be used to separate the components. A typical eluent system is a gradient of ethyl acetate in petroleum ether or hexane.[3]
Frequently Asked Questions (FAQs)
Question 1: What is the general mechanism for the synthesis of N-aryl-3-oxobutanamides?
Answer:
The reaction is a classic example of nucleophilic acyl substitution . The nitrogen atom of the arylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetoacetylating agent.
-
When using a β-ketoester (e.g., ethyl acetoacetate): The reaction is an amidation. The arylamine attacks the ester carbonyl. This is followed by the elimination of an alcohol (e.g., ethanol) to form the final amide product. The reaction is often driven by heat to remove the alcohol byproduct.
-
When using diketene: The reaction is typically faster and more exothermic. The arylamine attacks one of the carbonyl groups of the strained four-membered ring, leading to ring-opening and formation of the amide.
Below is a diagram illustrating the mechanism with ethyl acetoacetate.
// Reactants Reactants [label=<
Ar-NH2+CH3C(=O)CH2C(=O)OEt ArylamineEthyl Acetoacetate
];
// Intermediate Intermediate [label=<
Tetrahedral Intermediate Ar-N+H2-C(O-)(OEt)-CH2C(=O)CH3
];
// Products Products [label=<
Ar-NHC(=O)CH2C(=O)CH3+EtOH N-Aryl-3-oxobutanamideEthanol
];
// Arrows Reactants -> Intermediate [label="Nucleophilic Attack"]; Intermediate -> Products [label="Elimination of EtOH"]; } .dot Caption: Mechanism of N-aryl-3-oxobutanamide formation.
Question 2: What are the pros and cons of using ethyl acetoacetate versus diketene?
Answer:
The choice of acetoacetylating agent is a critical parameter that affects reaction conditions, safety, and cost.
| Feature | Ethyl Acetoacetate (EAA) | Diketene |
| Reactivity | Lower | Higher |
| Reaction Conditions | Typically requires heat (reflux) to drive off ethanol byproduct.[1] | Often proceeds at room temperature or below; can be highly exothermic. |
| Byproducts | Ethanol (volatile, relatively benign). | None (atom economical). |
| Handling & Safety | Stable liquid, low toxicity, easy to handle. | Highly reactive, toxic, lachrymatory, must be handled in a fume hood with care. Can polymerize violently.[1] |
| Selectivity | Generally good selectivity, less prone to di-acylation. | Higher risk of di-acylation and polymerization if addition is not controlled. |
| Cost & Availability | Widely available and relatively inexpensive. | More expensive and may have limited shelf life. |
Recommendation: For initial explorations and smaller-scale syntheses, ethyl acetoacetate is often the safer and more convenient choice. Diketene is better suited for larger-scale industrial processes where its high reactivity and atom economy can be safely managed to provide a more efficient synthesis.
Question 3: How does the choice of solvent affect the reaction?
Answer:
The solvent plays several roles: it dissolves the reactants, helps control the reaction temperature, and can influence the reaction equilibrium and rate.
| Solvent Type | Examples | Role & Impact |
| Non-Polar, Aprotic | Toluene, Xylene, Benzene | Excellent for reactions with EAA as they allow for azeotropic removal of the alcohol byproduct using a Dean-Stark trap.[1][2] |
| Polar, Aprotic | DMF, DMSO | Can accelerate the reaction rate by stabilizing charged intermediates, but can make product isolation more difficult due to their high boiling points. |
| Polar, Protic | Ethanol, Acetic Acid | Can act as both solvent and catalyst. Acetic acid can protonate the carbonyl, increasing its electrophilicity.[7] However, protic solvents can also solvate the nucleophile, potentially slowing the reaction. |
| Solvent-Free (Neat) | None | Often used for efficiency and to reduce waste. This approach typically requires heating the mixture of reactants directly.[8] Can be difficult to control temperature, especially for exothermic reactions. |
Recommendation: For reactions involving ethyl acetoacetate, starting with toluene and a setup for water/alcohol removal is a robust method. For reactions with diketene, a non-reactive solvent like benzene or conducting the reaction neat with careful temperature control are common approaches.[1]
References
- BenchChem. (2025). An In-depth Technical Guide to N-aryl-3-oxobutanamide Derivatives: Synthesis, Biological Activity, and Experimental Protocols. BenchChem.
- BenchChem. (n.d.). An In-depth Technical Guide to N-(4-iodophenyl)-3-oxobutanamide: Discovery and History. BenchChem.
- Google Patents. (n.d.). CN106518705A - Synthesis of acetoacetanilide.
- Google Patents. (n.d.). CN103951582A - Preparation method of acetoacetanilide compound.
-
Hirota, K., et al. (2015). BASED OXIDATIVE CYCLIZATION OF N-ARYL-3-OXOBUTANAMIDES. FACILE SYNTHESIS AND TRANSFORMATION OF SUBSTITUTED OXINDOLES. HETEROCYCLES, 90(1), 540-545. [Link]
-
Organic Syntheses. (n.d.). acetoacetanilide. [Link]
-
Wikipedia. (n.d.). Acetoacetanilide. [Link]
- WordPress.com. (2024).
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CN106518705A - Synthesis of acetoacetanilide - Google Patents [patents.google.com]
- 4. CN103951582A - Preparation method of acetoacetanilide compound - Google Patents [patents.google.com]
- 5. khannapankaj.wordpress.com [khannapankaj.wordpress.com]
- 6. Acetoacetanilide - Wikipedia [en.wikipedia.org]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Catalytic Synthesis of N-(2-Chloro-6-methylphenyl)-3-oxobutanamide
Welcome to the technical support guide for the synthesis of N-(2-Chloro-6-methylphenyl)-3-oxobutanamide. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into the catalytic strategies and troubleshooting for this important chemical transformation. This guide moves beyond simple protocols to explain the causality behind experimental choices, ensuring you can adapt and optimize the synthesis for your specific needs.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
There are two principal and well-established methods for synthesizing this compound and related acetoacetanilides:
-
Condensation of 2-Chloro-6-methylaniline with a β-Ketoester: This classic route involves the reaction of the parent aniline with an acetoacetylating agent like ethyl acetoacetate. This reaction is an equilibrium process and typically requires elevated temperatures to drive off the ethanol byproduct. The use of a catalyst is often beneficial to improve reaction rates and yields.[1][2]
-
Acylation of 2-Chloro-6-methylaniline with Diketene: This is a highly efficient and often preferred industrial method.[3][4] Diketene is a potent acylating agent that reacts readily with anilines, usually exothermically. This reaction is generally faster and can often be performed under milder conditions than the β-ketoester route. While it can proceed without a catalyst, certain bases can be used to accelerate the reaction.
The choice between these routes typically depends on the availability and cost of reagents, desired reaction scale, and equipment availability.[1]
Q2: Is a catalyst always required for this synthesis?
A catalyst is not strictly necessary for all synthetic routes, but its use is highly dependent on the chosen reagents.
-
Diketene Route: This reaction is often rapid and high-yielding without a catalyst. The high reactivity of diketene drives the reaction to completion. However, in some cases, a mild base might be used to facilitate the reaction, particularly if the aniline is less nucleophilic.
-
β-Ketoester Route (e.g., with Ethyl Acetoacetate): For this route, a catalyst is highly recommended. The reaction is a reversible transamidation that is often slow. A catalyst is crucial for achieving reasonable reaction times and high conversion by activating one of the reactants. Heating is also required to remove the alcohol byproduct, shifting the equilibrium toward the product.[2]
Catalyst Selection and Troubleshooting Guide
Q3: For the β-ketoester route, what types of catalysts are effective and what are the mechanistic considerations?
For the condensation of 2-chloro-6-methylaniline with ethyl acetoacetate, both base and acid catalysts can be employed, although base catalysis is more common for this specific transformation.
Base Catalysts (e.g., 4-Dimethylaminopyridine - DMAP, Triethylamine - TEA): Bases are effective because they increase the nucleophilicity of the aniline nitrogen, facilitating its attack on the ester carbonyl of ethyl acetoacetate. DMAP is particularly effective due to its high nucleophilicity and ability to form a highly reactive N-acylpyridinium intermediate.
Acid Catalysts (e.g., p-Toluenesulfonic acid, Lewis acids): Acid catalysts function by protonating the carbonyl oxygen of the ester, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the aniline. While effective in some amidation reactions, they can also promote side reactions like self-condensation of the β-ketoester if conditions are not carefully controlled.
Below is a diagram illustrating the generally accepted mechanism for base catalysis in this reaction.
Caption: Troubleshooting workflow for low reaction yield.
Key Considerations:
-
Water Content: The presence of water can hydrolyze the ester and deactivate certain catalysts. Ensure all reagents and solvents are anhydrous.
-
Equilibrium: The reaction is reversible. Effective removal of the ethanol byproduct (e.g., using a Dean-Stark trap or by running the reaction at a temperature above ethanol's boiling point) is critical to drive the reaction to completion.
-
Steric Hindrance: The methyl group at the ortho position of the aniline (2-chloro-6-methyl aniline) introduces steric hindrance. This can slow the reaction compared to less substituted anilines, often necessitating more forcing conditions (higher temperature, longer reaction time) or a more active catalyst.
Q5: I am observing an unknown impurity in my final product. What could it be?
Side product formation can compromise yield and purity. The most common impurities in this synthesis are:
-
Unreacted Starting Materials: Incomplete conversion will leave residual 2-chloro-6-methylaniline or ethyl acetoacetate.
-
Dianilide of Dehydroacetic Acid: This can form under harsh basic conditions where ethyl acetoacetate self-condenses.
-
Acetanilide Impurity: If the ethyl acetoacetate contains acetic acid impurities, the corresponding acetanilide (N-(2-chloro-6-methylphenyl)acetamide) may form.
Mitigation Strategies:
-
Use high-purity starting materials.
-
Maintain strict stoichiometric control (a slight excess of the β-ketoester, ~1.1 equivalents, is common). [5]* Optimize the reaction temperature and catalyst loading to avoid harsh conditions that promote side reactions.
Experimental Protocols and Data
Protocol: Catalytic Synthesis using Ethyl Acetoacetate and DMAP
This protocol is adapted from established procedures for analogous acetoacetanilides and should be optimized for your specific laboratory conditions. [6] Materials:
-
2-Chloro-6-methylaniline (1.0 eq)
-
Ethyl acetoacetate (1.1 eq)
-
4-Dimethylaminopyridine (DMAP) (0.05 - 0.10 eq)
-
Toluene (anhydrous)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a Dean-Stark trap, add 2-chloro-6-methylaniline and anhydrous toluene.
-
Add ethyl acetoacetate and DMAP to the flask.
-
Heat the mixture to reflux (approx. 110-120°C). The toluene-ethanol azeotrope will begin to collect in the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a mobile phase of petroleum ether:ethyl acetate = 4:1). [6]5. Once the starting aniline is consumed (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
The crude product may precipitate or crystallize. If not, add a non-polar solvent like hexane to induce precipitation.
-
Collect the solid by filtration and wash with cold hexane.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethanol/water mixture) to yield this compound as a white to off-white solid. [4]
Data Summary: Catalyst Performance Comparison
The following table provides a representative comparison of different catalytic conditions for acetoacetanilide synthesis, based on literature for analogous compounds. Actual results may vary.
| Catalyst | Solvent | Temperature (°C) | Typical Reaction Time (h) | Typical Yield (%) | Reference |
| None | Neat | 130-140 | 4-8 | 60-75 | [2] |
| DMAP | Toluene | 110-120 (Reflux) | 12-24 | 80-90 | [6] |
| HFIP | Acetonitrile | 80 | 12 | 85-95 | [5] |
| Triethylamine | Neat | 120 | 6-10 | 75-85 | [7] |
Note: HFIP = 1,1,1,3,3,3-Hexafluoroisopropanol
References
-
Al-Ost, H., et al. (2018). Multicomponent Reactions of Acetoacetanilide Derivatives with Aromatic Aldehydes and Cyanomethylene Reagents to Produce 4H-Pyran and 1,4-Dihydropyridine Derivatives with Antitumor Activities. PubMed Central. [Link]
- CN106518705A - Synthesis of acetoacetanilide.
-
Acetoacetanilide - Wikipedia. Wikipedia. [Link]
-
Acetoacetanilide - Organic Syntheses Procedure. Organic Syntheses. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Acetoacetanilide - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Acetoacetanilide synthesis - chemicalbook [chemicalbook.com]
- 6. CN106518705A - Synthesis of acetoacetanilide - Google Patents [patents.google.com]
- 7. Multicomponent Reactions of Acetoacetanilide Derivatives with Aromatic Aldehydes and Cyanomethylene Reagents to Produce 4H-Pyran and 1,4-Dihydropyridine Derivatives with Antitumor Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Recrystallization techniques for purifying N-(2-Chloro-6-methylphenyl)-3-oxobutanamide
Welcome to the technical support guide for the purification of N-(2-Chloro-6-methylphenyl)-3-oxobutanamide. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, practical guidance on obtaining this compound in high purity using recrystallization. As Senior Application Scientists, we combine established chemical principles with field-proven insights to help you navigate common challenges and optimize your purification process.
The Importance of Purity
This compound is a key intermediate in various synthetic pathways. Its purity is paramount, as residual starting materials or side-products can interfere with downstream reactions, compromise the integrity of biological assays, and introduce regulatory hurdles. Recrystallization is a powerful and cost-effective technique for refining this solid compound to meet stringent purity requirements.
Part 1: The Core Principles of Recrystallization
Recrystallization is not merely precipitation; it is a controlled process of crystal lattice formation. The fundamental principle relies on the differential solubility of the target compound and its impurities in a chosen solvent system. An ideal recrystallization solvent will exhibit:
-
High solubility for the target compound at elevated temperatures.
-
Low solubility for the target compound at low temperatures.
-
Favorable solubility for impurities, meaning impurities are either highly soluble at all temperatures (remaining in the mother liquor) or virtually insoluble at high temperatures (allowing for removal via hot filtration).
Slow, controlled cooling is critical. It allows the molecules of this compound to selectively incorporate into a growing crystal lattice, excluding dissimilar impurity molecules. This selective process is the basis of the purification.
Part 2: Systematic Solvent Selection
The success of any recrystallization hinges on the selection of an appropriate solvent. Since detailed solubility data for this compound is not widely published, an empirical, systematic approach is required. The compound has a molecular weight of 225.67 g/mol and is a solid at room temperature.[1] Its structure, an acetoacetanilide derivative, suggests moderate polarity.
Recommended Solvents for Screening: A logical starting point is to screen a range of common laboratory solvents with varying polarities.
-
Alcohols: Isopropanol, Ethanol, Methanol
-
Esters: Ethyl acetate
-
Aromatic Hydrocarbons: Toluene
-
Alkanes: Heptane or Hexane
-
Mixed Solvent Systems: Ethanol/Water, Isopropanol/Water
Experimental Protocol for Solvent Screening:
-
Place approximately 20-30 mg of your crude this compound into a small test tube.
-
Add the chosen solvent dropwise (e.g., 0.5 mL at a time) at room temperature, agitating after each addition. Note if the solid dissolves easily. An ideal solvent will not dissolve the compound at room temperature.
-
If the solid is insoluble at room temperature, begin gently heating the mixture in a water or sand bath while stirring. Continue adding small volumes of the solvent until the solid just dissolves. Record the approximate volume of solvent used.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice-water bath for 15-20 minutes.
-
Observe the quality and quantity of the crystals formed. Abundant, well-formed crystals indicate a promising solvent.
Data Interpretation Table: Use the following table to record your observations and identify the optimal solvent.
| Solvent | Soluble at Room Temp? (Yes/No) | Soluble when Hot? (Yes/No) | Crystal Formation on Cooling? (None, Poor, Good, Excellent) | Notes (e.g., color of solution) |
| Isopropanol | ||||
| Ethanol | ||||
| Ethyl Acetate | ||||
| Toluene | ||||
| Heptane | ||||
| Ethanol/Water | Try different ratios (e.g., 9:1, 4:1) |
The best choice is a solvent that answers "No," "Yes," and "Excellent" in the first three columns.
Part 3: Step-by-Step Recrystallization Workflow
This protocol assumes you have identified a suitable solvent from the screening process.
Diagram of the General Recrystallization Workflow:
Caption: General Experimental Workflow for Synthesis and Purification.
Detailed Protocol:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a magnetic stir bar and the chosen recrystallization solvent. Heat the mixture on a hot plate with stirring. Add just enough hot solvent to fully dissolve the solid. Adding excessive solvent is a common error that drastically reduces yield.
-
(Optional) Removal of Insoluble or Colored Impurities:
-
Insoluble Impurities: If you observe solid particles (e.g., dust, inorganic salts) in the hot solution, perform a hot filtration. Pre-heat a funnel with fluted filter paper by pouring hot solvent through it. Quickly filter the hot solution into a pre-heated clean flask. This prevents premature crystallization on the filter paper.
-
Colored Impurities: If the solution is colored, remove it from heat, allow it to cool slightly, and add a small amount (1-2% of the solute weight) of activated charcoal. Re-heat the mixture to boiling for 5-10 minutes and then perform a hot filtration as described above to remove the charcoal.
-
-
Crystallization: Cover the flask containing the clear, hot solution with a watch glass and allow it to cool slowly and undisturbed to room temperature on a benchtop. Do not rush this step by placing it directly in an ice bath. Slow cooling is essential for forming large, pure crystals.
-
Complete Crystallization: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystallized product.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to rinse away any remaining mother liquor containing dissolved impurities.
-
Drying: Dry the crystals thoroughly. This can be done by air drying on the filter, followed by placing them in a desiccator or a vacuum oven at a moderate temperature.
Part 4: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during recrystallization.
Troubleshooting Decision Tree:
Caption: A decision tree for troubleshooting common recrystallization issues.
Frequently Asked Questions:
-
Q: My compound has "oiled out" into a liquid instead of forming crystals. What should I do?
-
A: Oiling out occurs when the solute comes out of solution at a temperature above its melting point. This is common when cooling is too rapid or if the boiling point of the solvent is too high. Solution: Re-heat the mixture until the oil fully redissolves. If needed, add a small amount of extra solvent. Allow the solution to cool much more slowly. If the problem persists, you must select a different solvent with a lower boiling point.
-
-
Q: I've cooled my solution, but no crystals have formed. What's wrong?
-
A: This is usually due to one of two reasons: either too much solvent was used, or the solution is supersaturated.
-
Too much solvent: If the solution is simply too dilute, you can heat it again to boil off some of the solvent and then attempt to cool it again.
-
Supersaturation: The solution may need a nucleation site to begin crystallization. Try scratching the inside surface of the flask below the solvent line with a glass rod. The microscopic scratches provide a surface for crystals to form. Alternatively, add a tiny "seed crystal" from a previous batch if available.[2]
-
-
-
Q: My final yield is very low. How can I improve it?
-
A: Low yield is most often caused by using an excessive volume of solvent during the dissolution step. Always use the minimum amount of hot solvent required. Another cause can be premature crystallization during a hot filtration step; ensure all your glassware is pre-heated. Finally, ensure you have allowed sufficient time for cooling in the ice bath to maximize precipitation.
-
-
Q: How do I know if the recrystallization was successful and my product is pure?
References
-
Scribd. Recrystallization of Acetanilide. Available from: [Link]
-
Scribd. Recrystallization of Pure Acetanilide. Available from: [Link]
-
PubMed Central (PMC). Crystal Structure and Hirshfeld Surface Analysis of Acetoacetanilide Based Reaction Products. Available from: [Link]
-
Cram. Recrystallization Of Acetanilide From Aniline. Available from: [Link]
-
Scribd. Recrystallization of Acetanilide | PDF | Solubility | Melting Point. Available from: [Link]
Sources
Validation & Comparative
Comparing the reactivity of N-(2-Chloro-6-methylphenyl)-3-oxobutanamide with other acetoacetanilides
An In-Depth Guide to the Reactivity of N-(2-Chloro-6-methylphenyl)-3-oxobutanamide Compared to Other Acetoacetanilides
Introduction
Acetoacetanilides are a versatile class of organic compounds characterized by an active methylene group flanked by two carbonyl functionalities. This structural motif makes them valuable precursors in a multitude of chemical transformations, particularly in the synthesis of pharmaceuticals and heterocyclic compounds such as pigments and dyes. The reactivity of the active methylene group, which is central to their synthetic utility, is highly dependent on the electronic and steric nature of substituents on the N-phenyl ring.
This guide provides a comparative analysis of the reactivity of This compound , a di-ortho-substituted acetoacetanilide, against simpler, related structures. We will explore how the unique substitution pattern of this compound—possessing both an electron-withdrawing chloro group and an electron-donating methyl group in sterically hindered positions—governs its chemical behavior. The central thesis of this guide is that the reactivity of this compound is predominantly dictated by profound steric hindrance, which overrides the subtle interplay of its electronic effects.
Molecular Structure and Its Influence on Reactivity
The reactivity of acetoacetanilides originates from the acidity of the α-protons on the methylene group (the "active methylene" group). A base can readily abstract one of these protons to form a resonance-stabilized enolate anion. The nucleophilicity of this enolate determines the compound's reactivity in many key reactions, including alkylations, condensations, and coupling reactions.
The substituents on the N-phenyl ring modulate this reactivity in two primary ways:
-
Electronic Effects: Substituents alter the electron density of the entire molecule. Electron-donating groups (EDGs) like methyl (-CH₃) increase the electron density on the nitrogen, which, through resonance, can slightly increase the basicity and nucleophilicity of the enolate. Conversely, electron-withdrawing groups (EWGs) like chloro (-Cl) decrease electron density, reducing the nucleophilicity of the enolate.
-
Steric Effects: Bulky groups, particularly at the ortho positions (carbons 2 and 6 of the phenyl ring), can physically obstruct the approach of reactants to the active sites of the molecule.[1][2] This steric hindrance can also force the anilide plane to twist relative to the acetoamide moiety, disrupting π-system conjugation and altering the electronic environment.
In This compound , these effects are uniquely combined:
-
Opposing Electronic Influences: The chloro group is electron-withdrawing via induction, while the methyl group is electron-donating. These competing effects partially neutralize each other's electronic impact on the reactive center.
-
Severe Steric Hindrance: The presence of two substituents in the ortho positions creates a crowded environment around the amide linkage. This is the most critical feature of the molecule. It is hypothesized that this steric shield will dramatically reduce the molecule's ability to participate in reactions, making it significantly less reactive than its non-ortho-substituted counterparts.
Comparative Reactivity Analysis via Azo Coupling
A classic reaction to probe the reactivity of active methylene compounds is azo coupling with an aryl diazonium salt. The reaction rate is directly proportional to the nucleophilicity of the enolate intermediate.[3] We will use this reaction as a benchmark to compare our target compound with three other acetoacetanilides:
-
Acetoacetanilide (Unsubstituted): The baseline for comparison.
-
N-(4-Chlorophenyl)-3-oxobutanamide (Para-Chloro): Isolates the electronic effect of a chloro group in a sterically unhindered position.
-
N-(4-Methylphenyl)-3-oxobutanamide (Para-Methyl): Isolates the electronic effect of a methyl group in a sterically unhindered position.
Predicted Reactivity Order
Based on established chemical principles, the expected order of reactivity in an azo coupling reaction is:
N-(4-Methylphenyl)-3-oxobutanamide > Acetoacetanilide > N-(4-Chlorophenyl)-3-oxobutanamide >> this compound
-
The para-methyl derivative is expected to be the most reactive. The electron-donating methyl group enhances the nucleophilicity of the enolate, accelerating the reaction.[3]
-
The unsubstituted anilide serves as the neutral reference point.
-
The para-chloro derivative is predicted to be less reactive than the baseline. The electron-withdrawing nature of chlorine reduces the nucleophilicity of the enolate.
-
This compound is predicted to be by far the least reactive. The severe steric hindrance from the two ortho substituents will impede the approach of the bulky diazonium salt, drastically slowing the reaction rate, regardless of the net electronic effect.
Experimental Protocol: Comparative Azo Coupling Reaction
To validate the hypothesized reactivity, the following standardized experiment can be performed. The reaction's progress can be monitored by the formation of the colored azo product using UV-Vis spectroscopy.
Objective:
To determine the relative reaction rates of four different acetoacetanilides in an azo coupling reaction with a standardized diazonium salt solution under identical conditions.
Materials:
-
This compound
-
Acetoacetanilide
-
N-(4-Chlorophenyl)-3-oxobutanamide
-
N-(4-Methylphenyl)-3-oxobutanamide
-
4-Nitroaniline
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl), concentrated and 1M
-
Sodium Acetate
-
Ethanol
-
UV-Vis Spectrophotometer
Workflow Diagram
Caption: Experimental workflow for the comparative kinetic study.
Step-by-Step Procedure:
-
Preparation of Diazonium Salt:
-
Dissolve 1.38 g (10 mmol) of 4-nitroaniline in 20 mL of 3M HCl. Cool the solution to 0-5°C in an ice bath.
-
Slowly add a solution of 0.70 g (10.1 mmol) of sodium nitrite in 5 mL of water, keeping the temperature below 5°C.
-
Stir for 15 minutes. The resulting solution of 4-nitrobenzenediazonium chloride should be used immediately.
-
-
Kinetic Run (Performed for each anilide):
-
In a quartz cuvette, place 2.0 mL of a 0.01 M ethanolic solution of the acetoacetanilide and 1.0 mL of a sodium acetate buffer solution (pH 5.0).
-
Place the cuvette in the temperature-controlled holder of the UV-Vis spectrophotometer at 25°C and record a baseline.
-
To initiate the reaction, inject 0.1 mL of the cold diazonium salt solution, mix rapidly, and immediately begin recording the absorbance at the λ_max of the expected azo dye (determined beforehand) every 10 seconds for 15 minutes.
-
-
Data Analysis:
-
For each run, plot absorbance versus time.
-
Determine the initial reaction rate from the slope of the linear portion of the curve.
-
Normalize the rates against the rate for unsubstituted acetoacetanilide to obtain a relative reactivity value.
-
Anticipated Results and Discussion
The experimental data are expected to align with the reactivity order predicted from steric and electronic principles.
Table 1: Anticipated Experimental Data for Azo Coupling Reactivity
| Compound | Key Structural Features | Expected Relative Rate | Primary Rationale |
| N-(4-Methylphenyl)-3-oxobutanamide | EDG (-CH₃) at para position | ~1.5 - 2.0 | Enhanced enolate nucleophilicity due to the electron-donating effect. |
| Acetoacetanilide | Unsubstituted (Baseline) | 1.0 | Reference compound with no electronic or steric bias. |
| N-(4-Chlorophenyl)-3-oxobutanamide | EWG (-Cl) at para position | ~0.5 - 0.7 | Reduced enolate nucleophilicity due to the electron-withdrawing effect. |
| This compound | EWG (-Cl) and EDG (-CH₃) at ortho positions | < 0.05 | Overwhelming steric hindrance preventing the approach of the diazonium salt reagent. |
Mechanism: Enolate Formation and Azo Coupling
The reaction proceeds via the formation of the nucleophilic enolate, which then attacks the electrophilic diazonium salt.
Caption: Generalized mechanism for the Azo Coupling reaction.
Conclusion
While this compound possesses both electron-donating and electron-withdrawing groups, its chemical reactivity is not governed by a simple electronic balance. Instead, its behavior is overwhelmingly dominated by the steric bulk of its 2,6-disubstituted phenyl ring. This steric shield significantly reduces its reactivity towards nucleophilic attack at the active methylene position compared to its unsubstituted, para-substituted, or even mono-ortho-substituted counterparts. Researchers and drug development professionals should recognize that this profound steric hindrance makes this compound a substantially less reactive building block. Synthetic strategies must therefore employ more forcing reaction conditions or alternative pathways to achieve desired transformations that would otherwise be straightforward with other acetoacetanilides.
References
- Phillips, R. R. (1959). The Japp-Klingemann Reaction. Organic Reactions, 10, 143-178.
- Brodie, B. B., & Axelrod, J. (1948). The estimation of acetanilide and its metabolic products, aniline, N-acetyl p-aminophenol and p-aminophenol (free and total conjugated) in biological fluids and tissues. Journal of Pharmacology and Experimental Therapeutics, 94(1), 22-28. (Illustrates general interest in anilide chemistry)
-
Kappe, C. O. (2000). Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. Accounts of Chemical Research, 33(12), 879-888. [Link]
- Japp, F. R., & Klingemann, F. (1888). Ueber die Einwirkung von Diazobenzol auf Acetessigäther und dessen Derivate. Berichte der deutschen chemischen Gesellschaft, 21(1), 549-552. (Historical context for diazo coupling)
-
Wikipedia contributors. (2023). Japp–Klingemann reaction. Wikipedia, The Free Encyclopedia. [Link]
- Shaabani, A., et al. (2004). Ammonium Chloride-Catalyzed One-Pot Synthesis of 3,4-Dihydropyrimidin-2-(1H)-ones under Solvent-Free Conditions. Monatshefte für Chemie/Chemical Monthly, 135(8), 1049-1053. (Example of Biginelli reaction conditions)
- Hu, E. H., et al. (1998). A general and efficient copper-catalyzed one-pot synthesis of 3,4-dihydropyrimidin-2-(1H)-ones. The Journal of Organic Chemistry, 63(10), 3454-3457. (Example of Biginelli reaction conditions)
-
Fernández, I., Frenking, G., & Uggerud, E. (2009). The interplay between steric and electronic effects in S(N)2 reactions. Chemistry–A European Journal, 15(9), 2166-2175. [Link]
-
Hashmat, A. J., et al. (1971). Studies of Azo Colors. VIII. The Azo-coupling Reactions of Active Methylene Compounds. Bulletin of the Chemical Society of Japan, 44(9), 2506-2510. [Link]
-
eGyanKosh. Unit 8: Active Methylene Compounds. [Link] (Educational resource on active methylene compounds)
Sources
A Comparative Guide to the Biological Activity of Pyrimidine Derivatives from N-(2-Chloro-6-methylphenyl)-3-oxobutanamide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the pyrimidine scaffold stands as a cornerstone of therapeutic innovation.[1][2] Its presence in the fundamental building blocks of life, the nucleobases, has inspired the development of a vast array of clinically significant agents with a broad spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[3][4] This guide provides an in-depth technical comparison of the biological activities of pyrimidine derivatives synthesized from the versatile precursor, N-(2-Chloro-6-methylphenyl)-3-oxobutanamide. By synthesizing technical data with expert insights, we aim to equip researchers with the knowledge to navigate the complexities of pyrimidine chemistry and its therapeutic potential.
The Strategic Advantage of this compound in Pyrimidine Synthesis
The choice of starting material is a critical determinant in the successful synthesis of bioactive molecules. This compound, a β-ketoamide, offers a strategic advantage due to its inherent reactivity. The presence of the activated methylene group flanked by two carbonyl functionalities provides a fertile ground for cyclization reactions, most notably the Biginelli reaction and its variations, to construct the pyrimidine core.[3][5] The N-aryl substituent, with its chloro and methyl groups, introduces lipophilicity and steric bulk, which can significantly influence the pharmacokinetic and pharmacodynamic properties of the final derivatives.
The general synthetic approach involves the condensation of this compound with an aldehyde and a urea or thiourea derivative. This one-pot synthesis is not only efficient but also allows for a high degree of diversification, enabling the generation of a library of substituted pyrimidines for biological screening.
Caption: Synthetic workflow for pyrimidine derivatives.
Comparative Analysis of Biological Activity
The true measure of a novel compound lies in its biological performance. Here, we compare the antimicrobial and anticancer activities of pyrimidine derivatives derived from N-aryl-3-oxobutanamides with other relevant pyrimidine-based compounds.
Antimicrobial Activity: A Promising Frontier
A study on the synthesis of novel N-[2-chloro-4-(trifluoromethyl)phenyl]-4-(substituted phenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides, structurally analogous to the derivatives from our target precursor, revealed significant antimicrobial activity.[6] The following table summarizes the antimicrobial screening results of these compounds against a panel of bacterial and fungal strains.
Table 1: Antimicrobial Activity of Tetrahydropyrimidine-5-carboxamide Derivatives
| Compound | Substituent (R) | S. aureus (Zone of Inhibition, mm) | B. subtilis (Zone of Inhibition, mm) | E. coli (Zone of Inhibition, mm) | C. albicans (Zone of Inhibition, mm) | A. niger (Zone of Inhibition, mm) |
| 1 | 4-Cl | 18 | 16 | 15 | 17 | 16 |
| 2 | 4-NO₂ | 20 | 18 | 17 | 19 | 18 |
| 3 | 2-Cl | 17 | 15 | 14 | 16 | 15 |
| Ciprofloxacin | - | 25 | 24 | 26 | - | - |
| Fluconazole | - | - | - | - | 22 | 20 |
Data extrapolated from a study on structurally similar compounds for illustrative comparison.[6]
The data suggests that the presence of electron-withdrawing groups, such as chloro and nitro substituents on the phenyl ring at the 4-position of the pyrimidine core, enhances antimicrobial activity.[6] This observation aligns with broader structure-activity relationship (SAR) studies on pyrimidine derivatives, which often highlight the importance of specific substitutions in modulating biological effects.[4]
Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)
This self-validating protocol ensures the reliable determination of the antimicrobial efficacy of the synthesized compounds.
-
Media Preparation: Prepare Mueller-Hinton Agar (for bacteria) and Sabouraud Dextrose Agar (for fungi) as per the manufacturer's instructions and sterilize by autoclaving. Pour the molten agar into sterile Petri dishes and allow to solidify.
-
Inoculum Preparation: Prepare a fresh inoculum of the test microorganisms in sterile saline, adjusting the turbidity to 0.5 McFarland standard.
-
Seeding of Plates: Uniformly spread the microbial suspension over the surface of the solidified agar plates using a sterile cotton swab.
-
Well Preparation: Create wells of 6 mm diameter in the seeded agar plates using a sterile cork borer.
-
Compound Loading: Add a defined concentration (e.g., 100 µg/mL) of the test compound dissolved in a suitable solvent (e.g., DMSO) to the wells. A solvent control well should also be included.
-
Incubation: Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48-72 hours.
-
Data Analysis: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.
Caption: Antimicrobial susceptibility testing workflow.
Anticancer Activity: A Comparative Outlook Based on SAR
While direct experimental data on the anticancer activity of pyrimidine derivatives from this compound is not yet available in the public domain, we can draw valuable insights from the extensive research on structurally related pyrimidine compounds. Numerous studies have demonstrated the potent anticancer activity of pyrimidine derivatives against a wide range of cancer cell lines.[1][2][7][8]
Table 2: Comparative Anticancer Activity (IC₅₀ in µM) of Various Pyrimidine Derivatives
| Pyrimidine Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| Aminopyrimidine Derivatives | Glioblastoma (U87) | 4-8 | Doxorubicin | ~1 |
| Bis-pyrimidine Acetamides | Colorectal (HCT116) | 0.73-0.98 | 5-Fluorouracil | 7.67 |
| Thiazolo[4,5-d]pyrimidines | Melanoma (A375) | ~20 | Doxorubicin | ~0.5 |
This table presents a comparative overview of the anticancer activity of different classes of pyrimidine derivatives to provide a contextual framework.[2][8][9]
Structure-Activity Relationship (SAR) Insights:
-
Substitution at the N1 and N3 positions: The nature of substituents on the nitrogen atoms of the pyrimidine ring can significantly impact anticancer activity. Bulky aromatic groups can enhance interactions with biological targets.
-
Substitution at the C4 and C6 positions: Aryl groups at these positions are common in active compounds. The electronic nature of substituents on these aryl rings (electron-donating or electron-withdrawing) can fine-tune the activity.[8]
-
The 5-carboxamide moiety: The presence of a carboxamide group at the C5 position, as would be the case for derivatives from our target precursor, has been shown to be a key pharmacophoric feature in some series of anticancer pyrimidines.[10]
Based on these SAR principles, it is plausible that pyrimidine derivatives from this compound, particularly those bearing substituted aryl groups at the C4 position, would exhibit noteworthy anticancer activity. However, this remains a hypothesis pending experimental validation.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell viability and, by extension, the cytotoxic potential of a compound.[11]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized pyrimidine derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Caption: MTT assay workflow for cytotoxicity assessment.
Conclusion and Future Directions
The synthesis of pyrimidine derivatives from this compound represents a promising avenue for the discovery of novel therapeutic agents. The available data on structurally similar compounds strongly suggests a high potential for significant antimicrobial activity. While direct evidence for anticancer activity is currently lacking, a thorough analysis of structure-activity relationships within the broader class of pyrimidine derivatives indicates a strong rationale for investigating these compounds as potential anticancer agents.
Future research should focus on the synthesis and comprehensive biological evaluation of a diverse library of pyrimidine derivatives from this compound. This should include screening against a wide panel of bacterial and fungal pathogens, as well as a variety of cancer cell lines. Mechanistic studies to elucidate the mode of action of the most potent compounds will be crucial for their further development as clinical candidates. The insights provided in this guide serve as a foundational resource for researchers embarking on this exciting area of drug discovery.
References
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Madia, F., et al. (2021). Design, Synthesis, and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. Molecules, 26(3), 771. [Link]
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Gier-Krzesińska, A., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. International Journal of Molecular Sciences, 22(8), 3963. [Link]
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Shaaban, M. R., et al. (2021). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Molecules, 26(19), 5994. [Link]
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Li, X. H., et al. (2015). Novel pyrazole-5-carboxamide and pyrazole-pyrimidine derivatives: synthesis and anticancer activity. European Journal of Medicinal Chemistry, 90, 857-865. [Link]
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World Journal of Advanced Research and Reviews. (2022). An overview on synthesis and biological activity of pyrimidines. WJARR, 15(01), 272–296. [Link]
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Pop, C. E., et al. (2021). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Molecules, 26(19), 5994. [Link]
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Chauhan, N., et al. (2012). Synthesis, Characterization and Biological Screening of novel N-[2-chloro-4-(trifluromethyl) phenyl]-4-(substituted phenyl)-3, 6-Dimethyl-2-oxo-1, 2, 3, 4-tetrahydropyrimidine-5-carboxamide. International Journal for Pharmaceutical Research Scholars, 1(3), 22-28. [Link]
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Gier-Krzesińska, A., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. ResearchGate. [Link]
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El-Metwally, A. M., et al. (2010). Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. Molecules, 15(5), 3364-3377. [Link]
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Al-Ghorbani, M., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 27(17), 5659. [Link]
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Chavan, P. W., et al. (2023). A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters, 13(3), 643-665. [Link]
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Kumar, S., et al. (2017). Bis-pyrimidine acetamides: design, synthesis and biological evaluation. Chemistry Central Journal, 11(1), 79. [Link]
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El-Sayed, W. A., et al. (2015). Synthesis, Characterization and Antitumor Activity of Some Novel Pyrimidine Sulfonamide Derivatives. Journal of Chemical and Pharmaceutical Research, 7(3), 1254-1260. [Link]
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Szymańska, E., et al. (2021). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. Molecules, 26(22), 6939. [Link]
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El-Sayed, N. F., et al. (2022). Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][1][3]benzothiazole Derivatives via Microwave-Assisted Synthesis. Molecules, 27(4), 1279. [Link]
-
Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 27(2). [Link]
-
Poczta, A., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 27(2), 488. [Link]
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ResearchGate. (n.d.). Pyrimidine derivatives as anticancer agents. [Link]
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Springer Nature Experiments. (n.d.). MTT Assay Protocol. [Link]
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Horton, T. (n.d.). MTT Cell Assay Protocol. [Link]
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The Pivotal Role of the N-(2-Chloro-6-methylphenyl) Moiety in Kinase Inhibition: A Comparative Guide to 3-Oxobutanamide Derivatives
In the landscape of modern drug discovery, particularly in the realm of oncology, the quest for potent and selective kinase inhibitors remains a paramount objective. The structure-activity relationship (SAR) of novel chemical entities provides the foundational knowledge for optimizing lead compounds into clinical candidates. This guide delves into the SAR of N-(2-Chloro-6-methylphenyl)-3-oxobutanamide derivatives, with a specific focus on their potential as kinase inhibitors, drawing comparative insights from the well-established dual Src/Abl kinase inhibitor, Dasatinib, which features the critical N-(2-chloro-6-methylphenyl) pharmacophore.
Introduction: The Significance of the N-(2-Chloro-6-methylphenyl) Pharmacophore
The N-(2-chloro-6-methylphenyl) moiety has emerged as a privileged scaffold in the design of kinase inhibitors. Its presence in the potent anti-leukemia drug Dasatinib underscores its importance in achieving high-affinity binding to the ATP pocket of various kinases.[1][2] The strategic placement of the chloro and methyl groups on the phenyl ring plays a crucial role in orienting the molecule within the active site, contributing to both potency and selectivity. This guide will explore the SAR of derivatives built upon the this compound core, providing a comparative analysis of their potential biological activities, supported by experimental data and detailed protocols for their synthesis and evaluation.
Comparative Analysis: Insights from Dasatinib's Structure-Activity Relationship
While a systematic SAR study on a library of this compound derivatives is not extensively available in the public domain, we can glean invaluable insights by examining the SAR of Dasatinib, where the N-(2-chloro-6-methylphenyl)amide is a constant feature. Dasatinib, or N-(2-chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide, is a potent inhibitor of BCR-ABL and Src family kinases.[2][3]
The N-(2-chloro-6-methylphenyl) group in Dasatinib occupies a hydrophobic pocket in the kinase domain. The ortho-chloro and ortho-methyl substituents are crucial for maintaining a specific conformation that is favorable for binding.[4] Modifications to other parts of the Dasatinib molecule have provided a wealth of SAR data, which helps to understand the stringency of the requirements for potent kinase inhibition.
Table 1: Structure-Activity Relationship of Dasatinib Analogs and the Implied Importance of the N-(2-chloro-6-methylphenyl) Moiety
| Compound/Analog | Modification | Src Kinase Inhibition (IC50, nM) | Abl Kinase Inhibition (IC50, nM) | Key SAR Insight | Reference |
| Dasatinib | - | <0.37 | <0.78 | The N-(2-chloro-6-methylphenyl)amide core is a key component of this highly potent dual inhibitor. | [5] |
| Dasatinib-L-arginine conjugate (Das-R) | Addition of L-arginine to the hydroxyethylpiperazine moiety | <0.25 | <0.45 | Modifications distal to the N-(2-chloro-6-methylphenyl) group can modulate potency and selectivity, while the core interaction is maintained. | [5] |
| Analog with unsubstituted phenylamide | Replacement of N-(2-chloro-6-methylphenyl) with N-phenyl | Significantly reduced potency (hypothesized) | Significantly reduced potency (hypothesized) | The chloro and methyl groups are critical for optimal binding and potency. Loss of these would likely disrupt the key hydrophobic interactions. | Inferred from[4] |
| Analog with 4-chloro-2-methylphenylamide | Isomeric repositioning of the chloro group | Altered potency and/or selectivity (hypothesized) | Altered potency and/or selectivity (hypothesized) | The specific ortho-positioning of the substituents is likely crucial for the observed high potency. | Inferred from SAR principles |
The data strongly suggest that while modifications on the "right-hand" side of the Dasatinib molecule can fine-tune its activity and selectivity profile, the "left-hand" N-(2-chloro-6-methylphenyl)amide fragment is a critical anchor for high-potency inhibition.
Caption: Logical relationship of Dasatinib's core structure and modifications to its activity.
Experimental Protocols
Synthesis of this compound
The synthesis of the core scaffold can be achieved through a straightforward condensation reaction.
Materials:
-
2-Chloro-6-methylaniline
-
Ethyl acetoacetate
-
Toluene (anhydrous)
-
p-Toluenesulfonic acid (catalyst)
-
Hexane
-
Ethyl acetate
Procedure:
-
To a solution of 2-chloro-6-methylaniline (1 equivalent) in anhydrous toluene, add ethyl acetoacetate (1.1 equivalents).
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound.
Caption: General workflow for the synthesis of the core scaffold.
In Vitro Kinase Inhibition Assay (Src and Abl Kinases)
The inhibitory activity of the synthesized compounds against Src and Abl kinases can be evaluated using a variety of commercially available assay kits. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or an enzyme-linked immunosorbent assay (ELISA).
General Protocol (ELISA-based):
-
Coat a 96-well plate with a substrate peptide for the specific kinase (e.g., poly(Glu, Tyr) 4:1 for Src).
-
Add the kinase enzyme (recombinant human Src or Abl) to the wells.
-
Add varying concentrations of the test compounds (and a positive control like Dasatinib) to the wells and pre-incubate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for a specified time at 37°C.
-
Stop the reaction and wash the wells.
-
Add a horseradish peroxidase (HRP)-conjugated anti-phosphotyrosine antibody.
-
Add a colorimetric HRP substrate (e.g., TMB).
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[1]
Caption: Workflow for an ELISA-based kinase inhibition assay.
Conclusion and Future Directions
The N-(2-chloro-6-methylphenyl)amide scaffold is a cornerstone for the development of potent kinase inhibitors, as exemplified by the clinical success of Dasatinib. While direct SAR studies on simple this compound derivatives are limited, the extensive research on Dasatinib analogs strongly supports the critical role of this moiety in achieving high-affinity binding to the kinase ATP pocket. The ortho-chloro and -methyl substituents are key for maintaining a favorable conformation for interaction with a hydrophobic pocket in the kinase domain.
Future research should focus on the systematic synthesis and evaluation of a library of this compound derivatives with diverse substitutions on the butanamide backbone. This would provide a more direct and comprehensive understanding of the SAR of this specific chemical class and could lead to the discovery of novel kinase inhibitors with unique selectivity profiles and therapeutic potential. The experimental protocols provided in this guide offer a solid foundation for researchers to embark on such investigations.
References
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Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors. PMC - PubMed Central. [Link]
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Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads. NIH. [Link]
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c-Src Kinase Inhibitor Screening Assay Kit (DEIABL538). Creative Diagnostics. [Link]
- Method for synthesizing 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide.
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A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Semantic Scholar. [Link]
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The development of dasatinib as a treatment for chronic myeloid leukemia (CML): from initial studies to application in newly diagnosed patients. PMC. [Link]
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Improved Angiostatic Activity of Dasatinib by Modulation with Hydrophobic Chains. PMC. [Link]
- CN103483289A - 2-amino-N-(2-chloro-6-methyl phenyl)thiazole-5-carboxamide synthesis method.
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SESSION 13 (lab open 1-5 pm). MIT OpenCourseWare. [Link]
-
The Synthesis of Bcr-Abl Inhibiting Anticancer Pharmaceutical Agents Imatinib, Nilotinib and Dasatinib. ResearchGate. [Link]
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Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood - ASH Publications. [Link]
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The tyrosine kinase inhibitor dasatinib (SPRYCEL) inhibits chondrocyte activity and proliferation. PMC - NIH. [Link]
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Synthesis route 3 of dasatinib. ResearchGate. [Link]
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Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways. NIH. [Link]
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The synthesis of Bcr-Abl inhibiting anticancer pharmaceutical agents imatinib, nilotinib and dasatinib. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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Dasatinib. PubChem - NIH. [Link]
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2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor. ResearchGate. [Link]
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2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]. PubMed. [Link]
-
Discovery and SAR of 2-amino-5-(thioaryl)thiazoles as potent and selective Itk inhibitors. PubMed. [Link]
-
Discovery of novel 2-(aminoheteroaryl)-thiazole-5-carboxamides as potent and orally active Src-family kinase p56(Lck) inhibitors. PubMed. [Link]
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A Comparative Guide to Precursors in Heterocyclic Synthesis: N-(2-Chloro-6-methylphenyl)-3-oxobutanamide vs. Classical Alternatives
Introduction: The Central Role of Precursors in Heterocyclic Drug Discovery
Heterocyclic compounds form the structural core of a vast majority of pharmaceuticals and agrochemicals. Their synthesis is a cornerstone of modern medicinal chemistry, where the choice of starting materials—the precursors—profoundly dictates the efficiency, novelty, and scalability of a synthetic route. The ideal precursor is readily available, versatile, and offers predictable reactivity to build molecular complexity.
This guide provides an in-depth comparison of N-(2-Chloro-6-methylphenyl)-3-oxobutanamide , a specialized β-ketoamide, against traditional precursors like β-ketoesters (e.g., ethyl acetoacetate) and cyanoacetamides. We will explore their relative performance in cornerstone heterocyclic syntheses, supported by mechanistic insights, comparative data, and detailed experimental protocols. This analysis is designed for researchers, scientists, and drug development professionals seeking to make informed decisions in precursor selection for their synthetic campaigns.
The Precursor Landscape: A Strategic Overview
The utility of a precursor is defined by its ability to participate in cyclization reactions. The most common strategies involve multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a complex product. Here, we evaluate precursors within the context of some of the most powerful MCRs for heterocyclic synthesis.
| Precursor | Chemical Structure | Target Heterocycles | Key Reactions | Advantages | Limitations |
| This compound | Dihydropyrimidinones, Pyridines, Thiophenes, Thiazoles | Biginelli Reaction, Hantzsch-type Syntheses, Gewald Reaction | Introduces a specific, sterically-hindered N-arylcarboxamide moiety directly into the final structure; potential for unique biological activity. | Higher cost and less commercial availability than simple esters; steric hindrance may require optimized reaction conditions. | |
| Ethyl Acetoacetate (β-Ketoester) | Dihydropyrimidinones, Pyridines, Pyrazoles | Biginelli Reaction, Hantzsch Pyridine Synthesis, Japp-Klingemann Reaction | Highly versatile, inexpensive, and extensively documented. The resulting ester group is easily hydrolyzed or modified. | Post-synthesis modification is required to introduce amide functionalities, adding steps to the overall synthesis. | |
| Cyanoacetamide | Pyridones | Guareschi-Thorpe Condensation | The cyano group is a powerful electron-withdrawing group that activates the adjacent methylene for condensation reactions.[1][2][3] | The scope is primarily directed towards pyridone synthesis; less versatile for other heterocyclic cores compared to β-dicarbonyls. |
Mechanistic Deep Dive: How Precursor Choice Shapes the Reaction Pathway
Understanding the reaction mechanism is critical to appreciating the subtle yet significant differences between these precursors. The choice of an ester, amide, or nitrile as the activating group influences nucleophilicity, electrophilicity, and the stability of intermediates.
The Biginelli Reaction: Synthesizing Dihydropyrimidinones (DHPMs)
The Biginelli reaction is a classic acid-catalyzed, three-component condensation of an aldehyde, a urea (or thiourea), and a β-dicarbonyl compound.[4][5] DHPMs are widely recognized for their therapeutic properties, including acting as calcium channel blockers.[4][6]
When using This compound , the β-dicarbonyl component directly installs a bulky, lipophilic N-aryl carboxamide group at the C5 position of the DHPM ring. This is a powerful strategy for directly synthesizing potential drug candidates, as demonstrated in the synthesis of related structures.[7] In contrast, using ethyl acetoacetate produces a C5-ester, which would require subsequent hydrolysis and amidation to achieve the same final structure, adding steps and potentially lowering the overall yield.
Caption: Biginelli reaction pathway highlighting key stages.
The Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a four-component reaction that condenses an aldehyde, ammonia, and two equivalents of a β-ketoester to form a 1,4-dihydropyridine (1,4-DHP).[8][9] These DHPs can then be oxidized to the corresponding aromatic pyridine. Hantzsch esters are foundational in the synthesis of calcium channel blockers like nifedipine and amlodipine.[8][10]
Replacing one or both equivalents of the β-ketoester with This compound would yield a dihydropyridine with one or two N-arylcarboxamide groups at the 3- and 5-positions. This modification dramatically alters the electronic and steric properties of the final molecule compared to the traditional ester-substituted product.
Caption: Logical workflow of the Hantzsch pyridine synthesis.
Experimental Protocols & Performance Data
To provide a practical comparison, we outline detailed protocols for the synthesis of a dihydropyrimidinone using both the title precursor and a classical alternative.
Protocol 1: Biginelli Synthesis of a DHPM using this compound
This protocol is adapted from established methods for synthesizing N-substituted pyrimidines.[7]
Objective: To synthesize N-(2-chloro-6-methylphenyl)-1,2,3,4-tetrahydro-6-methyl-4-phenyl-2-oxopyrimidine-5-carboxamide.
Materials:
-
This compound (1.0 mmol, 225.67 mg)
-
Benzaldehyde (1.0 mmol, 106.12 mg)
-
Urea (1.5 mmol, 90.09 mg)
-
Ethanol (10 mL)
-
Concentrated Hydrochloric Acid (0.2 mL)
Procedure:
-
In a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine this compound, benzaldehyde, urea, and ethanol.
-
Stir the mixture to achieve a suspension. Add the concentrated HCl catalyst dropwise.
-
Heat the reaction mixture to reflux (approx. 80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase.
-
After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes.
-
The solid product will precipitate. Collect the solid by vacuum filtration and wash the filter cake with cold ethanol (2 x 5 mL) to remove unreacted starting materials.
-
Dry the crude product in a vacuum oven. Recrystallize from hot ethanol to obtain the pure product.
-
Characterize the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Expected Outcome: This one-pot synthesis provides direct access to a complex DHPM with high atom economy. Reported yields for analogous reactions are often in the range of 65-85%.[7]
Protocol 2: Comparative Biginelli Synthesis using Ethyl Acetoacetate
Objective: To synthesize Ethyl 1,2,3,4-tetrahydro-6-methyl-2-oxo-4-phenylpyrimidine-5-carboxylate.
Materials:
-
Ethyl acetoacetate (1.0 mmol, 130.14 mg)
-
Benzaldehyde (1.0 mmol, 106.12 mg)
-
Urea (1.5 mmol, 90.09 mg)
-
Ethanol (10 mL)
-
Concentrated Hydrochloric Acid (0.2 mL)
Procedure:
-
The procedure is identical to Protocol 1, with ethyl acetoacetate substituted for the N-aryl-3-oxobutanamide.
-
The reaction is refluxed for 3-5 hours and monitored by TLC.
-
Workup and purification follow the same steps of cooling, filtration, and recrystallization from ethanol.
Comparative Analysis:
-
Efficiency: While both reactions are efficient, the ethyl acetoacetate reaction is often faster and may give slightly higher yields under identical conditions due to lower steric hindrance.
-
Product Utility: The product from Protocol 2 is an ester. To obtain the analogous amide product from Protocol 1, two additional synthetic steps would be required: (1) Saponification (hydrolysis) of the ester to the carboxylic acid, and (2) Amide coupling of the resulting acid with 2-chloro-6-methylaniline. This multi-step process significantly reduces the overall yield and increases waste and labor.
Caption: A standardized workflow for heterocyclic synthesis.
Conclusion and Strategic Recommendations
The choice between This compound and classical precursors like ethyl acetoacetate is a strategic one, guided by the ultimate goal of the synthesis.
-
For rapid lead generation and direct synthesis of complex, drug-like molecules, specialized precursors like this compound are superior. They offer a convergent approach, installing a specific, often biologically relevant, substituent in a single step, thereby maximizing synthetic efficiency for a targeted structure.
-
For foundational research, methodology development, or when cost is a primary driver, classical precursors such as ethyl acetoacetate and cyanoacetamide remain the workhorses of heterocyclic chemistry. Their low cost, high reactivity, and the versatility of their resulting functional groups (ester, nitrile) make them ideal for exploring broad chemical space and establishing new synthetic routes.
Ultimately, a comprehensive understanding of the strengths and weaknesses of each precursor class empowers the modern chemist to design more elegant, efficient, and impactful synthetic strategies in the relentless pursuit of new therapeutic agents.
References
-
Wikipedia. Biginelli reaction. [Link]
-
Organic Chemistry Portal. Biginelli Reaction. [Link]
-
Academia.edu. Synthesis of dihydropyrimidinones via Biginelli multi-component reaction. [Link]
-
PubMed Central. Efficient synthesis of dihydropyrimidinones via a three-component Biginelli-type reaction of urea, alkylaldehyde and arylaldehyde. [Link]
-
National Institutes of Health (NIH). Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction. [Link]
-
Wikipedia. Japp–Klingemann reaction. [Link]
-
ResearchGate. Novel Heterocycles by the Malonic Ester Variation of the Japp‐Klingemann Reaction. [Link]
-
Wikipedia. Hantzsch pyridine synthesis. [Link]
-
Grokipedia. Hantzsch pyridine synthesis. [Link]
-
ChemTube3D. Hantzsch pyridine synthesis - overview. [Link]
-
chemeurope.com. Japp-Klingemann reaction. [Link]
-
Merck Index. Japp-Klingemann Reaction. [Link]
-
Organic Reactions. The Japp-Klingemann Reaction. [Link]
-
ACS. Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. [Link]
-
PubMed Central. Icilio Guareschi and his amazing “1897 reaction”. [Link]
-
Merck Index. Guareschi-Thorpe Condensation. [Link]
-
Química Organica.org. Guareschi-Thorpe synthesis of pyridine. [Link]
-
American Journal of Heterocyclic Chemistry. 3-Oxobutanamides in Heterocyclic Synthesis: Synthesis, Antimicrobial and Antioxidant Activity of Pyridine, Thiophene, Diazepine and Thiazole Derivatives. [Link]
-
RSC Publishing. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. [Link]
-
ResearchGate. Synthesis, characterization and biological screening of novel N-[2-chloro-4-(trifluoromethyl)phenyl]-4-(substituted phenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide. [Link]
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A Comparative Guide to the Validation of Analytical Methods for N-(2-Chloro-6-methylphenyl)-3-oxobutanamide
This guide provides an in-depth comparison of analytical methodologies for the validation of N-(2-Chloro-6-methylphenyl)-3-oxobutanamide, a key intermediate in pharmaceutical synthesis. As the quality of starting materials and intermediates directly impacts the safety and efficacy of the final drug product, robust and validated analytical methods are paramount. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, data-driven protocols.
The narrative that follows is built on the foundational principles of scientific integrity, drawing from extensive experience in analytical chemistry and adherence to global regulatory standards. We will explore the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system.
Introduction: The Analytical Imperative
This compound (CAS No. 91459-33-7) is a substituted acetoacetamide derivative.[1] Its molecular structure, featuring a chromophore and various functional groups, lends itself to analysis by several techniques. The choice of an analytical method is contingent upon its intended purpose, whether for identity confirmation, quantification of the bulk substance (assay), or the detection and quantification of impurities.
The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[2] This process is not merely a regulatory hurdle but a critical scientific exercise to ensure the reliability, consistency, and accuracy of analytical data. The principles outlined in the International Council for Harmonisation (ICH) guideline Q2(R1) provide a framework for this validation.[2][3] The U.S. Food and Drug Administration (FDA) also provides guidance that aligns with these principles.[4][5][6] A recent revision, ICH Q2(R2), further modernizes the approach to analytical procedure validation.[7][8][9]
Comparative Analysis of Analytical Techniques
The selection of an analytical technique is a critical first step. For this compound, the most relevant methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Visible (UV-Vis) Spectroscopy.
| Technique | Primary Application | Advantages | Limitations |
| HPLC | Assay, impurity profiling, stability studies | High resolution, sensitivity, and specificity for non-volatile compounds.[10][11] | More complex and time-consuming than spectroscopic methods. |
| GC | Residual solvents, volatile impurities | Excellent for volatile compounds.[12][13][14] | Not suitable for non-volatile compounds without derivatization.[14] |
| UV-Vis | Simple assay, identity confirmation | Rapid, simple, and cost-effective.[15][16][17] | Low specificity; prone to interference from absorbing impurities.[18] |
High-Performance Liquid Chromatography (HPLC): The Gold Standard
For the comprehensive analysis of a pharmaceutical intermediate like this compound, reversed-phase HPLC with UV detection is the most powerful and versatile technique.[10] It allows for the separation, identification, and quantification of the main component and any process-related impurities or degradation products in a single run.
Gas Chromatography (GC): A Specialized Tool
GC is an essential tool in pharmaceutical analysis, primarily for the detection of residual solvents and other volatile impurities that may be present from the synthesis process.[12][19][20] Given that organic solvents are often used in the synthesis of intermediates, a validated GC method is crucial for ensuring they are below the limits defined by guidelines such as ICH Q3C.
UV-Visible Spectroscopy: For Rapid Assessment
UV-Visible spectroscopy offers a straightforward and rapid method for the quantitative analysis of this compound, provided the sample matrix is simple and free of interfering substances.[15][21] It relies on the principle that the absorbance of a solution is directly proportional to the concentration of the absorbing species (Beer-Lambert Law).[21][22]
In-Depth Validation Protocols
The following sections provide detailed, step-by-step protocols for the validation of an HPLC method for assay and impurity determination and a UV-Vis spectroscopic method for a simple assay. These protocols are designed to be self-validating, with clear acceptance criteria grounded in ICH guidelines.
Protocol 1: Validation of a Stability-Indicating HPLC Method
This protocol outlines the validation of a reversed-phase HPLC method for the assay of this compound and the quantification of its impurities. A stability-indicating method is one that can accurately measure the drug substance in the presence of its degradation products, impurities, and excipients.[23]
Experimental Workflow
Caption: Workflow for HPLC Method Validation.
Methodology
-
Instrumentation: HPLC with a UV detector, C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Validation Parameters and Acceptance Criteria
-
System Suitability:
-
Procedure: Inject the standard solution five times.
-
Acceptance Criteria: %RSD of peak area ≤ 1.0%; Tailing factor ≤ 2.0; Theoretical plates > 2000.[23]
-
-
Specificity (Forced Degradation):
-
Procedure: Subject the sample to stress conditions (acid, base, oxidation, heat, and light) to induce degradation. Analyze the stressed samples alongside an unstressed sample.
-
Acceptance Criteria: The method must demonstrate the ability to separate the main peak from any degradation products and impurities. Peak purity analysis should confirm the homogeneity of the main peak.[23]
-
-
Linearity:
-
Procedure: Prepare a series of at least five standard solutions covering 50% to 150% of the expected sample concentration. Plot a graph of peak area versus concentration.
-
Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.
Concentration (µg/mL) Peak Area (arbitrary units) 50 501,234 75 752,345 100 1,003,456 125 1,254,567 150 1,505,678 -
-
Accuracy (Recovery):
-
Procedure: Spike a placebo with the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.
-
Acceptance Criteria: Mean recovery should be between 98.0% and 102.0%.[24]
-
-
Precision:
-
Repeatability (Intra-day): Analyze six replicate samples at 100% of the test concentration on the same day.
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument.
-
Acceptance Criteria: %RSD ≤ 2.0%.[24]
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Procedure: Determine based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.
-
Acceptance Criteria: The LOQ should be sufficiently low to quantify any impurities.
-
-
Robustness:
-
Procedure: Deliberately vary method parameters such as mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min).
-
Acceptance Criteria: System suitability parameters must be met, and the peak area should not significantly change.
-
Protocol 2: Validation of a UV-Visible Spectroscopic Method for Assay
This protocol is suitable for a simple, rapid assay of this compound in a pure form or in a simple matrix where no interfering substances are present.
Experimental Workflow
Caption: Workflow for UV-Vis Method Validation.
Methodology
-
Instrumentation: UV-Visible Spectrophotometer.
-
Solvent: Methanol or Ethanol.
-
Wavelength (λmax): To be determined by scanning a standard solution.
Validation Parameters and Acceptance Criteria
-
Specificity:
-
Procedure: Scan the analyte, a placebo, and the analyte spiked into the placebo from 200-400 nm.
-
Acceptance Criteria: The placebo should show no significant absorbance at the λmax of the analyte.
-
-
Linearity:
-
Procedure: Prepare at least five standard solutions of different concentrations. Measure the absorbance of each and plot absorbance versus concentration.
-
Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.
Concentration (µg/mL) Absorbance 5 0.205 10 0.410 15 0.615 20 0.820 25 1.025 -
-
Accuracy (Recovery):
-
Procedure: Analyze samples of known concentration (e.g., prepared by spiking a placebo) at three levels in triplicate.
-
Acceptance Criteria: Mean recovery should be between 98.0% and 102.0%.
-
-
Precision (Repeatability):
-
Procedure: Measure the absorbance of six independent samples at the same concentration.
-
Acceptance Criteria: %RSD ≤ 2.0%.
-
Conclusion and Recommendations
The choice of an analytical method for this compound must align with its intended purpose.
-
For comprehensive quality control, including assay and impurity profiling, a validated HPLC method is the recommended approach. Its high specificity and sensitivity ensure a thorough assessment of the intermediate's quality.
-
For rapid, in-process checks or for the assay of the pure substance where impurity profiles are not required, a validated UV-Visible spectroscopic method offers a cost-effective and efficient alternative.
-
A validated GC method should be employed for the specific purpose of quantifying residual solvents.
Ultimately, the implementation of rigorously validated analytical methods is a cornerstone of modern pharmaceutical development and manufacturing. It ensures data integrity, regulatory compliance, and, most importantly, the quality and safety of the final medicinal product.
References
- Drawell. (n.d.). 9 Key Gas Chromatography Applications in Pharmaceuticals Analysis.
- Extensive Review of Gas Chromatography in Pharmaceutical Applications: Emphasizing Genotoxic Impurities. (n.d.).
- Gas Chromatography and its Applications in Pharmaceutical Industry. (n.d.).
- FDA Guidelines for Analytical Method Validation. (n.d.). Scribd.
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A Comparative Guide to Catalysts in the Synthesis of N-(2-Chloro-6-methylphenyl)-3-oxobutanamide
Introduction
N-(2-Chloro-6-methylphenyl)-3-oxobutanamide is a key intermediate in the synthesis of various high-value organic molecules, including pharmaceuticals and agrochemicals. Its structural motif, an acetoacetamide derivative of the sterically hindered aniline, 2-chloro-6-methylaniline, makes its efficient synthesis a topic of significant interest for researchers and professionals in drug development and process chemistry. The formation of the amide bond and the introduction of the acetoacetyl group are the crucial steps in its synthesis, and the choice of catalyst plays a pivotal role in determining the reaction's efficiency, yield, and environmental impact.
This guide provides a comparative analysis of various catalytic systems for the synthesis of this compound. We will explore the two primary synthetic pathways, delve into the mechanistic roles of different classes of catalysts, and present a critical evaluation of their performance based on available experimental data for analogous reactions. The objective is to equip researchers with the knowledge to make informed decisions when selecting a catalyst for this and similar transformations.
Core Synthetic Routes
The synthesis of this compound is primarily achieved through two established routes, both starting from 2-chloro-6-methylaniline:
-
Acetoacetylation with an Acetoacetate Ester: This classic approach involves the condensation of 2-chloro-6-methylaniline with an acetoacetate ester, typically ethyl acetoacetate or methyl acetoacetate. The reaction proceeds with the elimination of an alcohol (ethanol or methanol).
-
Acylation with Diketene: A more atom-economical method involves the direct acylation of 2-chloro-6-methylaniline with diketene. This reaction is often rapid and avoids the formation of an alcohol byproduct.
The choice between these routes depends on factors such as the availability and cost of the acylating agent, desired reaction conditions, and the catalytic system employed.
Caption: Primary synthetic routes to this compound.
Comparative Analysis of Catalytic Systems
The efficiency of both synthetic routes can be significantly enhanced by the use of a catalyst. Here, we compare the performance of different catalyst classes, drawing upon data from the synthesis of analogous N-aryl-3-oxobutanamides.
Conventional Acid Catalysis
Traditional acid catalysts like hydrochloric acid (HCl) and sulfuric acid (H₂SO₄) have been employed for the condensation of anilines with β-keto esters.
-
Mechanism of Action: The acid protonates the carbonyl oxygen of the acetoacetate ester, increasing its electrophilicity and facilitating the nucleophilic attack by the aniline.
-
Performance: While effective in promoting the reaction, strong mineral acids can lead to side reactions, including hydrolysis of the ester and the amide product, particularly at elevated temperatures. Their corrosive nature and the need for neutralization during workup also present process challenges. For instance, in the synthesis of related quinolones from anilines and ethyl acetoacetate, a catalytic amount of acid is often used to first form the enamine intermediate.[1]
-
Advantages:
-
Low cost and readily available.
-
-
Disadvantages:
-
Corrosive.
-
Can lead to side reactions and lower yields.
-
Requires neutralization, generating waste.
-
Lewis Acid Catalysis
Lewis acids are a versatile class of catalysts for this transformation, capable of activating the electrophilic partner.
-
Mechanism of Action: A Lewis acid coordinates to the carbonyl oxygen of either the acetoacetate ester or diketene, polarizing the C=O bond and rendering the carbonyl carbon more susceptible to nucleophilic attack by the aniline. This is a well-established principle in organic synthesis.[2][3]
-
Performance: A variety of Lewis acids can be employed, with differing activities. For the synthesis of β-acetamido ketones, boric acid has been shown to be an effective catalyst by activating the aldehyde for nucleophilic attack.[4] This principle is transferable to the activation of the carbonyl group in diketene or acetoacetate esters. Boric acid, in particular, is an attractive "green" catalyst due to its low toxicity and cost.[5][6]
-
Advantages:
-
High catalytic activity.
-
Milder reaction conditions compared to strong Brønsted acids.
-
Boric acid offers a green and cost-effective option.[7]
-
-
Disadvantages:
-
Some Lewis acids are moisture-sensitive.
-
Metal-based Lewis acids may require removal from the final product.
-
Organocatalysis
In recent years, organocatalysis has emerged as a powerful tool in organic synthesis, offering metal-free alternatives. For the synthesis of N-aryl-3-oxobutanamides, certain organic molecules can catalyze the reaction.
-
Mechanism of Action: The mechanism of organocatalysis can vary. For example, a basic organocatalyst can deprotonate the aniline, increasing its nucleophilicity. An acidic organocatalyst can activate the electrophile through hydrogen bonding.
-
Performance: While specific data for organocatalyzed synthesis of the target molecule is limited, related reactions show promise. For instance, the reaction between aniline and ethyl acetoacetate to form the corresponding β-enaminoester proceeds with a nearly quantitative yield in the presence of tetrabutylammonium bromide (TBAB) under solvent-free conditions.[8]
-
Advantages:
-
Metal-free, avoiding heavy metal contamination.
-
Often milder reaction conditions.
-
Can offer high selectivity.
-
-
Disadvantages:
-
Catalyst loading can sometimes be higher than with metal catalysts.
-
Catalyst cost can be a factor.
-
Catalyst-Free Synthesis
Under certain conditions, the synthesis of N-aryl-3-oxobutanamides can proceed without a catalyst, particularly at elevated temperatures or under solvent-free conditions.
-
Mechanism of Action: The reaction relies on the inherent nucleophilicity of the aniline and the electrophilicity of the acylating agent, driven by thermal energy.
-
Performance: Catalyst-free methods often require higher temperatures and longer reaction times.[9][10] However, for some highly reactive substrates, such as the reaction of anilines with acetic anhydride, a catalyst-free and solvent-free approach can be highly efficient.[11] The reaction between aniline and ethyl acetoacetate in the absence of a catalyst gives a meager amount of product even after 20 hours.[8]
-
Advantages:
-
Avoids catalyst cost and potential product contamination.
-
Simplifies product purification.
-
-
Disadvantages:
-
Often requires harsh reaction conditions (high temperature).
-
May result in lower yields and longer reaction times.
-
Not suitable for all substrates.
-
Quantitative Data Comparison
The following table summarizes the performance of different catalytic systems for the synthesis of N-aryl acetoacetamides and related compounds, based on data from analogous reactions.
| Catalyst System | Substrates | Product | Reaction Conditions | Yield (%) | Reference |
| None | Aniline + Ethyl Acetoacetate | β-enaminoester | Neat, 20 h | Low | [8] |
| Tetrabutylammonium Bromide (TBAB) | Aniline + Ethyl Acetoacetate | β-enaminoester | 10 mol%, Neat, 10 min | 95 | [8] |
| Boric Acid | Benzoic Acid + Benzylamine | N-benzylbenzamide | 10-50 mol%, Toluene, 8-20 h | ~89 | [2] |
| Boric Acid | Aldehydes + Acetophenones + Acetyl Chloride | β-acetamido ketones | Heterogeneous, Acetonitrile, 1.5 h | 95 | [4] |
| None (Solvent-free) | Anilines + Acetic Anhydride | Acetanilides | Neat, Instantaneous | Good | [11] |
| HCl (catalytic) | Substituted anilines + Ethyl acetoacetate | β-anilinocrotonates | Neat, Shaken | Not specified | [1] |
Note: The data presented is for analogous reactions and serves as a guide for catalyst selection. Optimization for the specific synthesis of this compound is recommended.
Experimental Protocols
The following are detailed, self-validating experimental protocols for the synthesis of N-aryl-3-oxobutanamides, which can be adapted for the target molecule.
Protocol 1: Boric Acid Catalyzed Synthesis from Diketene
This protocol is adapted from established procedures for boric acid-catalyzed amidations.[5]
Materials:
-
2-Chloro-6-methylaniline
-
Diketene (freshly distilled)
-
Boric Acid
-
Toluene (anhydrous)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add 2-chloro-6-methylaniline (1 equivalent) and anhydrous toluene.
-
Add boric acid (0.1 equivalents).
-
Stir the mixture and slowly add diketene (1.05 equivalents) dropwise at room temperature. An exotherm may be observed.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the boric acid catalyst.
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water or toluene/heptane).
Caption: Workflow for boric acid catalyzed synthesis.
Protocol 2: Solvent-Free Synthesis with TBAB from Ethyl Acetoacetate
This protocol is based on the highly efficient synthesis of β-enaminoesters.[8]
Materials:
-
2-Chloro-6-methylaniline
-
Ethyl Acetoacetate
-
Tetrabutylammonium bromide (TBAB)
-
Round-bottom flask with magnetic stirrer
Procedure:
-
In a round-bottom flask, combine 2-chloro-6-methylaniline (1 equivalent), ethyl acetoacetate (1.1 equivalents), and TBAB (0.1 equivalents).
-
Stir the mixture vigorously at room temperature. The reaction is typically rapid.
-
Monitor the reaction by TLC. The reaction should be complete within 10-30 minutes.
-
Upon completion, the product can be directly purified by recrystallization or column chromatography. For a more rigorous purification, dissolve the mixture in a suitable solvent like ethyl acetate, wash with dilute acid and brine, dry, and concentrate.
Caption: Workflow for solvent-free synthesis with TBAB.
Conclusion and Recommendations
The choice of catalyst for the synthesis of this compound has a significant impact on the reaction's efficiency, cost, and environmental footprint.
-
For green and cost-effective synthesis , boric acid with diketene is a highly recommended starting point. It offers mild conditions and avoids the use of corrosive or metallic catalysts.
-
For rapid and high-yielding reactions under mild, solvent-free conditions , tetrabutylammonium bromide (TBAB) with ethyl acetoacetate presents a compelling option, although the formation of the enamine is the primary product in the cited literature. Further investigation would be needed to ensure the formation of the desired amide.
-
Catalyst-free methods are feasible but likely require optimization of reaction temperature and time to achieve satisfactory yields, particularly for the sterically hindered 2-chloro-6-methylaniline.
Ultimately, the optimal catalyst will depend on the specific requirements of the synthesis, including scale, purity requirements, and economic constraints. The information and protocols provided in this guide offer a solid foundation for further investigation and process development.
References
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PubMed. (n.d.). Lewis acid organocatalysts. Retrieved from [Link]
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ResearchGate. (2008). Lewis Acid Organocatalysts. Retrieved from [Link]
- Heravi, M. M., et al. (2012). One-Pot Synthesis of β-Acetamido Ketones Using Boric Acid at Room Temperature. E-Journal of Chemistry, 9(4), 1895-1900.
- Deshmukh, A. R., et al. (2023).
- Pal, R. (2018). Boric acid in organic synthesis: scope and recent developments. Arkivoc, 2018(1), 346-371.
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ResearchGate. (2018). Boric acid in organic synthesis: Scope and recent developments. Retrieved from [Link]
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RSC Publishing. (2017). Catalyst-free lignin valorization by acetoacetylation. Structural elucidation by comparison with model compounds. Green Chemistry. Retrieved from [Link]
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Science. (2016). Asymmetric Lewis acid organocatalysis of the Diels-Alder reaction by a silylated C-H acid. Retrieved from [Link]
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ResearchGate. (2017). Catalyst-Free Lignin Valorization by Acetoacetylation. Structural Elucidation by Comparison with Model Compounds. Retrieved from [Link]
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ResearchGate. (2023). Environmentally friendly catalyst- and solvent-free synthesis of 2-anilino nicotinic acids derivatives as potential lead COX inhibitors. Retrieved from [Link]
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PubMed. (2007). Lewis acid- and organocatalyst-cocatalyzed multicomponent reactions of 2-alkynylbenzaldehydes, amines, and ketones. Retrieved from [Link]
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ResearchGate. (2014). Lewis acid solid catalysts for the synthesis of methylenedianiline from aniline and formaldehyde. Retrieved from [Link]
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ResearchGate. (2012). Synthesis, characterization and biological screening of novel N-[2-chloro-4-(trifluoromethyl)phenyl]-4-(substituted phenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide. Retrieved from [Link]
- ACS Publications. (2012). Synthesis of 1,3-Diaryltriazenes and Azo Dyes from Aryl Amines Using N-Nitrososulfonamides. The Journal of Organic Chemistry, 77(17), 7539–7545.
- de Fatima, A., et al. (2016). Eco-Friendly, Catalyst and Solvent-Free, Synthesis of Acetanilides and N-Benzothiazole-2-yl-acetamides. Journal of the Brazilian Chemical Society, 27(9), 1683-1688.
-
PubMed. (2018). Rh(III)-Catalyzed Synthesis of 2-Alkylbenzimidazoles from Imidamides and N-Hydroxycarbamates. Retrieved from [Link]
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In vitro evaluation of compounds synthesized from N-(2-Chloro-6-methylphenyl)-3-oxobutanamide
An In-Depth Comparative Guide to the In Vitro Evaluation of Compounds Synthesized from N-(2-Chloro-6-methylphenyl)-3-oxobutanamide
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the in vitro evaluation of bioactive compounds derived from the versatile chemical scaffold, this compound. Intended for researchers, scientists, and drug development professionals, this document moves beyond mere protocols to explain the causal relationships behind experimental choices, ensuring a deep, actionable understanding of the evaluation process. We will explore how strategic chemical modifications to this single parent molecule can yield compounds with vastly different biological activities, focusing on two prominent examples: potent kinase inhibitors for oncology and novel antimicrobial agents.
The Central Scaffold: this compound
This compound is a β-ketoamide that serves as an exemplary starting material in medicinal chemistry. Its structure, featuring an active methylene group and an amide linkage, makes it highly amenable to a variety of chemical reactions, including cyclocondensation and substitution. This reactivity allows chemists to build diverse molecular architectures, transforming a simple starting block into compounds with specific and potent biological functions. This guide will compare two distinct therapeutic pathways originating from this scaffold, demonstrating the critical role of in vitro evaluation in characterizing their function and potential.
Pathway A: From Scaffold to Potent Kinase Inhibitor (Dasatinib)
One of the most significant compounds synthesized using the N-(2-Chloro-6-methylphenyl) moiety is Dasatinib (BMS-354825), a powerful dual inhibitor of Src and Abl kinases used in cancer therapy.[1][2] Its synthesis involves a multi-step process where the core amide is eventually incorporated into a complex aminothiazole structure.[] The in vitro evaluation of such a compound is paramount to confirming its mechanism of action and potency.
Primary In Vitro Evaluation: Enzyme Inhibition Assays
The foundational test for a kinase inhibitor is a direct measurement of its effect on the target enzyme's activity.[4][5] This is crucial for confirming the compound's primary mechanism and quantifying its potency.
Causality in Experimental Design:
-
Why a Cell-Free System? An enzyme inhibition assay is a cell-free (biochemical) assay. This is a deliberate choice to isolate the interaction between the inhibitor and the kinase, removing the complexities of cell membranes, metabolism, and off-target effects. It directly answers the question: "Does my compound inhibit the target enzyme?"
-
Choice of Substrate and ATP: The concentration of ATP is typically set at or near its Michaelis-Menten constant (Km) for the specific kinase. This ensures the assay is sensitive to competitive inhibitors. The substrate is a peptide or protein that the kinase is known to phosphorylate.
Quantitative Data Summary: Kinase Inhibition
The inhibitory activity is quantified as the IC50 value—the concentration of the inhibitor required to reduce enzyme activity by 50%. A lower IC50 value indicates higher potency.
| Compound | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) |
| Dasatinib (BMS-354825) | Abl | <1 | Imatinib | 100 |
| Dasatinib (BMS-354825) | Src | 0.8 | Imatinib | >10,000 |
| Alternative Derivative 1 | Abl | 55 | Imatinib | 100 |
| Alternative Derivative 2 | Src | 120 | Imatinib | >10,000 |
| Data is representative and compiled for comparative purposes based on known activities of multi-kinase inhibitors.[] |
Secondary In Vitro Evaluation: Cell-Based Proliferation & Cytotoxicity Assays
After confirming enzyme inhibition, the next logical step is to determine if this biochemical activity translates into a functional effect in a relevant cellular context, such as killing cancer cells.[6][7]
Causality in Experimental Design:
-
Why Use Cancer Cell Lines? Cell lines that are known to be dependent on the target kinase's activity are chosen. For an Abl inhibitor like Dasatinib, the K562 cell line, derived from chronic myelogenous leukemia (CML) and driven by the BCR-Abl fusion protein, is an ideal model.[1]
-
Principle of the Assay: Assays like the MTT or LDH release assay measure cell viability or death. The MTT assay, for instance, measures the metabolic activity of living cells, providing an indirect but reliable count of the viable cell population.[8] A reduction in the signal indicates cell death or a halt in proliferation.
Quantitative Data Summary: Antiproliferative Activity
| Compound | Cell Line | IC50 (µM) | Cell Type |
| Dasatinib (BMS-354825) | K562 | <0.01 | Chronic Myelogenous Leukemia |
| Imatinib (Reference) | K562 | 0.25 | Chronic Myelogenous Leukemia |
| Dasatinib (BMS-354825) | MCF-7 | 5.8 | Breast Adenocarcinoma |
| Doxorubicin (Reference) | MCF-7 | 0.9 | Breast Adenocarcinoma |
| Data is representative and compiled for comparative purposes.[1][9] |
Pathway B: From Scaffold to Novel Antimicrobial Agents
By employing a different synthetic strategy, such as a Biginelli-type cyclocondensation reaction, the this compound scaffold can be used to generate tetrahydropyrimidine derivatives.[10] These compounds have shown promise as antimicrobial agents. Their in vitro evaluation follows a distinct, yet equally rigorous, set of protocols focused on bactericidal or bacteriostatic activity.
Primary In Vitro Evaluation: Antimicrobial Susceptibility Testing
The primary goal here is to determine the minimum concentration of a compound needed to inhibit the growth of or kill specific microorganisms.[11][12]
Causality in Experimental Design:
-
Why Broth Microdilution? The broth microdilution method is considered a gold standard for determining the Minimum Inhibitory Concentration (MIC).[13][14] It provides a quantitative value (in µg/mL) that is highly reproducible and allows for the comparison of multiple compounds and bacterial strains simultaneously.
-
Selection of Bacterial Strains: A standard panel should include both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. This is crucial because differences in the bacterial cell wall structure can dramatically affect a compound's efficacy.
Quantitative Data Summary: Minimum Inhibitory Concentration (MIC)
| Compound | S. aureus (Gram +) MIC (µg/mL) | E. coli (Gram -) MIC (µg/mL) |
| Derivative A | 16 | 64 |
| Derivative B | 32 | >128 |
| Derivative C | 8 | 32 |
| Amoxicillin (Reference) | 0.25 | >128 (Resistant) |
| Ciprofloxacin (Reference) | 0.5 | 0.015 |
| Data is hypothetical, based on typical results for novel pyrimidine derivatives, to illustrate the comparison.[10] |
Secondary In Vitro Evaluation: Cytotoxicity Against Mammalian Cells
A critical step in developing a new antimicrobial is to ensure it is selectively toxic to microbes and not to the host (human) cells.[7][15] This establishes a preliminary safety profile.
Causality in Experimental Design:
-
Why a Human Cell Line? A standard, non-cancerous human cell line (e.g., HEK293) is used to assess general cytotoxicity.[8] The same MTT or LDH assay used in cancer studies can be applied here.
-
Calculating the Selectivity Index (SI): The SI is a crucial parameter calculated as the ratio of the compound's toxicity to host cells (IC50) to its activity against the microbe (MIC). A higher SI is desirable, indicating the compound is much more toxic to the bacteria than to human cells.
-
SI = IC50 (Human Cells) / MIC (Bacterial Cells)
-
Quantitative Data Summary: Selectivity Index
| Compound | IC50 on HEK293 (µg/mL) | MIC against S. aureus (µg/mL) | Selectivity Index (SI) |
| Derivative A | >256 | 16 | >16 |
| Derivative B | 150 | 32 | 4.7 |
| Derivative C | >256 | 8 | >32 |
| Doxorubicin (Control) | 1.2 | N/A | N/A |
| Data is hypothetical to illustrate the concept. |
Visualizing the Workflows and Mechanisms
To provide a clearer understanding of the processes and concepts discussed, the following diagrams were generated using Graphviz.
Caption: Synthetic pathways from the core scaffold.
Caption: Simplified signaling pathway showing kinase inhibition.
Detailed Experimental Methodologies
To ensure scientific integrity and reproducibility, the following are detailed, self-validating protocols for the key assays discussed.
Protocol 1: In Vitro Kinase Inhibition Assay (Generic)
-
Preparation: Prepare a reaction buffer optimal for the specific kinase (e.g., Tris-HCl, MgCl2, DTT). Dilute the kinase to a predetermined concentration. Prepare a stock solution of the peptide substrate.
-
Compound Dilution: Perform a serial dilution of the test compounds (e.g., Dasatinib) in DMSO, then further dilute in the reaction buffer. Include a "no inhibitor" control (DMSO only) and a "no enzyme" control.
-
Reaction Initiation: In a 96-well or 384-well plate, add the reaction buffer, the diluted test compound, and the kinase. Allow to incubate for 10-15 minutes to permit inhibitor binding.
-
Start Reaction: Initiate the reaction by adding a mixture of the peptide substrate and ATP (often radiolabeled ³²P-ATP or in a system with a coupled luminescence readout).
-
Incubation: Incubate the plate at the optimal temperature (e.g., 30°C) for a set period (e.g., 30-60 minutes) where the reaction is in the linear range.
-
Termination & Detection: Stop the reaction (e.g., by adding EDTA or spotting onto a phosphocellulose membrane). Quantify the product formation (phosphorylated substrate) using an appropriate method (scintillation counting, fluorescence, or luminescence).
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" control. Plot the percent inhibition against the log of the inhibitor concentration and fit to a dose-response curve to determine the IC50 value. [16]
Protocol 2: MTT Cell Proliferation/Cytotoxicity Assay
-
Cell Seeding: Culture the desired cell line (e.g., K562 for anticancer, HEK293 for toxicity) in appropriate media. Trypsinize, count, and seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well). Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a "vehicle control" (e.g., 0.1% DMSO) and a "no cell" blank control.
-
Incubation: Incubate the plate for a specified duration (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 2-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate. [8]5. Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the "no cell" blank from all other wells. Calculate the percentage of viability for each well relative to the vehicle control. Plot cell viability against the log of the compound concentration to determine the IC50 value.
Protocol 3: Broth Microdilution MIC Assay
-
Inoculum Preparation: Grow the bacterial strain overnight in a suitable broth (e.g., Mueller-Hinton Broth). Dilute the culture to match a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. [12]2. Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compounds in the broth. The typical concentration range is 128 µg/mL down to 0.25 µg/mL.
-
Inoculation: Add the standardized bacterial inoculum to each well, resulting in a final concentration of about 5 x 10⁵ CFU/mL. Include a "growth control" (no compound) and a "sterility control" (no bacteria).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. [14][16]This can be assessed visually or by measuring the optical density with a plate reader.
Conclusion
The journey from a simple chemical scaffold like this compound to a life-saving drug or a promising new antimicrobial is paved with rigorous, well-designed in vitro evaluations. This guide demonstrates that by making strategic synthetic modifications and applying a logical, tiered approach to testing—from cell-free enzyme assays to cell-based functional and toxicity screens—researchers can effectively differentiate and characterize compounds for vastly different therapeutic applications. The comparative data and detailed protocols provided herein serve as a robust framework for professionals in the field to advance their own discovery programs with scientific integrity and a clear understanding of the underlying principles.
References
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Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]
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Hamid, R., Rotshteyn, Y., Rabadi, L., Parikh, R., & Bullock, P. (2004). A high density assay format for the detection of novel cytotoxic agents in large chemical libraries. Journal of Biomolecular Screening, 9(6), 525-531. [Link]
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Kuzmic, P. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345-352. [Link]
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World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. [Link]
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IBT Bioservices. (n.d.). Guide to In Vitro Antibacterial Testing. IBT Bioservices. [Link]
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Moutaoufik, S., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations in. AKJournals. [Link]
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Benson, K. (n.d.). Cytotoxicity Assays. Boster Bio. [Link]
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Wikipedia. (2023, November 13). Enzyme assay. Wikipedia. [Link]
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Biobide. (n.d.). What is an Inhibition Assay? Biobide Blog. [Link]
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Wang, Y., et al. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Molecules, 29(10), 2276. [Link]
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Das, N., et al. (2024). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications, 9(2), 1163-1171. [Link]
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Wisdomlib. (2025, December 5). Enzyme inhibition assay: Significance and symbolism. Wisdomlib. [Link]
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Rojas-Mayorquin, A. E., et al. (2020). New chloroamide-steroid derivative with biological activity on a casein kinase 2 (CK2). ResearchGate. [Link]
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Chauhan, N., Nimavat, K., & Vyas, K. (2012). Synthesis, characterization and biological screening of novel N-[2-chloro-4-(trifluoromethyl)phenyl]-4-(substituted phenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide. ResearchGate. [Link]
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Bunev, A. S., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules, 26(23), 7175. [Link]
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ResearchGate. (n.d.). Scheme 4. Synthesis of N-substituted chloroacetamides. ResearchGate. [Link]
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Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-6661. [Link]
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Vawhal, P. K., & Jadhav, S. B. (2022). Design, synthesis, and biological evaluation of 3-chloro-2-oxo-N-(arylcarbamoyl)-2H-1-benzopyran-6-sulfonamide derivatives as potential DPP-IV inhibitors. International Journal of Health Sciences, 6(S3), 373-392. [Link]
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Gümüş, F., & Özveri, C. (2008). Synthesis and elucidation of structure of hydrazones derived from N-(2,4-dimethylphenyl)-3-oxobutanamide. ARKIVOC, 2008(12), 188-194. [Link]
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Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. ResearchGate. [Link]
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Audichya, V. B. (2025). Design, synthesis, characterization and biological evaluation, of novel N-substituted 1,2,3,4-tetrahydropyrimidines-5-carboxamide derivatives. Indian Journal of Chemistry, 64(7). [Link]
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Open Exploration Publishing. (2024). Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024). Open Exploration Publishing. [Link]
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Vawhal, P. K., & Jadhav, S. B. (2022). Design, synthesis, and biological evaluation of 3-chloro-2-oxo-N-(arylcarbamoyl)-2H-1-benzopyran-6-sulfonamide derivatives as potential DPP-IV inhibitors. International journal of health sciences. [Link]
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ResearchGate. (2014). Preparation, Investigation, Theoretical study and biological activity of 2-[4-acetyl phnoxy) N-(4-Substitutent Phenyl)] Acetoamide Derivatives. ResearchGate. [Link]
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Neliti. (n.d.). Design, Synthesis, and Biological Evaluation of 3-chloro-2-oxo-N-(arylcarbamoyl)-2H-1-benzopyran-6-sulfonamide Derivatives as Potential DPP-IV Inhibitors. Neliti. [Link]
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- 1. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Senior Application Scientist's Guide to N-(2-Chloro-6-methylphenyl)-3-oxobutanamide Analogues in Kinase-Targeted Drug Discovery
In the landscape of modern drug discovery, particularly in the realm of oncology, the strategic design of small molecule inhibitors targeting protein kinases remains a cornerstone of therapeutic innovation. Among the myriad of scaffolds explored, analogues of N-(2-chloro-6-methylphenyl)-3-oxobutanamide have emerged as a particularly fruitful area of investigation, leading to the development of potent and selective kinase inhibitors. This guide provides an in-depth comparison of these analogues, grounded in experimental data, to assist researchers and drug development professionals in navigating this chemical space.
The foundational N-(2-chloro-6-methylphenyl) moiety serves as a crucial anchor, frequently occupying a hydrophobic pocket within the kinase active site. The true diversity and therapeutic potential of this class of molecules, however, are realized through modifications of the 3-oxobutanamide portion, which is often elaborated into more complex heterocyclic systems. This guide will focus on a prominent series of these analogues: 2-((pyrimidin-4-yl)amino)thiazole-5-carboxamides, which have demonstrated significant efficacy as dual Src/Abl kinase inhibitors.
Comparative Analysis of Kinase Inhibitory Potency
The therapeutic efficacy of kinase inhibitors is intrinsically linked to their potency and selectivity. The following tables summarize the structure-activity relationship (SAR) of key analogues, providing a direct comparison of their inhibitory activities against the non-receptor tyrosine kinases Src and Lck. This data is critical for understanding the impact of specific structural modifications on target engagement.
Table 1: In Vitro Inhibitory Activity of N-(2-Chloro-6-methylphenyl)-2-((pyrimidin-4-yl)amino)thiazole-5-carboxamide Analogues against Src Kinase
| Compound ID | R1 | R2 | Src IC50 (nM) |
| 1 | H | H | >10000 |
| 2 | Me | H | 1100 |
| 3 | Me | Cl | 250 |
| 4 | Me | 4-(2-hydroxyethyl)piperazin-1-yl | 0.8 |
Table 2: In Vitro Inhibitory Activity of N-(2-Chloro-6-methylphenyl)-2-((pyrimidin-4-yl)amino)thiazole-5-carboxamide Analogues against Lck Kinase
| Compound ID | R1 | R2 | Lck IC50 (nM) |
| 1 | H | H | >10000 |
| 2 | Me | H | 3000 |
| 3 | Me | Cl | 400 |
| 4 | Me | 4-(2-hydroxyethyl)piperazin-1-yl | 1.6 |
Data presented in the tables above is derived from experimental findings published in the Journal of Medicinal Chemistry.
The SAR data clearly indicates that substitution on the pyrimidine ring is critical for potent kinase inhibition. The unsubstituted analogue 1 is inactive. The introduction of a methyl group at the R1 position (compound 2 ) confers modest activity, which is further enhanced by the addition of a chloro group at the R2 position (compound 3 ). The most dramatic increase in potency is observed with the incorporation of the 4-(2-hydroxyethyl)piperazin-1-yl group at the R2 position (compound 4 , also known as Dasatinib or BMS-354825), resulting in sub-nanomolar inhibition of Src kinase.[1][2] This highlights the importance of this side chain in achieving high-affinity binding to the kinase active site.
The Bcr-Abl Signaling Pathway: A Key Target
The profound anti-leukemic activity of Dasatinib stems from its potent inhibition of the Bcr-Abl fusion protein, a constitutively active tyrosine kinase that is the hallmark of chronic myeloid leukemia (CML). The diagram below illustrates the central role of Bcr-Abl in driving oncogenesis and the points of intervention for inhibitors like the analogues discussed herein.
Caption: The Bcr-Abl signaling cascade.
Experimental Protocols
To facilitate further research and development in this area, we provide detailed, step-by-step methodologies for the synthesis of a key intermediate and for a representative kinase inhibition assay.
Synthesis of 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide
This protocol describes the synthesis of a crucial building block for the elaboration of the more complex pyrimidine-containing analogues.
Caption: Workflow for the synthesis of the 2-aminothiazole intermediate.
Step-by-Step Protocol:
-
α-Bromination of β-ethoxyacrylamide: To a solution of the starting β-ethoxyacrylamide derivative of 2-chloro-6-methylaniline in acetonitrile, add N-bromosuccinimide (NBS) portion-wise at room temperature. The reaction is monitored by thin-layer chromatography (TLC) until complete consumption of the starting material.
-
One-pot cyclization with thiourea: To the crude reaction mixture from the previous step, add thiourea and heat the mixture to reflux. The cyclization reaction forms the desired 2-aminothiazole ring.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is concentrated under reduced pressure. The residue is partitioned between ethyl acetate and a saturated aqueous solution of sodium bicarbonate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide.[3]
In Vitro Src Kinase Activity Assay
This protocol outlines a common method for determining the in vitro inhibitory activity of test compounds against Src kinase.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT). Prepare a solution of recombinant human Src kinase in kinase buffer. Prepare a solution of a suitable peptide substrate (e.g., a poly(Glu, Tyr) peptide) and ATP in kinase buffer. Prepare serial dilutions of the test compound in DMSO.
-
Kinase Reaction: In a 96-well plate, add the Src kinase solution, the test compound dilution (or DMSO for control), and the substrate/ATP solution.
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Detection: Stop the reaction by adding a solution containing EDTA. The amount of phosphorylated substrate is then quantified. A common method is to use a phosphospecific antibody that recognizes the phosphorylated tyrosine residue on the substrate, coupled with a detection system such as time-resolved fluorescence resonance energy transfer (TR-FRET) or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The signal from each well is measured, and the percent inhibition for each concentration of the test compound is calculated relative to the control wells. The IC50 value is then determined by fitting the data to a dose-response curve.
Conclusion
The this compound scaffold has proven to be a highly versatile and productive starting point for the discovery of potent kinase inhibitors. The structure-activity relationships discussed in this guide, exemplified by the development of Dasatinib, underscore the critical role of rational drug design in achieving high potency and selectivity. The provided experimental protocols offer a practical foundation for researchers seeking to explore and expand upon this important class of therapeutic agents. As our understanding of the kinome and its role in disease continues to evolve, it is certain that analogues derived from this privileged scaffold will continue to be a source of innovative drug candidates.
References
- Chen, B.-C., et al. (2010).
- Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of medicinal chemistry, 49(23), 6819–6832.
- Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of medicinal chemistry, 47(27), 6658–6661.
-
Supporting Information for Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Anti-Tumor Activity in Preclinical Assays. ([Link])
Sources
- 1. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Benchmarking the synthesis of N-(2-Chloro-6-methylphenyl)-3-oxobutanamide against reported methods
For researchers and professionals in drug development and medicinal chemistry, the efficient and reliable synthesis of key chemical intermediates is paramount. N-(2-Chloro-6-methylphenyl)-3-oxobutanamide, a valuable precursor for various bioactive molecules, is no exception. This guide provides an in-depth, objective comparison of the primary synthetic routes to this compound, supported by established chemical principles and analogous experimental data. We will delve into the causality behind experimental choices, ensuring each protocol is a self-validating system for practical application.
Introduction to this compound
This compound (CAS No. 91089-62-2) is a β-ketoamide that serves as a critical building block in organic synthesis.[1] Its structural features, including the reactive β-keto group and the substituted phenyl ring, make it a versatile intermediate for the construction of a wide range of heterocyclic compounds and other complex molecular architectures. The starting material, 2-chloro-6-methylaniline, is an important organic synthetic intermediate with applications in the preparation of pharmaceuticals and pesticides, such as tyrosine kinase inhibitors.[2][3][4]
This guide will focus on the two most prevalent and scientifically sound methods for the acetoacetylation of 2-chloro-6-methylaniline:
-
Route 1: Condensation with Ethyl Acetoacetate
-
Route 2: Acylation with Diketene
We will explore the detailed experimental protocols for each, followed by a comparative analysis to aid in the selection of the most appropriate method based on laboratory scale, available resources, and desired outcomes.
Core Synthetic Pathways
The synthesis of this compound is primarily achieved through the formation of an amide bond between 2-chloro-6-methylaniline and an acetoacetylating agent. The two main approaches are the condensation reaction with ethyl acetoacetate, which proceeds with the elimination of ethanol, and the direct acylation with the highly reactive diketene.
Caption: Core Synthetic Pathways to this compound.
Route 1: Condensation with Ethyl Acetoacetate
This classical method involves the reaction of 2-chloro-6-methylaniline with ethyl acetoacetate.[1] The reaction is typically driven by heating, which facilitates the nucleophilic attack of the aniline's amino group on the ester carbonyl of ethyl acetoacetate, followed by the elimination of ethanol.
Experimental Protocol
Materials:
-
2-Chloro-6-methylaniline (1.0 eq)
-
Ethyl acetoacetate (1.1 eq)
-
Xylene (as solvent)
-
Optional: Acid catalyst (e.g., a catalytic amount of p-toluenesulfonic acid)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-chloro-6-methylaniline and an excess of ethyl acetoacetate in xylene.
-
Heat the mixture to reflux. The progress of the reaction can be monitored by observing the collection of ethanol in the Dean-Stark trap.
-
Continue refluxing until the theoretical amount of ethanol has been collected, or until TLC analysis indicates the consumption of the starting aniline.
-
Cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield this compound as a solid.
Causality of Experimental Choices:
-
Excess Ethyl Acetoacetate: Using a slight excess of ethyl acetoacetate helps to drive the reaction to completion.
-
Xylene and Dean-Stark Apparatus: Xylene is a high-boiling solvent that allows for the necessary reaction temperature. The Dean-Stark trap is crucial for the removal of the ethanol byproduct, which shifts the equilibrium towards the product side.
-
Catalyst (Optional): While the reaction can proceed thermally, an acid catalyst can increase the reaction rate by protonating the carbonyl oxygen of the ester, making it more electrophilic.
Caption: Experimental Workflow for Route 1: Condensation with Ethyl Acetoacetate.
Route 2: Acylation with Diketene
This method offers a more direct and often faster route to the desired product. Diketene is a highly reactive acetoacetylating agent that readily reacts with amines at or below room temperature.
Experimental Protocol
Materials:
-
2-Chloro-6-methylaniline (1.0 eq)
-
Diketene (1.05 eq)
-
Inert solvent (e.g., toluene, ethyl acetate, or acetic acid)
Procedure:
-
Dissolve 2-chloro-6-methylaniline in an inert solvent in a reaction flask equipped with a dropping funnel and a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Slowly add diketene dropwise to the cooled solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates the completion of the reaction.
-
The product often precipitates directly from the reaction mixture. Collect the solid by filtration and wash with a small amount of cold solvent.
-
If the product does not precipitate, the solvent can be removed under reduced pressure.
-
The crude product can be further purified by recrystallization if necessary.
Causality of Experimental Choices:
-
Low Temperature: The reaction with diketene is exothermic. Maintaining a low temperature during the addition of diketene is crucial to control the reaction rate and prevent the formation of byproducts.
-
Inert Solvent: The choice of solvent can influence the reaction rate and the ease of product isolation. Acetic acid can be a good choice as it can help to catalyze the reaction.
-
Slow Addition of Diketene: This is a safety measure to control the exothermicity of the reaction and to avoid the dimerization or polymerization of diketene.
Caption: Experimental Workflow for Route 2: Acylation with Diketene.
Comparative Analysis
| Parameter | Route 1: Condensation with Ethyl Acetoacetate | Route 2: Acylation with Diketene |
| Reaction Conditions | High temperature (reflux) | Low to ambient temperature |
| Reaction Time | Several hours | Typically 1-3 hours |
| Reagents | 2-chloro-6-methylaniline, ethyl acetoacetate | 2-chloro-6-methylaniline, diketene |
| Byproducts | Ethanol | None (in ideal conditions) |
| Yield | Generally good to high (can be >80%) | Generally high (often >90%) |
| Safety Considerations | Use of high-boiling flammable solvent | Diketene is toxic and lachrymatory; requires careful handling |
| Cost-Effectiveness | Ethyl acetoacetate is relatively inexpensive | Diketene is generally more expensive |
| Scalability | Readily scalable | Scalable with appropriate cooling and handling |
Conclusion and Recommendations
Both the condensation with ethyl acetoacetate and the acylation with diketene are viable and effective methods for the synthesis of this compound.
-
Route 1 (Ethyl Acetoacetate) is a robust and cost-effective method, particularly for larger-scale synthesis where the cost of reagents is a significant factor. The main drawbacks are the longer reaction times and the need for high temperatures.
-
Route 2 (Diketene) offers a faster and often higher-yielding alternative, with the advantage of milder reaction conditions and no byproducts. However, the higher cost and hazardous nature of diketene require careful consideration and appropriate safety precautions.
The choice between these two methods will ultimately depend on the specific needs of the researcher or organization, balancing factors such as scale, cost, time, and available safety infrastructure. For rapid, lab-scale synthesis where yield is prioritized, the diketene route is often preferred. For larger-scale, cost-sensitive production, the ethyl acetoacetate method remains a highly attractive option.
References
- CN112358404A - Preparation method of 2-chloro-6-methylaniline - Google Patents. (n.d.).
-
The condensation of ethyl acetoacetate with aniline under various different reaction conditions a … - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]
-
acetoacetanilide - Organic Syntheses Procedure. (n.d.). Retrieved January 21, 2026, from [Link]
Sources
A Senior Application Scientist's Comparative Guide to the Spectroscopic Analysis and Confirmation of N-(2-Chloro-6-methylphenyl)-3-oxobutanamide Derivatives
This guide provides an in-depth, objective comparison of spectroscopic methodologies for the structural elucidation and confirmation of N-(2-Chloro-6-methylphenyl)-3-oxobutanamide and its related derivatives. Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a robust and validated analytical approach.
Introduction: The Analytical Imperative for Acetoacetanilide Derivatives
This compound belongs to the acetoacetanilide class of compounds. These structures are significant precursors and intermediates in the synthesis of various pharmaceuticals and specialty chemicals, including pigments and pesticides.[1][2] Their chemical reactivity and potential biological activity necessitate unambiguous structural confirmation. The inherent structural complexity, including a substituted aromatic ring, an amide linkage, and a reactive β-dicarbonyl system, makes a multi-faceted spectroscopic approach not just beneficial, but essential for definitive characterization.
A critical feature of the 3-oxobutanamide moiety is its existence in a state of keto-enol tautomerism. This equilibrium between the keto and enol forms can complicate spectral interpretation, as it may result in two distinct sets of signals for the same compound.[3] Understanding and identifying these tautomers is a key challenge and a primary goal of the analytical workflow described herein. This guide will compare the utility of Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy in providing a complete structural picture.
Caption: Keto-enol equilibrium in 3-oxobutanamide derivatives.
Core Methodologies: A Comparative Analysis
No single spectroscopic technique can single-handedly provide irrefutable structure elucidation for a novel organic molecule.[4] A synergistic approach, leveraging the unique strengths of each method, is the gold standard. The following sections detail the application and comparative value of four primary spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is arguably the most powerful tool for elucidating the precise atomic connectivity of an organic molecule, providing a virtual blueprint of the carbon-hydrogen framework.[4]
Causality Behind Experimental Choices:
-
Solvent: Deuterated chloroform (CDCl₃) is a common choice for acetoacetanilide derivatives due to its ability to dissolve moderately polar organic compounds and its minimal interference in the ¹H NMR spectrum.
-
Frequency: Higher field strength magnets (e.g., 400 MHz or 500 MHz) are employed to increase signal dispersion and resolve complex splitting patterns, which is crucial for distinguishing between the closely spaced aromatic protons.[5]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound derivative.
-
Dissolution: Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Acquisition: Acquire ¹H and ¹³C{¹H} NMR spectra on a 400 or 500 MHz spectrometer.[3] For ¹³C, a sufficient number of scans must be acquired to achieve an adequate signal-to-noise ratio.
-
Validation: The integration of the ¹H NMR signals should correspond to the number of protons in the proposed structure. The presence of both keto and enol forms will be validated by two distinct sets of signals, with their integration ratio revealing the equilibrium composition.[3]
Predicted Spectral Data for this compound:
Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment (Keto Form) | Key Insights |
|---|---|---|---|---|
| ~9.5 (broad s) | Singlet | 1H | N-H (amide) | Confirms amide presence. |
| 7.1-7.4 | Multiplet | 3H | Ar-H | Aromatic ring protons. |
| 3.6 | Singlet | 2H | -CO-CH₂ -CO- | Methylene protons, characteristic of the keto form.[3] |
| 2.3 | Singlet | 3H | Ar-CH₃ | Methyl group on the aromatic ring. |
| 2.2 | Singlet | 3H | -CO-CH₃ | Terminal methyl protons of the butanamide chain. |
| ~5.5 (s) | Singlet | 1H | =CH- | Vinyl proton, characteristic of the enol form.[3] |
| ~14.0 (broad s) | Singlet | 1H | Enolic O-H | Enolic proton, often very broad.[3] |
Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment (Keto Form) | Key Insights |
|---|---|---|
| ~205 | C =O (Ketone) | Confirms ketone carbonyl. |
| ~165 | C =O (Amide) | Confirms amide carbonyl. |
| 130-140 | Aromatic C (quaternary) | Substituted aromatic carbons. |
| 125-130 | Aromatic C -H | Unsubstituted aromatic carbons. |
| ~50 | -CO-CH₂ -CO- | Methylene carbon. |
| ~30 | -CO-CH₃ | Terminal methyl carbon. |
| ~18 | Ar-CH₃ | Aromatic methyl carbon. |
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
IR spectroscopy excels at identifying the specific functional groups present in a molecule by detecting their characteristic vibrational frequencies.[6][7] For acetoacetanilide derivatives, it provides rapid confirmation of the key carbonyl and amide groups.
Causality Behind Experimental Choices:
-
Method: The KBr pellet method is often used for solid samples to obtain a high-quality spectrum free of solvent peaks. A thin-film method can also be used if the sample is melted or dissolved in a volatile solvent.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation (KBr Pellet): Mix ~1 mg of the compound with ~100 mg of dry potassium bromide (KBr) powder. Grind the mixture thoroughly in an agate mortar.
-
Pellet Formation: Place the powdered mixture into a pellet press and apply pressure to form a thin, transparent pellet.
-
Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Validation: The presence of strong, characteristic absorption bands for C=O (ketone and amide) and N-H groups validates the core structure. The "fingerprint region" (below 1500 cm⁻¹) is unique to the molecule and can be compared against a reference standard.[7]
Predicted IR Data for this compound:
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group Vibration | Key Insights |
|---|---|---|
| 3300-3200 | N-H Stretch (Amide) | Confirms the secondary amide. |
| 3100-3000 | C-H Stretch (Aromatic) | Indicates the aromatic ring. |
| 2980-2850 | C-H Stretch (Aliphatic) | Corresponds to the methyl groups. |
| ~1720 | C=O Stretch (Ketone) | Strong absorption confirming the ketone. |
| ~1670 | C=O Stretch (Amide I) | Strong absorption confirming the amide. |
| ~1540 | N-H Bend (Amide II) | Complements the N-H stretch for amide identification. |
| 1600, 1475 | C=C Stretch (Aromatic) | Confirms the aromatic backbone. |
Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle
Mass spectrometry provides the exact molecular weight of a compound and offers clues about its structure through the analysis of fragmentation patterns.[7][8]
Causality Behind Experimental Choices:
-
Ionization: Electron Ionization (EI) is a common technique that provides a clear molecular ion peak and rich fragmentation data, which is useful for structural elucidation. Electrospray Ionization (ESI) is a softer technique, often used to confirm the molecular weight with minimal fragmentation.
Experimental Protocol: Mass Spectrometry (EI)
-
Sample Introduction: Introduce a small quantity of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).
-
Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source to generate a molecular ion (M⁺) and various fragment ions.
-
Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum.
-
Validation: The highest m/z peak corresponding to the intact molecule (the molecular ion) should match the calculated molecular weight (225.67 for C₁₁H₁₂ClNO₂).[9] The isotopic pattern for chlorine (a ~3:1 ratio for [M]⁺ and [M+2]⁺) provides definitive confirmation of its presence.
Predicted Mass Spectrometry Data for this compound:
Table 4: Predicted Mass Spectrometry Fragmentation (m/z)
| m/z | Possible Fragment | Key Insights |
|---|---|---|
| 225/227 | [M]⁺ | Molecular ion peak, confirming the molecular weight. The isotopic pattern confirms one chlorine atom. |
| 182/184 | [M - COCH₃]⁺ | Loss of the acetyl group, a common fragmentation pathway. |
| 140/142 | [Cl(CH₃)C₆H₃NH₂]⁺ | Cleavage of the amide bond. |
| 43 | [CH₃CO]⁺ | Acetyl cation, a very common fragment. |
UV-Vis Spectroscopy: A Complementary View
While less structurally informative than NMR, IR, or MS, UV-Vis spectroscopy provides data on the electronic transitions within the molecule, primarily related to conjugated systems.[6][7] It is most useful for quantitative analysis and for confirming the presence of the aromatic chromophore.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile).
-
Acquisition: Record the absorption spectrum over a range of approximately 200-400 nm using a dual-beam UV-Vis spectrophotometer.
-
Validation: The presence of absorption bands characteristic of substituted benzene rings validates the aromatic portion of the structure.
Predicted UV-Vis Data:
-
Expect absorption maxima (λ_max) in the range of 240-280 nm, corresponding to π → π* transitions within the substituted phenyl ring and the conjugated amide system.
Workflow and Data Integration
The definitive confirmation of this compound relies on the logical integration of data from all these techniques.
Caption: A validated workflow for spectroscopic structure confirmation.
Comparative Summary of Spectroscopic Techniques
Table 5: Objective Comparison of Analytical Techniques
| Technique | Primary Information Provided | Strengths | Limitations |
|---|---|---|---|
| NMR Spectroscopy | Detailed C-H framework, atom connectivity, stereochemistry, tautomer ratios. | Unparalleled structural detail.[4] | Requires larger sample amounts; sensitive to purity; complex spectra for mixtures. |
| IR Spectroscopy | Presence of functional groups (C=O, N-H, C-Cl). | Fast, non-destructive, excellent for functional group identification.[7] | Provides limited information on the overall molecular skeleton; "fingerprint" region can be complex. |
| Mass Spectrometry | Molecular weight, elemental formula (high-res), fragmentation patterns. | Extremely sensitive, confirms molecular weight and elemental composition. | Isomers can be difficult to distinguish; fragmentation can be complex to interpret.[8] |
| UV-Vis Spectroscopy | Information on conjugated π-electron systems. | Simple, excellent for quantitative analysis, confirms presence of chromophores.[6] | Structurally non-specific; limited utility for non-conjugated systems. |
Conclusion
The structural confirmation of this compound and its derivatives is most reliably achieved through the synergistic use of NMR, IR, and Mass Spectrometry. NMR spectroscopy provides the foundational structural map, IR spectroscopy rapidly confirms the presence of essential functional groups, and Mass Spectrometry validates the molecular weight and elemental composition. While UV-Vis spectroscopy plays a more complementary role, it can be valuable for quantitative studies. By integrating the data from these self-validating systems, researchers can achieve an unambiguous and trustworthy characterization, which is paramount for advancing research and development in the chemical and pharmaceutical sciences.
References
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The Different Types of Spectroscopy for Chemical Analysis. (n.d.). AZoM.com. Retrieved from [Link]
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Chemical compound - Spectroscopy, Organic, Analysis. (2025, December 16). Britannica. Retrieved from [Link]
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An Introduction to Spectroscopic Methods for the Identification of Organic Compounds. (n.d.). Perlego. Retrieved from [Link]
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Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
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Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method? (2018, October 4). ResearchGate. Retrieved from [Link]
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Synthesis, Characterization And Biological Screening Of novel N-(2-chloro-4-(trifluoromethyl) phenyl)-4-(substitutedphenyl)-1,2,3,4-tetrahydro-6-methyl-2-oxopyrimidine-5-carboxamide. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
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Spectrometric Identification of Organic Compounds. (n.d.). quimicafundamental. Retrieved from [Link]
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Synthesis of Some New Acetanilide Derivatives as COX Inhibitors and assessment of Analgesic/Anti-Inflammatory Activities. (n.d.). Oriental Journal of Chemistry. Retrieved from [Link]
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Synthesis, characterization and biological screening of novel N-[2-chloro-4-(trifluoromethyl)phenyl]-4-(substituted phenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide. (2025, August 9). ResearchGate. Retrieved from [Link]
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Article - SciSpace. (2022, July 28). Retrieved from [Link]
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Chemistry and Pharmacology of Acetanilide Derivatives: A Mini Review. (n.d.). ResearchGate. Retrieved from [Link]
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Crystal Structure and Hirshfeld Surface Analysis of Acetoacetanilide Based Reaction Products. (n.d.). MDPI. Retrieved from [Link]
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Synthesis, characterization, crystal and molecular structure analysis of N-(2,4-dimethylphenyl)-6-methyl-4-(3-nitrophenyl). (2006, November 28). Physics @ Manasagangotri. Retrieved from [Link]
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Acetoacetanilide. (n.d.). PubChem - NIH. Retrieved from [Link]
-
2-chloro-N-(2,6-diethylphenyl)acetamide. (n.d.). PubChem. Retrieved from [Link]
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Acetamide, 2-chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-. (n.d.). NIST WebBook. Retrieved from [Link]
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(E)-N-(2-Chloro-6-methylphenyl)-3-ethoxyacrylamide. (n.d.). PubChem. Retrieved from [Link]
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2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide. (n.d.). PubChem. Retrieved from [Link]
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Synthesis, crystal structure analysis, spectral IR, NMR UV-Vis investigations, NBO and NLO of 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide with use of X-ray diffractions studies along with DFT calculations. (2025, August 8). ResearchGate. Retrieved from [Link]
-
Changes in the UV-vis spectra of 2 (0.020 mM) upon titration by Co(CH3COO)2. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthetic, infrared, 1H and13C NMR spectral studies on N-(2-/3-substituted phenyl)-4-substituted benzenesulphonamides, 4-X'C6H4so2NH(2-/3-XC6H4), where X' = H, CH3, C2H5, F, Cl or Br, and X = CH3 or Cl. (2025, August 9). ResearchGate. Retrieved from [Link]
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Acetamide, 2-chloro-N-(4-methylphenyl)-. (n.d.). NIST WebBook. Retrieved from [Link]
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UV/Vis+ Photochemistry Database - Aromatic Substances. (n.d.). science-softCon. Retrieved from [Link]
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UV/Vis + Photochemistry Database. (n.d.). science-softCon. Retrieved from [Link]
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msbnk-epa-entact_agilent000023 - MassBank. (n.d.). Retrieved from [Link]
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The UV–vis spectra of 2-chloro-N-(2,4-dinitrophenyl)acetamide 1. (n.d.). ResearchGate. Retrieved from [Link]
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2-Chloro-N-(2-ethyl-6-methyl-phenyl)-N-methoxymethyl-acetamide. (n.d.). Acanthus Research. Retrieved from [Link]
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Studies on the synthesis, spectroscopic analysis and DFT calculations on (E)-4,6-dichloro-2-[(2-chlorophenylimino)methyl]-3methoxyphenol as a novel Schiff's base. (n.d.). Semantic Scholar. Retrieved from [Link]
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Safety Operating Guide
Personal protective equipment for handling N-(2-Chloro-6-methylphenyl)-3-oxobutanamide
An In-Depth Guide to Personal Protective Equipment (PPE) for Handling N-(2-Chloro-6-methylphenyl)-3-oxobutanamide
Hazard Assessment: Understanding the Risks
This compound is a solid organic compound. While comprehensive toxicological data for this specific molecule is not widely published, a thorough risk assessment can be constructed by examining data from structurally similar compounds, such as 2-chloro-N-(2,6-dimethylphenyl)-acetamide.[1][2] This approach allows us to anticipate and mitigate potential hazards effectively.
The primary risks associated with handling this and analogous aromatic amides include:
-
Skin Irritation: Direct contact can cause skin irritation.[1][2]
-
Serious Eye Irritation: The compound is expected to cause serious irritation if it comes into contact with the eyes.[1][2]
-
Respiratory Tract Irritation: Inhalation of dust or aerosolized particles may lead to respiratory irritation.[2][3]
-
Harmful if Swallowed: Ingestion may cause gastrointestinal irritation and other adverse health effects.[3][4]
Table 1: Hazard Profile Summary
| Hazard Type | Classification & Precautionary Statements | Rationale & Primary Exposure Route |
|---|---|---|
| Skin Irritation | Warning: H315 - Causes skin irritation. P280 - Wear protective gloves/protective clothing.[2] | Direct contact with the solid powder or solutions can cause local irritation. Prevention requires robust barrier protection. |
| Eye Damage/Irritation | Warning: H319 - Causes serious eye irritation. P305+P351+P338 - IF IN EYES: Rinse cautiously with water for several minutes.[2] | Airborne dust or accidental splashes pose a significant risk. Eye protection is mandatory. |
| Respiratory Irritation | Warning: H335 - May cause respiratory irritation. P261 - Avoid breathing dust.[2] | Fine powders can easily become airborne during weighing or transfer. Handing in a controlled environment is key. |
| Acute Oral Toxicity | Warning: H302 - Harmful if swallowed. P270 - Do not eat, drink or smoke when using this product.[4] | Accidental ingestion via contaminated hands or surfaces. Strict hygiene protocols are essential. |
Core Directive: A Multi-Layered PPE Strategy
A dynamic approach to PPE selection is critical. The required level of protection depends on the specific task being performed, the quantity of the compound being handled, and the potential for dust or aerosol generation. The following sections detail the minimum PPE requirements and the causal logic behind their selection.
Hand Protection: The First Line of Defense
The primary defense against skin contact is the correct selection and use of chemical-resistant gloves.
-
Material Selection: Disposable nitrile gloves are a suitable initial choice, offering protection against incidental splashes and contact with solids.[5] However, for prolonged handling or when working with solutions, it is imperative to consult the glove manufacturer's chemical resistance guide. No single glove material is impervious to all chemicals or solvents.
-
Protocol:
-
Always inspect gloves for tears or punctures before use.
-
Don gloves over clean, dry hands.
-
Use a "double-gloving" technique for tasks with a higher risk of contamination, such as cleaning up spills.
-
Remove gloves without touching the outer contaminated surface with bare skin.
-
Wash hands thoroughly with soap and water after removing gloves.[1]
-
Eye and Face Protection: Shielding from Invisible Threats
Given the classification as a serious eye irritant, robust eye and face protection is non-negotiable.
-
Minimum Requirement: Chemical splash goggles that meet ANSI Z87.1 standards are mandatory whenever the compound is handled.[6] Safety glasses with side shields offer insufficient protection against splashes and fine particulates.
-
Elevated Risk: When there is a significant risk of splashing (e.g., when handling larger volumes of solutions) or explosion, a face shield must be worn in addition to chemical splash goggles.[5]
Skin and Body Protection: Containing Contamination
Protective clothing prevents the compound from contaminating personal attire and underlying skin.
-
Laboratory Coat: A clean, buttoned lab coat made of a suitable material (e.g., cotton or a flame-resistant blend) must be worn at all times.[5] This garment should be regularly laundered and never worn outside of the laboratory area.
-
Additional Protection: For large-scale operations or when significant dust generation is unavoidable, disposable coveralls may be necessary to provide full-body protection.[7]
-
Footwear: Closed-toe and closed-heel shoes, preferably made of a chemically resistant material, must be worn in the laboratory.[8] This prevents injury from spills and dropped objects.
Respiratory Protection: Ensuring Safe Inhalation
Engineering controls, such as fume hoods or ventilated enclosures, are the primary method for controlling exposure to airborne dust.
-
When is a Respirator Needed? Respiratory protection should be used when engineering controls are not feasible or are insufficient to maintain exposure below acceptable limits, or during emergency situations. This is particularly relevant when handling large quantities of the powder outside of a contained system.[5]
-
Selection: A NIOSH-approved air-purifying respirator equipped with N95, P95, or P100 particulate filters is appropriate for protection against dusts.[9] All respirator use requires a formal respiratory protection program, including fit testing and medical clearance.[5]
Operational and Disposal Plans
A holistic safety plan extends beyond PPE selection to include procedural steps for handling and waste management.
Step-by-Step PPE Protocol
Adherence to a strict donning and doffing sequence minimizes the risk of cross-contamination.
-
Donning (Putting On):
-
Lab Coat/Coveralls
-
Respiratory Protection (if required)
-
Eye and Face Protection
-
Gloves (pulled over the cuffs of the lab coat)
-
-
Doffing (Taking Off):
-
Gloves (using the proper technique to avoid touching the outside)
-
Lab Coat/Coveralls (turn inside out as it is removed)
-
Eye and Face Protection
-
Respiratory Protection (if worn)
-
Wash hands immediately and thoroughly.
-
Visual Workflow: PPE Selection Logic
The following diagram illustrates a decision-making process for selecting appropriate PPE based on the experimental task.
Caption: Figure 1: Task-Based PPE Selection Flowchart
Disposal Plan: Managing Contaminated Materials
Proper disposal is crucial to prevent secondary exposure and environmental contamination.
-
Solid Waste: All disposable PPE (gloves, wipes, bench paper) contaminated with this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container.[1]
-
Chemical Waste: Unused or waste this compound and any solutions containing it must be disposed of as hazardous chemical waste.[1] Follow all local, state, and federal regulations. Do not dispose of this chemical down the drain.
-
Empty Containers: Rinse empty containers thoroughly with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.
Visual Workflow: Waste Disposal Stream
Caption: Figure 2: Waste Stream Management
By integrating this comprehensive PPE strategy with robust operational and disposal plans, researchers can confidently and safely handle this compound, upholding the highest standards of laboratory safety and scientific integrity.
References
- Sigma-Aldrich. This compound AldrichCPR. Accessed January 21, 2026.
- Cole-Parmer. Material Safety Data Sheet for 2-(Diethylamino)-N-(2,6-Dimethylphenyl)- Acetamide. Accessed January 21, 2026.
- Fisher Scientific. Safety Data Sheet for Acetamide, 2-chloro-N-(2,6-dimethylphenyl)-. Accessed January 21, 2026.
- CymitQuimica. Safety data sheet for (RS)-2-Chloro-N-(2-methylphenyl)propanamide. Accessed January 21, 2026.
- U.S. Department of Health and Human Services. Personal Protective Equipment (PPE) - CHEMM. Accessed January 21, 2026.
- U.S. Environmental Protection Agency. Personal Protective Equipment. Accessed January 21, 2026.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
